molecular formula C6H7ClIN3 B3211834 2-chloro-N-ethyl-5-iodopyrimidin-4-amine CAS No. 1093847-73-4

2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Cat. No.: B3211834
CAS No.: 1093847-73-4
M. Wt: 283.5 g/mol
InChI Key: XUVJZTFMWHAKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-ethyl-5-iodopyrimidin-4-amine is a useful research compound. Its molecular formula is C6H7ClIN3 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-ethyl-5-iodopyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-ethyl-5-iodopyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClIN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJZTFMWHAKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276197
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093847-73-4
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093847-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethyl-5-iodo-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-chloro-N-ethyl-5-iodopyrimidin-4-amine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Kinase Hinge-Binder: A Technical Guide to 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the ATP-binding pocket of target proteins. The 2,4-diaminopyrimidine motif is a cornerstone pharmacophore, utilized in blockbuster targeted therapies like Rociletinib and various Tie2, EGFR, and ALK inhibitors[1]. At the core of synthesizing these complex molecules lies the highly versatile, orthogonally reactive building block 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (CAS: 1093847-73-4). This whitepaper provides an in-depth mechanistic analysis and field-validated protocols for utilizing this intermediate in advanced drug discovery workflows.

Structural and Physicochemical Profiling

The utility of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine stems from its orthogonal reactivity profile. The molecule possesses two distinct halogen handles (C2-Cl and C5-I) and a secondary amine (C4-NHEt) that dictates the electronic landscape of the pyrimidine ring.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name 2-chloro-N-ethyl-5-iodopyrimidin-4-amine
CAS Number 1093847-73-4
Molecular Formula C6H7ClIN3
Molecular Weight 283.50 g/mol
Precursor Material 2,4-Dichloro-5-iodopyrimidine[2]

| Key Reactive Sites | C5 (Iodine), C2 (Chlorine) |

Mechanistic Causality in Drug Design:

  • C4-Ethylamine: Acts as a critical hydrogen-bond donor (NH) to the kinase hinge region (typically interacting with the backbone carbonyl of a hinge residue). The ethyl group provides precise lipophilic bulk to occupy the adjacent ribose pocket, restricting bond rotation and locking the molecule into its active conformation.

  • C5-Iodine: A highly polarizable, massive atom. In synthetic terms, the weak C–I bond serves as a prime leaving group for Pd(0) oxidative addition, enabling rapid Suzuki-Miyaura or Sonogashira cross-couplings to extend the molecule into the kinase back-pocket.

  • C2-Chlorine: An electrophilic center primed for late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, finalizing the 2,4-diaminopyrimidine architecture[3].

Regioselective Synthesis Workflow

The synthesis of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine relies on the regioselective mono-amination of 2,4-dichloro-5-iodopyrimidine.

Expertise & Causality: Why does the ethylamine attack the C4 position rather than C2? The C4 position is significantly more electrophilic. The adjacent C5-iodine exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the LUMO of the pyrimidine ring and stabilizes the negative charge in the Meisenheimer complex intermediate during the SNAr reaction[4]. Furthermore, the C2 position is sterically hindered by the two adjacent ring nitrogens, making C4 the kinetically favored site.

SynthesisWorkflow Step1 2,4-Dichloro-5-iodopyrimidine (Electrophilic Core) Step2 Solvent: Acetonitrile (CH3CN) Base: Triethylamine (Et3N) Temperature: 0 °C Step1->Step2 Step3 Dropwise Addition: Ethylamine (2M in THF) Step2->Step3 Step4 Regioselective SNAr at C4-Position Step3->Step4 Step5 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine (Target Scaffold) Step4->Step5

Regioselective SNAr workflow for synthesizing 2-chloro-N-ethyl-5-iodopyrimidin-4-amine.

Protocol 1: Regioselective Amination Self-Validating System: The use of a 0 °C reaction temperature and a non-nucleophilic base (Et3N) is critical. If the temperature exceeds 20 °C, regioselectivity degrades, leading to the formation of the inactive 2,4-bis(ethylamino)-5-iodopyrimidine byproduct.

  • Preparation: Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere[4].

  • Base Addition: Add triethylamine (1.1 equiv) to act as an acid scavenger for the HCl generated during the reaction.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Nucleophile Addition: Slowly add ethylamine (1.05 equiv, 2M solution in THF) dropwise over 30 minutes. The slow addition ensures the local concentration of ethylamine remains low, preventing over-reaction.

  • Monitoring: Stir for 2 hours at 0 °C. Validate completion via LC-MS (look for the mass peak at m/z 284 [M+H]+ and the disappearance of the starting material).

  • Workup: Quench with water, extract with ethyl acetate (3x), dry the organic layer over Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Orthogonal Functionalization in Drug Discovery

Once synthesized, the building block is subjected to orthogonal functionalization to build out the kinase inhibitor.

Expertise & Causality: The C5-I bond is significantly weaker and more reactive towards Pd(0) insertion than the C2-Cl bond. Therefore, Suzuki-Miyaura coupling at C5 must be performed before the SNAr at C2. Reversing this order requires harsh amination conditions that could poison the palladium catalyst or degrade the final molecule[3].

OrthogonalReactivity A 2-Chloro-N-ethyl- 5-iodopyrimidin-4-amine B Pathway A: C5-Iodine Suzuki Cross-Coupling A->B Pd(dppf)Cl2, Base Aryl Boronic Acid D 5-Aryl-2-chloro-N-ethyl pyrimidin-4-amine B->D C Pathway B: C2-Chlorine SNAr / Amination E Advanced 2,4-Diaminopyrimidine Kinase Inhibitor C->E D->C R-NH2, Acid/Base Elevated Temp (100 °C)

Orthogonal reactivity pathway demonstrating sequential C5 and C2 functionalization.

Protocol 2: C5 Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave-safe vial, combine 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na2CO3 (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing via nitrogen sparging is mandatory to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the vial under nitrogen[3].

  • Reaction: Heat the mixture to 90 °C for 4 hours (or microwave at 100 °C for 30 minutes).

  • Validation & Isolation: Filter the mixture through a Celite pad to remove palladium black. Extract the filtrate with dichloromethane, concentrate, and purify via reverse-phase HPLC to yield the 5-aryl intermediate. This intermediate is now primed for C2-amination to yield the final targeted kinase inhibitor.

References

  • [2] Title: 2,4-Dichloro-5-iodopyrimidine | C4HCl2IN2 | CID 263438 - PubChem - NIH Source: PubChem (NIH) URL:[Link]

  • [4] Title: EP2022785A1 - Alkynylpyrimidines as Tie2 kinase inhibitors Source: Google Patents URL:

  • [1] Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: PMC (NIH) URL:[Link]

  • [3] Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Identification

Compound Identity The compound 2-chloro-N-ethyl-5-iodopyrimidin-4-amine is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., SHP2, EGFR) and phosphatase modulators.[1] Its structural utility lies in its orthogonal reactivity: the C4-amine serves as a directing group or steric handle, the C5-iodide allows for organometallic cross-coupling (Suzuki-Miyaura, Sonogashira), and the C2-chloride remains available for late-stage nucleophilic aromatic substitution (


).[1]
Attribute Technical Detail
CAS Number 1093847-73-4
IUPAC Name 2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Molecular Formula

Molecular Weight 283.49 g/mol
SMILES CCNC1=NC(Cl)=NC=C1I
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Key Precursor 2,4-Dichloro-5-iodopyrimidine (CAS 13544-44-0)

Part 2: Synthesis & Regioselectivity Logic

The synthesis of CAS 1093847-73-4 relies on a controlled nucleophilic aromatic substitution (


).[1] The critical technical challenge is regioselectivity . The starting material, 2,4-dichloro-5-iodopyrimidine, possesses two electrophilic sites (C2 and C4).[1]

Mechanistic Insight: The C4 position is significantly more electrophilic than C2 due to the "vinylogous" activation provided by the N3 nitrogen and the strong electron-withdrawing inductive effect (-I) of the iodine atom at C5.[1] The iodine atom destabilizes the transition state for attack at C6 but activates C4. Therefore, under controlled temperatures, mono-amination occurs almost exclusively at C4.

Experimental Protocol: Selective C4-Amination

Caution: This protocol involves halogenated heterocycles which are potential skin sensitizers. Work in a fume hood.

Reagents:

  • Substrate: 2,4-Dichloro-5-iodopyrimidine (1.0 eq)

  • Nucleophile: Ethylamine (2.0 M in THF, 1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: Tetrahydrofuran (THF) or Isopropanol (iPrOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloro-5-iodopyrimidine in anhydrous THF (10 volumes) and cool the solution to 0°C using an ice bath. Cooling is critical to suppress C2/C4 bis-substitution.[1]

  • Addition: Add DIPEA to the solution. Then, add the ethylamine solution dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup:

    • Quench with water (20 volumes).

    • Extract with Ethyl Acetate (

      
      ).[2][3]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–20% EtOAc in Hexanes) to yield the product as a pale solid.

Yield Expectation: 85–92%

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis pathway and the subsequent divergent reactivity options available for this scaffold in medicinal chemistry campaigns.

G start 2,4-Dichloro-5-iodopyrimidine (CAS 13544-44-0) reagent Ethylamine / DIPEA THF, 0°C product 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine (CAS 1093847-73-4) start->product Regioselective SnAr (C4 Attack) suzuki Suzuki Coupling (C5-Aryl) (Pd cat, Ar-B(OH)2) product->suzuki Site 1: C-C Bond Formation snar2 SnAr Displacement (C2-Amine) (R-NH2, Heat) product->snar2 Site 2: Heterocycle Formation

Figure 1: Synthesis route and divergent reactivity profile of CAS 1093847-73-4.[1][4][5][3][6][7] Note the regioselective displacement at C4 followed by orthogonal functionalization options.

Part 4: Applications in Drug Discovery

1. SHP2 Phosphatase Inhibitors Recent patent literature identifies this scaffold as a key intermediate in the synthesis of allosteric SHP2 inhibitors. The ethylamine group often occupies a specific hydrophobic pocket, while the C5-iodide is coupled to fused bicyclic heteroaromatics (e.g., pyridopyrimidines) to extend into the active site.

2. PROTAC Linker Attachment The C2-chloride is less reactive than the C4 position but can be displaced under forcing conditions (elevated temperature >80°C or microwave irradiation). This allows researchers to attach linkers for Proteolysis Targeting Chimeras (PROTACs) after establishing the core pharmacophore at C4 and C5.

3. Library Synthesis Because the C5-iodide is highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), this intermediate is ideal for "Diversity-Oriented Synthesis" (DOS). A single batch of CAS 1093847-73-4 can be split to generate dozens of C5-analogs rapidly.[1]

Part 5: References

  • Novartis AG . (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. World Intellectual Property Organization. (Describes the reaction of 2,4-dichloro-5-iodopyrimidine with amines).

  • Matrix Fine Chemicals . (n.d.). 2,4-Dichloro-5-iodopyrimidine (Precursor) Technical Data. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Properties and Synthetic Utility of 5-Iodo-2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5-iodo-2-chloropyrimidine (CAS: 32779-38-7) , a high-value heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Characterized by its orthogonal reactivity profile, this di-halogenated core allows for precise, regioselective functionalization—enabling the rapid construction of complex kinase inhibitors and nucleoside analogs. This document details its physicochemical properties, divergent synthetic pathways (SNAr vs. Pd-catalyzed cross-coupling), and validated experimental protocols, serving as a reference for drug discovery professionals.

Introduction: The Privileged Scaffold

In the landscape of drug discovery, the pyrimidine ring is designated as a "privileged scaffold" due to its ability to mimic the purine base of ATP, making it ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib).

5-Iodo-2-chloropyrimidine represents a strategic entry point into this chemical space. Its utility stems from the electronic and steric differentiation between the two halogen substituents:

  • C2-Position (Chlorine): Activated by the electron-deficient pyrimidine ring (due to the two electronegative nitrogen atoms), rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • C5-Position (Iodine): A non-activated position for SNAr but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the weak C-I bond and facile oxidative addition.

This duality allows researchers to sequentially functionalize the ring—often installing a "hinge-binding" motif at C2 and a hydrophobic "gatekeeper" residue at C5.

Physicochemical Properties

Understanding the baseline properties of the scaffold is critical for assay development and formulation.

PropertyValueNotes
IUPAC Name 5-Chloro-2-iodopyrimidineNote: Often referred to by the reverse numbering in synthesis contexts depending on priority rules, but 5-iodo-2-chloro is the standard commercial designation.[2]
CAS Number 32779-38-7Primary identifier.[1][3][4][5][6]
Molecular Weight 240.43 g/mol Ideal for fragment-based drug design (FBDD).
Appearance Off-white to dark brown solidColor darkens upon light exposure (iodine liberation).
Melting Point 103–107 °CCrystalline solid.
Solubility DMSO, DMF, Methanol, DCMLow solubility in water; requires organic co-solvents for aqueous couplings.
Storage 2–8 °C, Protect from lightLight sensitive. Degradation releases corrosive HI/I₂.

Synthetic Accessibility & Reactivity Profile

The core value of this scaffold lies in its Orthogonal Reactivity . The distinct electronic environments of C2 and C5 allow for controlled sequential reactions without the need for protecting groups.

Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMap cluster_legend Mechanism Key Core 5-Iodo-2-chloropyrimidine (Starting Material) SNAr_Product 2-Amino-5-iodopyrimidine (Intermediate A) Core->SNAr_Product Path A (C2-Selective) SNAr w/ Amine (Nucleophilic Attack) Suzuki_Product 2-Chloro-5-arylpyrimidine (Intermediate B) Core->Suzuki_Product Path B (C5-Selective) Suzuki Coupling (Pd Oxidative Addition) Final_Drug 2-Amino-5-arylpyrimidine (Kinase Inhibitor) SNAr_Product->Final_Drug Suzuki Coupling (C5) w/ Aryl Boronic Acid Suzuki_Product->Final_Drug SNAr w/ Amine key1 C2-Cl: Activated for SNAr (e- deficient) key2 C5-I: Activated for Pd-Catalysis (Weak Bond)

Caption: Orthogonal functionalization pathways. Path A is preferred for kinase inhibitors to prevent hydrolysis of the C2-Cl bond during aqueous coupling.

Mechanistic Insight
  • Path A (SNAr First): This is the standard route for kinase inhibitors. The C2-Cl is displaced by an amine (e.g., aniline) to form the hinge-binding motif. The Iodine atom at C5 is robust and survives these conditions, remaining available for subsequent cross-coupling.

  • Path B (Suzuki First): Palladium inserts into the C-I bond (oxidative addition) much faster than the C-Cl bond. This allows for C5-arylation while leaving the C2-Cl intact. However, care must be taken: the basic conditions of Suzuki coupling (e.g., K₂CO₃/H₂O) can sometimes hydrolyze the C2-Cl to a C2-OH (pyrimidone), reducing yield.

Key Applications in Drug Discovery[1][7][8][9]

Kinase Inhibitors (Oncology)

Derivatives of 5-iodo-2-chloropyrimidine are precursors to Type I and Type II kinase inhibitors .

  • Mechanism: The pyrimidine N1 and the C2-amino group (installed via SNAr) form a bidentate hydrogen bond with the kinase hinge region (e.g., Met318 in c-Src).

  • Optimization: The C5-iodo group is replaced via Suzuki coupling with bulky aryl groups to access the hydrophobic "back pocket" or "gatekeeper" region, improving selectivity.

Nucleoside Analogs (Antivirals)

While often starting from sugar-modified pyrimidines, the 5-iodo-2-chloro scaffold serves as a base for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or for modifying the nucleobase prior to glycosylation.

Experimental Protocols

Protocol A: Regioselective SNAr at C2

Objective: Synthesis of 2-amino-5-iodopyrimidine derivatives. Scope: Installation of the hinge-binding element.

  • Reagents: 5-iodo-2-chloropyrimidine (1.0 equiv), Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Isopropanol (IPA) or n-Butanol.

  • Conditions:

    • Dissolve 5-iodo-2-chloropyrimidine in IPA (0.5 M concentration).

    • Add DIPEA and the amine.

    • Heat to reflux (80–100 °C) for 2–4 hours. Note: Electron-poor anilines may require acid catalysis (HCl in dioxane) instead of base.

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold IPA/water. If soluble, evaporate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Arylation of the C5 position. Scope: Library generation for SAR (Structure-Activity Relationship) studies.

  • Reagents: 5-iodo-derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.5 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[7] Degassing is critical.

  • Conditions:

    • Charge a reaction vial with the halide, boronic acid, and base.[8][9]

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent and the Pd catalyst.[8][9][7]

    • Heat at 80–90 °C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography.

  • Note on Selectivity: If performing this on the di-halo starting material (Path B), limit the temperature to 60 °C and use strictly 1.05 equiv of boronic acid to prevent double coupling or C2-activation.

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[10][11]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][11][12]

  • STOT: May cause respiratory irritation (H335).[11][12]

Critical Precautions:

  • Light Sensitivity: Store in amber vials. Darkening indicates decomposition into iodine (

    
    ) and hydrogen iodide (
    
    
    
    ), which are corrosive and toxic.
  • Cross-Contamination: As a potent electrophile, avoid contact with skin. Use double nitryl gloves.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. (2025).[2][6][9][7][10][13] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29938005, 5-Chloro-2-iodopyrimidine. (2025).[2][6][9][7][10][13] Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-5-iodopyrimidine. (2025).[2][6][9][7][10][13] Link

  • Mandal, P. K., et al. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. PMC (2023).[14] Link

  • Roskoski, R. Properties of FDA-approved small molecule protein kinase inhibitors.[13] Pharmacological Research (2019). Link

Sources

Heterocyclic Building Blocks for Medicinal Chemistry: Strategic Bioisosterism & Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The era of "flat" drug discovery—dominated by heteroaromatic rings like benzene, pyridine, and thiophene—is rapidly evolving.[1] Modern medicinal chemistry now prioritizes "Escape from Flatland" (increasing Fsp³ character) to improve solubility, permeability, and metabolic stability.[1] This guide analyzes high-value heterocyclic building blocks (oxetanes, azetidines, spirocycles) and details the synthetic methodologies required to install them, moving beyond traditional cross-coupling to late-stage functionalization (LSF) and photoredox catalysis.[1]

Part 1: The Saturated Shift – Oxetanes & Azetidines

Strategic Rationale

Saturated four-membered heterocycles have emerged as superior bioisosteres for carbonyls and gem-dimethyl groups. Unlike their five- or six-membered counterparts, oxetanes and azetidines introduce significant dipole moments and alter vectorality without adding excessive lipophilicity.[1]

1.1 Oxetanes as Carbonyl/Lipophilic Bioisosteres

The oxetane ring is a metabolic "sweet spot." It resists oxidative metabolism better than tetrahydrofuran (THF) while offering a high dipole moment that mimics a carbonyl oxygen's hydrogen-bond acceptance capability.

  • Gem-dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit while maintaining steric bulk.

  • Solubility Enhancement: The exposed oxygen lone pair in the strained ring acts as a potent H-bond acceptor.[2]

1.2 Azetidines and Bicyclo-Systems

Azetidines serve as rigidified amine scaffolds. A recent breakthrough involves 3-azabicyclo[3.1.1]heptanes as saturated bioisosteres of pyridine.[3] This scaffold mimics the vectors of meta-substituted benzenes/pyridines but with significantly improved physicochemical profiles.

Data Case Study: Rupatadine Analog The following table compares the antihistamine Rupatadine (containing a pyridine ring) with its 3-azabicyclo[3.1.1]heptane bioisostere.

PropertyRupatadine (Pyridine Core)3-Azabicyclo[3.1.1]heptane AnalogImpact
Solubility (aq) 29 µM365 µM>12-fold increase
LogD High (Lipophilic)ReducedImproved metabolic stability
Vector Geometry 120° angle~119-120° angleStructural fidelity maintained

Part 2: Strategic Bioisosterism & Decision Logic

Selecting the correct heterocyclic building block requires balancing electronic effects with geometric constraints. The decision matrix below outlines the logic for transitioning from planar aromatics to 3D-rich scaffolds.

Visualization: Bioisostere Selection Logic

Bioisostere_Logic Start Target Scaffold Planar Planar Aromatic (Benzene/Pyridine) Start->Planar Issue Issue: High LogP / Metabolic Liability Planar->Issue Sol1 Saturated Bioisostere Issue->Sol1 Need 3D Character Sol2 Heteroatom Scan Issue->Sol2 Need H-Bond Acceptor Bicyclo Bicyclo[1.1.1]pentane (Linear Spacer) Sol1->Bicyclo Para-phenyl mimic Oxetane Oxetane (Polar Spacer) Sol1->Oxetane Gem-dimethyl mimic Azetidine Azetidine/Spirocycle (Rigid Amine) Sol1->Azetidine Piperidine rigidification Pyridazine/Pyrazine Pyridazine/Pyrazine Sol2->Pyridazine/Pyrazine Lower pKa

Caption: Decision tree for selecting heterocyclic bioisosteres to optimize physicochemical properties while maintaining binding geometry.

Part 3: Advanced Synthetic Protocols

The incorporation of these building blocks often requires methodologies beyond standard amide couplings. Below are two field-proven protocols for functionalizing and synthesizing these heterocycles.

Protocol A: Late-Stage Methylation of Heterocycles (Photoredox)

Objective: Direct C-H methylation of complex heteroaromatic scaffolds (e.g., pyridines, diazines) using the Merck/MacMillan photoredox protocol.[1] This avoids de novo synthesis for "magic methyl" scans.

Reagents:

  • Substrate: Heteroarene (1.0 equiv)

  • Radical Source: tert-Butyl peracetate (TBPA) or similar organic peroxide.[1]

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1]

  • Solvent: 1:1 TFA/Acetonitrile (Acidic medium activates the heterocycle).

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add the heteroarene (0.5 mmol) and the Iridium photocatalyst (5 mg, 0.005 mmol).

  • Solvent Addition: Add degassed acetonitrile (2.5 mL) and trifluoroacetic acid (2.5 mL). The acid protonates the heterocycle, lowering the LUMO for nucleophilic radical attack.[4]

  • Reagent Addition: Add tert-butyl peracetate (2.0 equiv) via syringe.

  • Irradiation: Irradiate with Blue LED (450 nm) at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with saturated NaHCO3 (careful gas evolution) to neutralize. Extract with EtOAc (3x).

  • Purification: Concentrate organic layers and purify via reverse-phase prep-HPLC or flash chromatography.

Mechanism: The excited Ir(III)* species reduces the peroxide to generate a methyl radical. The methyl radical attacks the protonated (electron-deficient) heterocycle. A hydrogen atom transfer (HAT) or oxidation step restores aromaticity.

Protocol B: Synthesis of Spirocyclic Azetidines (Aza-Paternò–Büchi)

Objective: Accessing strained spirocyclic azetidines from oximes and alkenes using visible-light catalysis (Science 2024 method). This allows rapid construction of 3D-rich amine scaffolds.[5]

Reagents:

  • Substrate: Oxime ester (1.0 equiv) + Alkene (excess or 1:1).[1]

  • Catalyst: Thioxanthone (organic sensitizer) or Iridium-based photocatalyst.[1]

  • Solvent: Acetonitrile or DCM.

Step-by-Step Workflow:

  • Preparation: Dissolve the oxime ester (0.2 mmol) and the alkene (0.4 mmol) in acetonitrile (2 mL).

  • Catalyst: Add the photocatalyst (2-5 mol%).

  • Irradiation: Irradiate with 400-450 nm light (Blue/Violet LED) under an inert atmosphere (Argon balloon) for 16 hours.

  • Transformation: The excited state of the oxime undergoes a [2+2] cycloaddition with the alkene to form an unstable isoxazoline, which rearranges/reduces to the azetidine core (depending on specific conditions/additives).

  • Isolation: Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Visualization: Photoredox Methylation Workflow

Photoredox_Workflow Substrate Heteroarene (Pyridine/Quinoline) Activated Protonated Heteroarene (Low LUMO) Substrate->Activated Protonation Acid TFA/H+ Acid->Activated Radical Methyl Radical (•CH3) (from Peroxide) Intermediate Radical Cation Intermediate Radical->Intermediate Minisci-type Addition Activated->Intermediate Product Methylated Heterocycle Intermediate->Product -H+ / -e- (Re-aromatization)

Caption: Mechanistic flow for the late-stage photoredox methylation of heterocycles.

Part 4: Emerging Trends – Sulfonyl Fluorides (SuFEx)

A critical development in heterocyclic building blocks is the use of SuFEx (Sulfur-Fluoride Exchange) chemistry. Sulfonyl fluorides of oxetanes and azetidines are now available as stable, "click-ready" reagents.

  • Utility: They act as precursors to sulfonamides and sulfocyles under mild conditions.

  • Stability: Unlike sulfonyl chlorides, sulfonyl fluorides are stable to water and chromatography, reacting only when activated by specific Lewis bases (e.g., DBU, Ca(NTf2)2).[1]

  • Application: This allows the "late-stage" installation of an oxetane ring onto a complex amine scaffold, creating novel sulfonamide bioisosteres with enhanced metabolic stability.

References

  • Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition, 2014.[5][6] Link

  • Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 2024. Link[1]

  • Unexpected Discovery of Saturated Pyridine Mimetics (3-azabicyclo[3.1.1]heptanes). ChemRxiv, 2023.[1] Link

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 2016. Link[1]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 2024. Link

Sources

Pyrimidine Scaffolds in Drug Discovery: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle (1,3-diazine) represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for a vast array of FDA-approved therapeutics ranging from antimetabolites to third-generation kinase inhibitors.[1][2][3][4] Its ubiquity stems not merely from its resemblance to endogenous nucleobases (cytosine, thymine, uracil) but from its unique physicochemical properties: a planar, electron-deficient ring capable of diverse π-stacking interactions and precise hydrogen bond donor/acceptor directionality.

This guide provides a technical analysis of pyrimidine scaffolds, focusing on synthetic modularity, structure-activity relationships (SAR), and emerging modalities like PROTACs.

Structural Versatility & Physicochemical Logic

The 1,3-Diazine Core

The pyrimidine ring is characterized by two nitrogen atoms at positions 1 and 3. This arrangement creates a significant dipole and lowers the energy of the


-system compared to benzene, making the ring electron-deficient.
  • Nucleophilic Attack: The C2, C4, and C6 positions are electron-poor, making them highly susceptible to nucleophilic aromatic substitution (

    
    ). This is the primary vector for library generation.
    
  • Electrophilic Attack: The C5 position is relatively electron-rich (least deactivated), allowing for electrophilic substitution (e.g., halogenation, nitration), which serves as a handle for subsequent cross-coupling reactions.

  • Basicity: Pyrimidine is a weak base (

    
    ), but functionalization (e.g., amino groups at C2/C4) significantly modulates this, affecting solubility and lysosomal trapping.
    
SAR Vectors in Kinase Inhibitors

In kinase drug discovery, the pyrimidine motif frequently functions as the "hinge binder."

  • N1/N3 Interaction: The nitrogen atoms often accept hydrogen bonds from the backbone amide NH of the kinase hinge region (e.g., Met790 in EGFR).

  • C4/C6 Substitution: Substituents here project into the solvent-exposed region or the hydrophobic back pocket, determining selectivity.

Synthetic Architectures: Causal Pathways

The synthesis of pyrimidine scaffolds is generally approached via two distinct logics: De Novo Cyclization (building the ring) or Functionalization (decorating a pre-formed core).

Mechanism Visualization: Core Synthetic Strategies

PyrimidineSynthesis Start1 1,3-Dicarbonyl (Electrophile) Inter1 Condensation Intermediate Start1->Inter1 Base/Acid Cat. Start2 Amidine/Guanidine (Nucleophile) Start2->Inter1 Product1 Functionalized Pyrimidine Inter1->Product1 -H2O (Aromatization) FinalDrug Final Drug Candidate (e.g., Rosuvastatin) Product1->FinalDrug Suzuki/Buchwald (Pd Cat.) Start3 Aldehyde (R-CHO) Product2 Dihydropyrimidine (DHPM) Start3->Product2 Biginelli Reaction (Multicomponent) Start4 Urea/Thiourea Start4->Product2 Start5 Beta-Ketoester Start5->Product2

Figure 1: Comparison of Principal Synthesis (Condensation) and Biginelli Multicomponent Reaction pathways for pyrimidine construction.

Experimental Protocols

Protocol A: Regioselective on 2,4-Dichloropyrimidine

Objective: To selectively functionalize the C4 position before the C2 position. Causality: The C4 position is more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen and the para-like nitrogen. Steric hindrance at C4 is also typically lower.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Aniline derivative (Nucleophile, 1.0 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Ethanol or n-Butanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in ethanol (0.2 M concentration).

  • Temperature Control: Cool the solution to 0°C. Note: Low temperature is critical to prevent bis-substitution (kinetic control).

  • Addition: Add DIPEA followed by the slow, dropwise addition of the aniline derivative.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the mono-substituted product mass (M+R-Cl).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show a shift in the C5 proton signal, confirming C4 substitution.
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine


 of a pyrimidine derivative against EGFR.
Trustworthiness:  This protocol uses a ratiometric readout (FRET) to minimize artifacts from compound fluorescence.
  • Reagent Prep: Prepare 4x Enzyme solution (EGFR), 4x Substrate/ATP mix (ATP at

    
    ), and 4x Compound solution (serial dilutions in DMSO).
    
  • Plating: Add 2.5 µL of Compound solution to a 384-well low-volume plate.

  • Initiation: Add 2.5 µL of Enzyme solution. Incubate for 10 mins (allows for pre-equilibrium binding).

  • Reaction: Add 2.5 µL of Substrate/ATP mix. Incubate for 60 mins at RT.

  • Detection: Add 10 µL of EDTA-containing detection mix (stops reaction and adds FRET antibody).

  • Readout: Measure fluorescence ratio (Acceptor/Donor) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Therapeutic Mechanisms & Case Studies

Kinase Inhibition: The Hinge Binder

Pyrimidine-based drugs like Osimertinib (Tagrisso) utilize the pyrimidine core to anchor into the ATP-binding pocket of EGFR.

  • Drug: Osimertinib (3rd Gen EGFR TKI).

  • Mechanism: Irreversible binding to Cys797 via an acrylamide warhead attached to the pyrimidine scaffold.

  • Scaffold Role: The pyrimidine ring nitrogens form hydrogen bonds with the hinge region residues (Met793), orienting the warhead for covalent bond formation.

Emerging Modality: Pyrimidine-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) often use pyrimidine derivatives as the "warhead" to bind the Protein of Interest (POI), linked to an E3 ligase ligand.

Mechanism Visualization: PROTAC Action

PROTAC cluster_ternary Ternary Complex Warhead Pyrimidine Warhead (Binds POI) Linker PEG/Alkyl Linker Warhead->Linker POI Target Protein (e.g., EGFR) Warhead->POI Bind E3Ligand E3 Ligand (e.g., VHL/CRBN) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruit Proteasome 26S Proteasome POI->Proteasome Degradation E3->POI Ubiquitination (Poly-Ub chain)

Figure 2: Mechanism of Action for a Pyrimidine-based PROTAC degrading a target protein.

Quantitative Data: FDA-Approved Pyrimidine Examples
Drug NameTargetIndicationScaffold FeatureApproval Year
Osimertinib EGFR (T790M)NSCLCPyrimidine hinge binder2015
Ibrutinib BTKMCL/CLLPyrazolo[3,4-d]pyrimidine2013
Rosuvastatin HMG-CoA ReductaseHyperlipidemiaPyrimidine core2003
Capecitabine Thymidylate SynthaseBreast/Colorectal CancerFluoropyrimidine carbamate1998

Future Perspectives

The future of pyrimidine scaffolds lies in Covalent Inhibitors and Molecular Glues .

  • Covalent Evolution: Moving beyond Cys-targeting acrylamides to targeting Lysine or Tyrosine residues using sulfonyl fluorides attached to the pyrimidine ring.

  • DEL (DNA-Encoded Libraries): Pyrimidines are ideal for DEL synthesis due to the robust nature of

    
     chemistry, allowing the rapid screening of billions of analogues.
    

References

  • Song, M., et al. (2025).[5] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.[5] 5

  • McIver, E. G., et al. (2012).[6] Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters. 6

  • Wang, L., et al. (2025).[3][7] FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. 8[1][2][3][5][7][9][10][11][12][13][14][8]

  • Eleuteri, M., et al. (2026). Discovery of a tetrahydrobenzothiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxamide-based PROTAC as degrader of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. 15[1][2][3][5][7][9][10][11][13][14][8]

  • Chowdhury, M. G., et al. (2024).[16] Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.[16] 16[3][5][7][9][10][11][13][14]

Sources

2-chloro-N-ethyl-5-iodopyrimidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-chloro-N-ethyl-5-iodopyrimidin-4-amine: A Versatile Scaffold for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, a halogenated pyrimidine derivative of significant interest to researchers, medicinal chemists, and drug development professionals. Pyrimidine-based molecules form the core of numerous FDA-approved therapeutics, particularly in oncology.[1] The subject compound is a trifunctional scaffold featuring three distinct, chemically addressable points: a reactive chloro group, an iodo substituent ideal for cross-coupling reactions, and an N-ethylamino moiety. This unique combination of functional groups makes it a highly valuable, non-commercially available intermediate for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, outlines its potential applications, and provides essential safety information.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine is fundamental for its synthesis, handling, and application in further chemical transformations. The key identifiers and properties have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₆H₇ClIN₃Calculated
Molecular Weight 283.50 g/mol Calculated
IUPAC Name 2-chloro-N-ethyl-5-iodopyrimidin-4-amineN/A
Canonical SMILES CCNc1nc(Cl)nc(I)c1N/A
InChI Key (Predicted)N/A
Appearance (Expected) Off-white to yellow solidN/A

Proposed Synthesis and Experimental Protocol

Synthetic Workflow Overview

The synthesis hinges on the higher susceptibility of the C4 chlorine to nucleophilic aromatic substitution compared to the C2 chlorine, followed by a standard iodination reaction.

Synthetic_Workflow A 2,4-dichloropyrimidine B Step 1: Iodination Reagent: N-Iodosuccinimide (NIS) A->B C 2,4-dichloro-5-iodopyrimidine B->C D Step 2: Selective Amination Reagent: Ethylamine (EtNH2) C->D E 2-chloro-N-ethyl-5-iodopyrimidin-4-amine D->E

Caption: Proposed synthetic workflow for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-2-chloro-5-iodopyrimidine

The initial step involves the direct iodination of a suitable precursor. A reliable method for a similar compound, 4-amino-2-chloro-5-iodopyrimidine, involves using N-Iodosuccinimide (NIS) as the iodinating agent.[2] This approach is adapted here.

  • Materials : 4-Amino-2-chloropyrimidine, N-Iodosuccinimide (NIS), Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous sodium thiosulfate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure :

    • Dissolve 4-amino-2-chloropyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add NIS (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2]

    • Extract the aqueous layer multiple times with ethyl acetate.[2]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield pure 4-amino-2-chloro-5-iodopyrimidine.[2]

Step 2: Synthesis of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (Target Compound)

This step involves a nucleophilic aromatic substitution.

  • Materials : 4-Amino-2-chloro-5-iodopyrimidine, Ethyl iodide, a suitable non-nucleophilic base (e.g., Sodium hydride), Anhydrous THF.

  • Procedure :

    • To a solution of 4-amino-2-chloro-5-iodopyrimidine (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0°C.

    • Allow the mixture to stir for 30 minutes.

    • Add ethyl iodide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the final product, 2-chloro-N-ethyl-5-iodopyrimidin-4-amine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine lies in its potential as a versatile building block for creating libraries of complex molecules for drug screening. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[3] The pyrimidine core itself is a privileged scaffold in medicinal chemistry.[1]

Key Reactive Sites and Subsequent Transformations

The molecule's trifunctional nature allows for a series of selective, orthogonal chemical modifications.

  • C5-Iodo Position : The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • C2-Chloro Position : The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in a nucleophilic aromatic substitution reaction. This reaction is often performed at higher temperatures or with catalyst assistance.

  • N-ethylamino Group : The secondary amine can be further functionalized, for example, through acylation or alkylation, to modulate the molecule's solubility, polarity, and hydrogen-bonding capabilities.

Applications A 2-chloro-N-ethyl- 5-iodopyrimidin-4-amine B Suzuki Coupling (Aryl/Heteroaryl Introduction) A->B at C5-Iodo C Sonogashira Coupling (Alkynyl Introduction) A->C at C5-Iodo D Nucleophilic Substitution (Amine/Thiol/Alkoxy Introduction) A->D at C2-Chloro E Diverse Library of Potential Kinase Inhibitors B->E C->E D->E

Caption: Chemical utility of the target compound as an intermediate for drug discovery.

Target Classes

Derivatives of 2-aminopyrimidine are of significant interest as kinase inhibitors, which are crucial targets in oncology.[1] The ability to rapidly generate analogues from the 2-chloro-N-ethyl-5-iodopyrimidin-4-amine scaffold allows for efficient screening against panels of kinases to identify potent and selective inhibitors. Furthermore, substituted pyrimidines have shown promise as antiviral and anticancer agents.[4]

Safety and Handling

While specific toxicity data for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine is not available, data from closely related analogues should be used to inform handling procedures.

  • 2-Chloro-5-iodopyridin-4-amine is classified as harmful if swallowed and causes serious eye damage.[5]

  • 2-Chloro-N-ethylpyrimidin-4-amine is listed as harmful if swallowed.

Recommended Precautions :

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry, dark place under an inert atmosphere to maintain stability.

Conclusion

2-chloro-N-ethyl-5-iodopyrimidin-4-amine represents a potent and versatile, though not commercially cataloged, chemical intermediate. Its defined physicochemical properties and the potential for its synthesis via a logical, multi-step pathway make it an accessible target for synthetic chemists. The strategic placement of three distinct functional groups provides a powerful platform for generating diverse molecular libraries, particularly for screening for kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this valuable building block in advanced drug discovery and medicinal chemistry programs.

References

Sources

Halogenated Pyrimidine Intermediates: Mechanistic Control and Regioselectivity in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrimidines are privileged scaffolds in modern medicinal chemistry and organic synthesis. They serve as the foundational building blocks for numerous FDA-approved therapeutics, including kinase inhibitors (e.g., abemaciclib), antivirals (e.g., brivudine), and antimetabolites (e.g., 5-fluorouracil) [1]. The strategic placement of halogens (F, Cl, Br, I) on the pyrimidine ring dictates the molecule's electronic landscape, enabling precise, sequential functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [2].

This technical guide explores the causality behind regioselective functionalization, providing researchers with the theoretical grounding and self-validating protocols necessary to predictably manipulate these highly reactive intermediates.

Mechanistic Principles of Regioselectivity

A fundamental challenge in pyrimidine chemistry is controlling the site of reaction in polyhalogenated systems, particularly 2,4-dichloropyrimidines. Inherently, the C4 position is significantly more electrophilic than the C2 position.

The C4-Preference (Thermodynamic & Kinetic Control)

Quantum mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) lobes are highly concentrated at the C4 position [3]. When a nucleophile attacks, the resulting Meisenheimer complex at C4 is better stabilized by the adjacent endocyclic nitrogen atoms compared to attack at C2. Consequently, standard SNAr reactions and traditional palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Stille) predominantly yield C4-substituted products [4].

Inverting Selectivity to C2

Modern drug discovery frequently requires access to C2-functionalized derivatives. Overriding the inherent C4-selectivity requires specific mechanistic interventions:

  • Electronic Modulation: Introducing an electron-donating group (e.g., -OMe, -NHMe) at the C6 position alters the LUMO distribution, effectively pushing reactivity toward the C2 position[3].

  • Catalyst Control: Recent advancements demonstrate that using palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely force C2-selective cross-coupling. The extreme steric bulk of the ligand hinders oxidative addition at the more accessible C4 position, redirecting the metal to the C2 carbon-halogen bond [5].

G Start 2,4-Dichloropyrimidine Cond1 Standard SNAr / Cross-Coupling (e.g., Aliphatic Amines, nBuOH) Start->Cond1 Default Pathway Cond2 Steric/Electronic Override (Bulky NHC-Pd Catalysts or C6-EDG) Start->Cond2 Controlled Override Prod1 C4-Substituted Product (LUMO / Kinetic Preference) Cond1->Prod1 High Yield Prod2 C2-Substituted Product (Inverted Selectivity) Cond2->Prod2 High Regioselectivity

Caption: Decision tree for controlling C4 vs. C2 regioselectivity in 2,4-dichloropyrimidines.

Physicochemical Impact of Halogenation

The choice of halogen directly impacts the bond dissociation energy (BDE) and the oxidative addition rate in metal-catalyzed couplings. The table below summarizes the quantitative parameters that dictate experimental design [6].

HalogenAtomic Radius (Å)Avg. C-X BDE (kcal/mol)Electronegativity (Pauling)Primary Synthetic Utility in Pyrimidines
Fluorine (F) 1.47~115 - 1203.98Modulates pKa and lipophilicity; rarely used as a leaving group except in highly activated SNAr.
Chlorine (Cl) 1.75~93 - 953.16The industry standard. Excellent balance of stability and reactivity for SNAr and Pd-catalysis.
Bromine (Br) 1.85~85 - 872.96Highly reactive handle for rapid cross-coupling (Suzuki, Heck, Sonogashira) at lower temperatures.
Iodine (I) 1.98~70 - 752.66Maximum reactivity for oxidative addition; prone to dehalogenation side-reactions.

Note: C-Cl bonds adjacent to pyrimidine nitrogens (C2/C4) exhibit BDEs of ~93-95 kcal/mol, whereas the C5 position is slightly stronger (~95-100 kcal/mol), further explaining the C4/C2 preference over C5 [6].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Objective: Achieve >95% regioselectivity for the C4-amine via SNAr.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in 1-butanol (0.2 M).

    • Causality: 1-butanol is a polar protic solvent that stabilizes the polar transition state and the resulting Meisenheimer complex, accelerating SNAr.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile [4].

  • Nucleophile Addition: Slowly add the aliphatic secondary amine (1.05 equiv, 10.5 mmol) dropwise at 0 °C.

    • Causality: Strict stoichiometric control (1.05 equiv) and low initial temperature prevent over-reaction (bis-amination at both C2 and C4).

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Concentrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid at the C2 position of a 4-amino-2-chloropyrimidine intermediate.

  • Reaction Setup: In a microwave-safe vial, combine the 4-substituted-2-chloropyrimidine (1.0 equiv, 1.0 mmol), aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

    • Causality: K₂CO₃ is required to activate the boronic acid into a reactive "ate" complex, facilitating the transmetalation step.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparge the solution with Argon for 10 minutes.

    • Causality: Water is essential for the dissolution of the inorganic base and accelerates the activation of the boronic acid. Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

  • Execution: Seal the vial and heat at 90 °C for 12 hours (or microwave at 100 °C for 20 minutes).

  • Workup: Filter through a pad of Celite to remove palladium black, extract with Dichloromethane, and purify via silica gel chromatography.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Available at:[Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

Functionalized pyrimidine amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Functionalized Pyrimidine Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nucleic acids and its versatile role in the architecture of numerous therapeutic agents.[1][2] , in particular, have garnered significant attention for their ability to modulate the activity of critical biological targets, most notably protein kinases.[3] This guide provides a comprehensive exploration of these derivatives, delving into their strategic synthesis, robust characterization, and profound applications in modern drug discovery. We will dissect the causal relationships behind synthetic choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature, offering a field-proven perspective for professionals dedicated to advancing therapeutic innovation.

The Strategic Importance of the Pyrimidine Amine Scaffold

The significance of the pyrimidine ring is fundamentally rooted in biology; it forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[4][5] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for designing molecules that can interact with cellular machinery.[5]

Amine functionalization, particularly at the C2 and C4 positions, transforms the basic pyrimidine core into a potent pharmacophore.[6] The amino groups act as crucial hydrogen bond donors and acceptors, enabling these derivatives to mimic the adenine core of ATP and bind effectively within the ATP-binding pockets of protein kinases.[3][7] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making kinase inhibitors one of the most intensively pursued classes of modern therapeutics.[3][8] Strategic modifications to the pyrimidine amine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective drugs.[6][9]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of functionalized pyrimidine amines is a well-established yet evolving field. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the starting materials. A common and robust approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing compound like guanidine or urea.[10]

A prevalent strategy for producing highly functionalized 2,4-diaminopyrimidine derivatives begins with the condensation of guanidine with a cyanoacetate derivative.[11] This is often followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) reactions, which allow for the sequential and controlled introduction of various amine functionalities.

Workflow for Synthesis and Lead Optimization

The overall process from initial concept to a potential lead compound follows a logical and iterative progression.

G cluster_0 Synthesis & Purification cluster_1 Validation & Screening A Starting Materials (e.g., Guanidine, Cyanoacetate) B Pyrimidine Ring Construction (Cyclocondensation) C Core Functionalization (e.g., Chlorination) D Diversity Introduction (Nucleophilic Substitution) E Purification (Chromatography, Recrystallization) F Structural Characterization (NMR, LC-MS, HRMS) E->F G In Vitro Assay (e.g., Kinase Inhibition) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->D

Caption: General experimental workflow for the discovery of pyrimidine amine derivatives.

Detailed Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-5-carboxamide Analog

This protocol describes a representative synthesis, adapted from established methodologies, for a core intermediate used in the development of kinase inhibitors.[11] It is designed to be self-validating, with integrated characterization checkpoints.

Objective: To synthesize 2,4-diamino-6-chloropyrimidine, a key intermediate for further functionalization.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)

  • Phosphorus oxychloride (POCl₃, 9 mL)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).[11]

    • Rationale: POCl₃ is a powerful dehydrating and chlorinating agent, essential for converting the hydroxyl group at the C6 position into a chlorine atom. The chlorine is a good leaving group, facilitating subsequent nucleophilic substitution reactions.

  • Stir the mixture at 97 °C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Quenching: After cooling to room temperature, slowly and carefully add the reaction mixture to a beaker of ice water with vigorous stirring.

    • Causality: This step quenches the highly reactive excess POCl₃, converting it to phosphoric acid. This must be done slowly due to the exothermic nature of the reaction.

  • Stir the resulting aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis of any remaining reactive intermediates.[11]

  • Extraction: Cool the solution and neutralize it carefully with saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude solid by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and assess its purity. The expected mass and spectral data should be compared against theoretical values.

Application in Drug Discovery: Pyrimidine Amines as Kinase Inhibitors

Functionalized pyrimidine amines are exceptionally effective as ATP-competitive kinase inhibitors.[7][9] Their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site is a primary driver of their inhibitory activity.[7]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[8] Many pyrimidine-based inhibitors have been developed to target this kinase.

Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the MAPK and PI3K/Akt pathways.[8] Pyrimidine amine inhibitors occupy the ATP-binding site, preventing this autophosphorylation and effectively blocking the entire downstream cascade.[8]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation ATP ATP ATP->VEGFR2 Inhibitor Pyrimidine Amine Inhibitor Inhibitor->VEGFR2 Blocks Binding Downstream Downstream Signaling (MAPK, PI3K/Akt) P_VEGFR2->Downstream Activates Response Cell Proliferation, Migration, Angiogenesis Downstream->Response Leads to

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine amine derivative.

Structure-Activity Relationship (SAR) and Data Analysis

The development of potent and selective inhibitors relies on a deep understanding of the Structure-Activity Relationship (SAR).[6][12] By systematically modifying the substituents on the pyrimidine core and measuring the resulting biological activity, researchers can build a predictive model for designing better compounds.

The table below presents hypothetical, yet representative, data for a series of pyrido[2,3-d]pyrimidine analogs, illustrating how structural modifications can impact inhibitory potency against different tyrosine kinases. This is based on SAR studies of similar compound series.[9][13]

Compound IDR¹ Substituent (C2-position)R² Substituent (C6-position)FGFr IC₅₀ (µM)[9][13]PDGFr IC₅₀ (µM)[9][13]c-Src IC₅₀ (µM)[9][13]
4b (Lead) -NH₂2,6-dichlorophenyl0.131.110.22
6c -NH-(CH₂)₄-N(Et)₂2,6-dichlorophenyl<0.1<0.5<0.2
4e -NH₂3,5-dimethoxyphenyl0.060 >50>50
Note: Data for 6c indicates general improvement in potency as described in the source, specific values may vary. Data for 4e highlights a significant gain in selectivity.

This data clearly demonstrates key SAR principles:

  • Improving Potency: Introducing a basic diethylaminoalkyl side chain at the R¹ position (Compound 6c ) can enhance potency, potentially by improving solubility or forming additional interactions within the binding pocket.[9][13]

  • Engineering Selectivity: Changing the aryl group at the R² position from 2,6-dichlorophenyl to 3,5-dimethoxyphenyl (Compound 4e ) dramatically increases selectivity for FGFr over other kinases, demonstrating that this position is critical for target recognition.[9][13]

Conclusion and Future Outlook

References

  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • Application Notes and Protocols for Pyrimidine Deriv
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon.
  • Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. Benchchem.
  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evalu
  • Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. PubMed.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Chemical and Pharmaceutical Research.
  • Pyrimidine derivatives and related compounds. 15.
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Trend in Scientific Research and Development.

Sources

2-chloro-N-ethyl-5-iodopyrimidin-4-amine MSDS and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Safety Profile and Handling of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Introduction: A Profile by Analogy

2-chloro-N-ethyl-5-iodopyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous areas of drug discovery. Its structure incorporates several functional groups that inform its potential reactivity and biological activity: a chlorinated pyrimidine ring, an iodo substituent, and an N-ethylamino group. In the absence of direct experimental safety data, a robust safety and handling protocol must be derived from an analysis of these components.

This guide extrapolates potential hazards and handling recommendations from close structural analogs, primarily:

  • 2-Chloro-5-iodopyrimidine: Sharing the core halogenated pyrimidine ring.

  • 2-Chloro-N-ethylpyrimidin-4-amine: Sharing the N-ethyl-4-aminopyrimidine backbone.

The fundamental principle guiding this document is one of proactive caution. This chemical should be treated as potentially hazardous upon all routes of exposure until empirical data proves otherwise.

Predicted Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, a composite hazard profile for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine can be anticipated.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. This is based on the classification for 2-Chloro-N-ethylpyrimidin-4-amine (Acute Toxicity 4, Oral) and 2-Chloro-5-iodopyrimidine.[1][2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

The presence of multiple halogens and an amine functional group suggests the potential for skin and respiratory tract irritation.[2][3] The toxicological properties have not been fully investigated, and as with many novel research compounds, chronic effects are unknown.[4]

Data Summary of Structural Analogs
Property2-Chloro-5-iodopyrimidine (CAS 32779-38-7)2-Chloro-N-ethylpyrimidin-4-amine (CAS 86443-51-8)
Molecular Formula C₄H₂ClIN₂C₆H₈ClN₃
Molecular Weight 256.43 g/mol 157.60 g/mol
GHS Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)
Signal Word WarningWarning
Hazard Class Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3Acute Toxicity 4 (Oral)
Physical Form SolidSolid

Comprehensive Handling and Engineering Controls

The causality behind stringent handling protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The principle here is containment; any generated aerosols are captured before they can enter the operator's breathing zone.

  • Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation.[2]

Safe Handling and Storage
  • Handling: Avoid the formation of dust and aerosols during handling.[5][6] Use non-sparking tools where applicable. Do not eat, drink, or smoke in the handling area.[7] Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] Protect from light, as halogenated compounds can be photosensitive. Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2] This prevents unintended reactions that could generate heat or toxic byproducts.

Personal Protective Equipment (PPE): A Self-Validating System

A robust PPE protocol is a self-validating system where each component is inspected before use and used correctly to ensure a continuous barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes prior to use.[3][5] Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[3]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, use a full-face respirator with an appropriate filter cartridge (e.g., particulates filter conforming to EN 143) approved under NIOSH/MSHA or European Standard EN 149.[2]

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. Medical attention should always be sought following any direct contact.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15-20 minutes.[9][10] Seek medical advice if irritation occurs or persists.[2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][10] Continue rinsing and seek immediate medical attention.

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[10] Rinse mouth with water. Do NOT induce vomiting unless instructed to do so by medical personnel.[8] Never give anything by mouth to an unconscious person.[8]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading dust).

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Clean-up: Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, closed, and labeled container for disposal.[6][11] Adhered or collected material should be promptly disposed of according to local, state, and federal regulations.[5]

Visualized Workflow: Risk Assessment for Novel Compounds

The following diagram outlines a logical workflow for safely handling a research chemical like 2-chloro-N-ethyl-5-iodopyrimidin-4-amine, where specific safety data is limited.

G cluster_prep Phase 1: Pre-Experimental Assessment cluster_exec Phase 2: Experimental Execution cluster_post Phase 3: Post-Experiment A Identify Compound & CAS Number B Search for Specific MSDS/SDS A->B C MSDS Found? B->C D Analyze Structural Analogs (e.g., 2-Chloro-5-iodopyrimidine) C->D No F Develop Site-Specific SOP (Handling, PPE, Emergency) C->F Yes E Assume 'Worst-Case' Hazard Profile (Toxic, Irritant) D->E E->F G Verify Engineering Controls (Fume Hood Certification) F->G H Assemble & Inspect PPE G->H I Perform Experiment per SOP H->I J Decontaminate Work Area & Equipment I->J K Segregate & Label Waste (Solid, Liquid, Sharps) J->K L Dispose of Waste via EH&S Protocols K->L M Update Lab Notebook with Safety Observations L->M

Caption: Risk assessment and handling workflow for a chemical with limited safety data.

Predicted Stability and Reactivity

  • Stability: The compound is likely stable under normal, recommended storage conditions (cool, dry, dark).[2]

  • Conditions to Avoid: Avoid exposure to heat, light, moisture, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[2]

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen iodide, and hydrogen chloride gas.[2][11]

References

  • CDMS.net. (n.d.). SAFETY DATA SHEET.
  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.
  • Enamine. (n.d.). Safety Data Sheet.
  • ICSC. (n.d.). ETHYLBIS(2-CHLOROETHYL)AMINE.
  • ECHEMI. (n.d.). 2-Chloro-5-iodopyrimidine SDS.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-ethylpyrimidin-4-amine.
  • AFL. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (2019). SAFETY DATA SHEET.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-AMino-3-chloro-5-iodopyrazine.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • MedchemExpress.com. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (2024). Safety Data Sheet.

Sources

Methodological & Application

Synthesis of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine from 2,4-dichloro-5-iodopyrimidine

[1]

Abstract & Introduction

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, JAK, and CDK inhibitors).[1] 2-chloro-N-ethyl-5-iodopyrimidin-4-amine represents a high-value intermediate.[1] The C5-iodine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-chlorine allows for subsequent nucleophilic substitutions, enabling the rapid construction of diverse libraries.

This guide details the regioselective synthesis of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine from 2,4-dichloro-5-iodopyrimidine .[1] The primary challenge in this synthesis is controlling regioselectivity . The starting material possesses two electrophilic sites (C2 and C4).[1][2] Under optimized conditions, nucleophilic aromatic substitution (

C4 position

Mechanistic Insight: The Regioselectivity Paradox

Understanding the electronic landscape of 2,4-dichloro-5-iodopyrimidine is critical for success.

  • C4 Reactivity: The C4 position is inherently more electrophilic than C2 in 2,4-dichloropyrimidines.[1] This is enhanced by the C5-iodine atom , which is electron-withdrawing (inductive effect,

    
    ). The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance where the negative charge is delocalized onto the ring nitrogens.
    
  • C2 Reactivity: While also electrophilic, the C2 position is less reactive towards neutral amines.[1] However, high temperatures or excess amine can overcome this energy barrier, leading to bis-substitution.[1]

  • Sterics vs. Electronics: Although the C5-iodo group is bulky, the electronic activation of C4 dominates. To preserve this selectivity, temperature control is the governing variable .

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the preferential pathway (Path A) versus the competing side reaction (Path B).

SNAr_Mechanismcluster_pathAPath A: C4 Substitution (Favored)cluster_pathBPath B: C2 Substitution (Disfavored)SM2,4-dichloro-5-iodopyrimidineTS_C4C4-Meisenheimer Complex(Stabilized by N1, N3 & C5-I)SM->TS_C4+ EtNH2, 0°CTS_C2C2-Meisenheimer Complex(Higher Energy Barrier)SM->TS_C2+ EtNH2, >RTProd_C4Product:2-chloro-N-ethyl-5-iodopyrimidin-4-amineTS_C4->Prod_C4- HClProd_C2Impurity:4-chloro-N-ethyl-5-iodopyrimidin-2-amineTS_C2->Prod_C2- HCl

Caption: Path A (Green) shows the kinetically favored C4 substitution at low temperatures. Path B (Red) represents the thermodynamic or high-energy impurity pathway.

Experimental Protocol

Materials & Reagents[1][3]
ReagentMW ( g/mol )Equiv.[1][3]Role
2,4-dichloro-5-iodopyrimidine 274.871.0Starting Material (SM)
Ethylamine (2.0 M in THF) 45.081.05Nucleophile
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)
Tetrahydrofuran (THF) 72.11-Solvent (Anhydrous)
Ethyl Acetate / Hexanes --Workup/Purification

Note: Ethylamine hydrochloride can be used if the 2.0 M THF solution is unavailable.[1] If using the salt, increase TEA to 2.5 equiv.

Step-by-Step Methodology

Safety Precaution: 2,4-dichloro-5-iodopyrimidine is a skin irritant and potential sensitizer.[1] Handle in a fume hood.

  • Preparation of SM Solution:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-iodopyrimidine (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

    • Why: THF is a polar aprotic solvent that solubilizes the pyrimidine well but does not interfere with the nucleophilic attack.[1]

  • Temperature Control (Critical Step):

    • Cool the solution to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.

    • Why: Low temperature suppresses the reaction rate at the less reactive C2 position and prevents double substitution.[1]

  • Addition of Base:

    • Add Triethylamine (TEA) (1.2 equiv) to the cold solution.[1]

  • Controlled Nucleophile Addition:

    • Add Ethylamine (2.0 M in THF) (1.05 equiv) dropwise over 15–20 minutes.

    • Why: Dropwise addition prevents a high local concentration of amine, which is the primary cause of bis-substitution (formation of 2,4-diethylamino-5-iodopyrimidine).

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 1 hour.

    • TLC Check: (Eluent: 20% EtOAc in Hexanes).

      • SM

        
        : ~0.8[1]
        
      • Product

        
        : ~0.4 (UV active)[1]
        
      • Bis-product

        
        : ~0.1 (usually more polar)[1]
        
  • Workup:

    • Dilute the reaction mixture with water (3x reaction volume) and extract with Ethyl Acetate (3x).[1][3]

    • Wash combined organics with Brine (1x).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography.[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Collect the major fraction.[1]

Diagram 2: Experimental Workflow

WorkflowStartStart: Dissolve SM in THFCoolCool to 0°C (Ice Bath)Start->CoolAddBaseAdd TEA (1.2 eq)Cool->AddBaseAddAmineAdd EtNH2 (1.05 eq) DROPWISEAddBase->AddAmineReactStir 0°C -> RT (2 hrs)AddAmine->ReactCheckTLC/LCMS CheckReact->CheckWorkupAq. Workup (EtOAc/Water)Check->WorkupCompletePurifyColumn Chromatography(Hex/EtOAc)Workup->Purify

Caption: Operational workflow emphasizing the critical dropwise addition of amine at 0°C.

Process Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • Pyrimidine H (C6): Singlet,

      
       ~8.3–8.5 ppm.[1][4] (Diagnostic: A shift from the SM indicates reaction).[1]
      
    • N-H: Broad singlet,

      
       ~5.5–6.0 ppm (Exchangeable with 
      
      
      ).[1]
    • Ethyl Group: Quartet (

      
       ~3.5 ppm) and Triplet (
      
      
      ~1.2 ppm).[1]
  • LCMS:

    • Observe

      
       (Cl isotope pattern).[1]
      
    • Absence of mass 306 (Bis-substituted product).[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Bis-substitution (Mass ~306) Excess amine or high temperature.[1]Strictly limit EtNH2 to 1.05 eq. Keep reaction at 0°C longer. Add amine slower.[1]
No Reaction Old reagents or wet solvent.[1]Ensure THF is anhydrous.[1] Check EtNH2 titer.
C2-Isomer Formation Rare, but possible with steric bulk.[1]Ensure SM is 2,4-dichloro (not 4,6).[1][2] Maintain 0°C.
Hydrolysis (OH product) Wet solvent + long reaction time.[1]Use anhydrous THF.[1] Minimize exposure to atmospheric moisture.[1]

References

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.[1]

    • URL:[Link]

  • General Procedure (Analogous Chemistry)

    • Title: 2-Chloropyrimidine Synthesis (Organic Syntheses).[1]

    • Source: Organic Syntheses, Coll.[1][5] Vol. 4, p.336 (1963); Vol. 35, p.34 (1955).[1]

    • URL:[Link][1]

  • Safety Data

    • Title: 2,4-Dichloro-5-iodopyrimidine Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Kinase Inhibitor Context

    • Title: Pyrimidine scaffolds in kinase inhibitor drug discovery.[1][6]

    • Source:Molecules, 2021.[1][7] (General context on C4-amination).

    • URL:[Link][1]

Application Note: Regioselective Functionalization of 2,4-Dichloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note, prioritizing mechanistic insight, reproducibility, and rigorous validation over generic procedural steps.

Executive Summary

2,4-Dichloro-5-iodopyrimidine is a "privileged scaffold" in medicinal chemistry, widely used to synthesize kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors) and antiviral agents.[1][2] Its utility stems from its three distinct electrophilic sites, which allow for the sequential construction of trisubstituted pyrimidines.[2]

However, the regioselectivity between the C2 and C4 chlorides is the critical failure point in early-stage development.[2] While the C4 position is electronically predisposed to nucleophilic attack, the presence of the bulky, electron-withdrawing iodine at C5 complicates the steric and electronic landscape.[2]

This guide provides a validated protocol for C4-selective nucleophilic aromatic substitution (SNAr) , followed by strategies for C2 functionalization, ensuring high isomeric purity (>95%) and structural confirmation.

Mechanistic Insight: The "Rules of Engagement"

To control the reaction, one must understand the electronic bias of the pyrimidine ring.[2]

The Reactivity Hierarchy

In 2,4-dichloropyrimidines, the C4-chloride is significantly more reactive than the C2-chloride.[1][2]

  • Electronic Effect: The C4 position is para-like to N1 and ortho-like to N3.[1][2] The Meisenheimer intermediate formed upon attack at C4 is stabilized by resonance delocalization onto both ring nitrogens.[2] Attack at C2 delocalizes charge primarily onto nitrogens but is less favorable due to the "double-ortho" repulsion and lack of a para-resonance contributor.

  • The 5-Iodo Effect: The iodine atom at C5 exerts two opposing effects:

    • Inductive Withdrawal (-I): Increases the electrophilicity of C4 (and C6), promoting SNAr.[1][2]

    • Steric Hindrance: The large iodine atom shields the adjacent C4 position.[2]

    • Result: Despite the steric bulk, the electronic activation dominates.[2] C4 remains the primary site of attack , but the reaction requires careful temperature control to prevent "leakage" to C2 or bis-substitution.[2]

Regioselectivity Decision Tree

The following logic flow dictates the experimental strategy:

Regioselectivity Start Start: 2,4-Dichloro-5-iodopyrimidine Goal Target Substitution Pattern? Start->Goal C4_Mono Mono-substitution at C4 (Most Common) Goal->C4_Mono Standard C2_Mono Mono-substitution at C2 (Difficult) Goal->C2_Mono Reverse Bis Bis-substitution (C4 then C2) Goal->Bis Sequential Cond_C4 Protocol A: Kinetic Control Low Temp (0°C), 1.05 eq Nu, Non-polar solvent C4_Mono->Cond_C4 Cond_C2 Requires blocking C4 first or specific Lewis Acid catalysis C2_Mono->Cond_C2 Cond_Bis Protocol B: Thermodynamic Control Step 1: Protocol A Step 2: Heat (>60°C), Excess Nu Bis->Cond_Bis

Figure 1: Decision matrix for functionalizing 2,4-dichloro-5-iodopyrimidine.

Experimental Protocols

Protocol A: C4-Selective Amination (Kinetic Control)

Objective: Synthesize 2-chloro-4-amino-5-iodopyrimidine derivatives with <5% C2-isomer contamination.

Materials:

  • Substrate: 2,4-Dichloro-5-iodopyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: Isopropyl Alcohol (IPA) or THF (Anhydrous).[1][2] Note: IPA often precipitates the product, aiding purification.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-iodopyrimidine in IPA (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes the rate difference between C4 and C2.[2]

  • Addition: Mix the Amine and Base in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15–20 minutes.

    • Why? Keeping the nucleophile concentration low (dropwise addition) prevents local excesses that could drive the slower C2 reaction.[2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (usually 20-30% EtOAc/Hexane) or LCMS.

  • Workup:

    • Option 1 (Precipitation): If product precipitates, filter the solid, wash with cold water/IPA (1:1), and dry.[2]

    • Option 2 (Extraction): Remove volatiles in vacuo.[1][2] Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: If isomer separation is needed, flash chromatography is required.[1][2] The C4-isomer is typically more polar than the starting material but less polar than the bis-product.[2]

Protocol B: Sequential Bis-Amination (C4 then C2)

Objective: Synthesize unsymmetrical 2,4-diamino-5-iodopyrimidines.

  • Step 1: Perform Protocol A to install the first amine at C4.[1][2] Isolate the intermediate.

  • Step 2: Dissolve the C4-substituted intermediate in 1,4-Dioxane or DMSO.

  • Addition: Add the second amine (2.0–3.0 equiv) and excess base (3.0 equiv).

  • Heating: Heat to 60–90°C for 4–12 hours.

    • Note: The C2-chloride is deactivated by the electron-donating amine at C4.[1] Thermal energy is required to overcome the activation barrier.[2]

  • Workup: Standard aqueous extraction.

Validation & Quality Control (Self-Validating Systems)

How do you prove you synthesized the C4-isomer (4-amino-2-chloro) and not the C2-isomer (2-amino-4-chloro)?

The HMBC Diagnostic (Gold Standard)

1D Proton NMR is often insufficient because the H6 singlet shift is similar in both isomers.[2] 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method.[2]

Data Interpretation Table:

FeatureC4-Substitution (Target)C2-Substitution (Impurity)
Connectivity Amine NH/CH correlates to C4 Amine NH/CH correlates to C2
H6 Correlation Pyrimidine H6 correlates to C4 (strong 3J)Pyrimidine H6 correlates to C2 (weak 4J or via N1)
Confirmation The Carbon receiving the Amine correlation ALSO receives the H6 correlation.[1]The Carbon receiving the Amine correlation is NOT the primary H6 correlation target.[2]

Logic:

  • Identify the Pyrimidine H6 proton (singlet, ~8.5 ppm).[2]

  • Identify the Amine protons (e.g., N-CH₂).[1][2]

  • In HMBC, find the Carbon peak that correlates with the Amine protons.[2] Let's call this C-ipso .

  • Check if H6 correlates to C-ipso .[1][2]

    • If YES : C-ipso is C4 .[1][2] (H6 is vicinal to C5, so H6-C5-C4 is a 3-bond path).[2]

    • If NO/WEAK : C-ipso is C2 .[1][2] (H6 to C2 is a longer path through N1).[1][2]

Chemical Shift Trends (Heuristic)

While less absolute than HMBC, these trends often hold:

  • C4-Product: The H6 proton is typically deshielded (shifted downfield) relative to the C2-product due to the anisotropic effect of the adjacent iodine and the specific resonance contribution of the C4-amine.[2]

  • Carbon NMR: The C4 carbon usually resonates upfield (~160 ppm) compared to the C2 carbon (~155-158 ppm) in the chlorinated precursor, but upon amination, the ipso-carbon shifts significantly upfield (~163 ppm for C4-N vs ~160 ppm for C2-N).

Troubleshooting Guide

ProblemRoot CauseSolution
Bis-substitution observed (5-10%) Nucleophile excess or Temp too high.[1]Cool to -10°C. Ensure strict 1.0 equiv of amine.[2] Add amine very slowly.
No reaction at C2 (Step 2) C4-amine deactivates the ring.[1][2]Switch solvent to DMSO or NMP (polar aprotic).[2] Increase temp to 100°C. Use microwave irradiation.
Regioselectivity Reversal (C2 major) Rare.[1][2] Usually caused by specific steric clashes or catalytic effects.[2]Verify structure by HMBC. If real, ensure no metal catalysts (which can coordinate N1/N3) are present.[2]

References

  • Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1][2] (Standard text establishing C4 > C2 reactivity).

  • C4-Selective SNAr Protocols: BenchChem Application Note: Regioselective Reactions of 2,4-Dichloropyrimidines.[1]

  • HMBC Differentiation of Isomers: Magn. Reson. Chem. 2010, 48(8), 614-22.[1][2][3] (Methodology for distinguishing regioisomers in nitrogen heterocycles).[2][3]

  • Sequential Functionalization: S. Neufeldt et al., "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines", Chem. Sci., 2021.[1][2] (Discusses Pd-catalyzed inversion, reinforcing the difficulty of SNAr inversion).

Sources

High-Fidelity Protocol: Regioselective Amination of 2,4-Dichloropyrimidine with Ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The selective functionalization of 2,4-dichloropyrimidine is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., analogues of Ceritinib, Pazopanib) and antiviral agents. The core challenge lies in regioselectivity .

While the pyrimidine ring possesses two electrophilic sites (C2 and C4), they are not equivalent. This protocol details the controlled nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine with ethylamine to selectively yield 2-chloro-4-(ethylamino)pyrimidine .

Critical Success Factor: The C4 position is kinetically favored. However, thermodynamic equilibration or uncontrolled exotherms can lead to bis-substitution (2,4-diethylaminopyrimidine) or trace C2-substitution. This guide prioritizes kinetic control via temperature management and stoichiometric precision.

Mechanistic Insight: The C4 Selectivity Rule

To master this reaction, one must understand the electronic bias of the pyrimidine ring.[1][2]

  • Electronic Deficiency: The nitrogen atoms at positions 1 and 3 withdraw electron density, making C2, C4, and C6 electrophilic.

  • LUMO Asymmetry: Quantum mechanical calculations (DFT) and experimental evidence confirm that the LUMO coefficient is significantly larger at C4 than at C2. This makes C4 the "soft" electrophile of choice for nucleophilic attack.

  • Transition State Stability: The Meisenheimer complex formed by attack at C4 is stabilized by the ability of the negative charge to delocalize onto the N3 nitrogen (para-like resonance). Attack at C2 places charge on nitrogens that are adjacent to the reaction site, which is sterically and electronically less favorable for the incoming amine transition state.

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the pathway to the desired C4-product and the competing side reactions.

G Start 2,4-Dichloropyrimidine TS_C4 TS: C4-Attack (Kinetically Favored) Start->TS_C4 + EtNH2, < 0°C TS_C2 TS: C2-Attack (Thermodynamically High Barrier) Start->TS_C2 + EtNH2, High T Ethylamine Ethylamine (Nucleophile) Ethylamine->TS_C4 Product_C4 MAJOR PRODUCT 2-chloro-4-(ethylamino)pyrimidine TS_C4->Product_C4 - HCl Product_C2 MINOR IMPURITY 4-chloro-2-(ethylamino)pyrimidine TS_C2->Product_C2 - HCl Bis_Product OVER-REACTION 2,4-bis(ethylamino)pyrimidine Product_C4->Bis_Product + Excess EtNH2 > RT

Caption: Kinetic pathway favoring C4-substitution. High temperatures or excess amine promote bis-substitution.

Experimental Design & Optimization

Reagent Selection
  • Ethylamine Source: Do not use gaseous ethylamine for bench-scale precision. Use Ethylamine 2.0 M in THF or 70% aqueous solution . The THF solution is preferred for anhydrous conditions, simplifying workup.

  • Base: A tertiary amine base is required to scavenge the HCl byproduct. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard. Inorganic bases (

    
    ) can be used but often require biphasic systems or higher volumes of solvent.
    
Solvent & Condition Matrix

The choice of solvent impacts reaction rate and selectivity.

ParameterRecommendedAlternativeRationale
Solvent THF (Tetrahydrofuran) Ethanol / IPATHF offers excellent solubility and easy removal. Alcohols are greener but can compete as nucleophiles (alkoxylation) at high temps.
Temperature -10°C to 0°C RT (Risk of Bis)Low temp locks the reaction into the kinetic C4 pathway.
Stoichiometry 1.05 equiv. Amine 1.1 - 1.2 equiv.[3]Slight excess ensures conversion; large excess (>2.0) guarantees bis-substitution.
Concentration 0.2 M - 0.5 M 1.0 MModerate dilution prevents thermal hotspots during addition.

Detailed Protocol (Standard Operating Procedure)

Target Scale: 10 mmol (approx. 1.5 g of starting material) Safety Note: Ethylamine is volatile and corrosive. Perform all operations in a fume hood.

Step 1: Reactor Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the RBF with 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) .

  • Add THF (30 mL) and stir until fully dissolved.

  • Submerge the flask in an ice/salt bath to cool the internal temperature to -5°C to 0°C .

Step 2: Reagent Preparation & Addition[2]
  • In a separate vial, mix Ethylamine (2.0 M in THF, 5.25 mL, 10.5 mmol) and Triethylamine (1.53 mL, 11.0 mmol) .

    • Note: Pre-mixing the base and amine allows for simultaneous addition, maintaining a constant stoichiometric ratio.

  • Transfer this mixture to the addition funnel.

  • Dropwise Addition: Add the amine/base mixture to the cold pyrimidine solution over 15–20 minutes .

    • Critical Control Point: Monitor internal temp. Do not allow it to exceed 5°C. Rapid addition causes local heating, leading to bis-substitution.

Step 3: Reaction Monitoring[3]
  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • TLC Check: Elute with 20% Ethyl Acetate in Hexanes.

    • Starting Material (SM): High Rf (~0.8)

    • Product (C4): Medium Rf (~0.4 - 0.5)

    • Bis-impurity: Low Rf (< 0.2)

  • If SM remains, warm slowly to Room Temperature (RT) and stir for an additional 30-60 mins. Do not heat.

Step 4: Workup & Isolation[1][2]
  • Quench: Pour the reaction mixture into 50 mL of saturated aqueous Ammonium Chloride (

    
    ) . This neutralizes residual base and stops the reaction.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash: Combined organic layers should be washed with:

    • Water (1 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: Usually, the crude is >90% pure. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-30% EtOAc/Hexane).

Quality Control & Troubleshooting

Distinguishing Regioisomers (NMR)

The most common question is: "Did I make the 4-isomer or the 2-isomer?"

  • 1H NMR (DMSO-d6 or CDCl3):

    • C5-Proton: In the desired 4-amino product, the C5 proton is adjacent to the amino group. Due to the electron-donating resonance effect of the amine at C4, the C5 proton is typically shielded (shifted upfield) relative to the starting material and the C2-isomer.

    • Coupling: Look for the characteristic doublet for C5-H and C6-H (

      
      ).
      
    • NH Signal: The NH proton often appears as a broad singlet/triplet around 7.5–8.0 ppm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High levels of Bis-product Excess amine or High TempReduce amine to 1.0 equiv; Maintain T < 0°C strictly.
Low Conversion Old/Wet AmineEthylamine is volatile.[4] Titrate or use fresh bottle.
Formation of 4-ethoxy-2-chloropyrimidine Solvent CompetitionIf using Ethanol as solvent, switch to THF to prevent ethoxide competition.

Process Workflow Diagram

The following flowchart summarizes the operational sequence for laboratory execution.

Workflow Start Start: 2,4-DCP + THF Cool to -5°C React Reaction: Dropwise Addition (Keep T < 5°C) Start->React Prep Prep: Mix EtNH2 + TEA Prep->React Monitor Monitor: TLC/LCMS (Target: Mono-sub) React->Monitor Monitor->React Incomplete (Warm to RT) Quench Quench: Sat. NH4Cl Monitor->Quench Complete Workup Workup: Extract (EtOAc) Wash (Brine) -> Dry Quench->Workup Final Final: 2-chloro-4-(ethylamino)pyrimidine Workup->Final

Caption: Operational workflow for the synthesis of 2-chloro-4-(ethylamino)pyrimidine.

References

  • BenchChem Technical Support. Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. (2025).[1][2][3] Link

  • American Chemical Society (ACS). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (2006). Link

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[5] Link

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Iodopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Iodopyrimidines are critical "lynchpin" intermediates in medicinal chemistry, particularly for kinase inhibitors (e.g., CDK, JAK inhibitors).[1] The pyrimidine ring is electron-deficient, making the C-I bond at the 5-position highly reactive toward oxidative addition. However, this same electronic deficiency creates unique challenges:

  • Competitive Hydrolysis: The electron-poor nature of the ring can accelerate the protodeboronation of the coupling partner (boronic acid) if transmetallation is slow.

  • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to palladium, arresting the catalytic cycle if the ligand is not sufficiently bulky.

  • Regioselectivity: In poly-halogenated systems (e.g., 2-chloro-5-iodopyrimidine), exploiting the reactivity difference between C-I and C-Cl is a powerful strategy for sequential functionalization.[1]

This guide moves beyond generic "Suzuki conditions" to provide a tiered protocol specifically optimized for the unique electronics of the 5-iodopyrimidine scaffold.

Mechanistic Insight & Critical Parameters

The "Pyrimidine Paradox" in Catalysis

In standard Suzuki couplings, oxidative addition (OA) is often rate-limiting. For 5-iodopyrimidines, OA is fast due to the weak C-I bond and the electron-withdrawing pyrimidine ring. The bottleneck shifts to transmetallation .

  • The Problem: If the boronic acid partner is also electron-deficient (e.g., a pyridine or pyrazole boronic acid), the transmetallation step becomes sluggish. This delay allows water (essential for the base mechanism) to hydrolyze the boronic acid (protodeboronation), leading to low yields and unreacted iodide.

  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf).[1] These facilitate transmetallation and prevent nitrogen coordination.

Decision Logic for Optimization

The following Graphviz diagram visualizes the decision process for selecting the optimal catalytic system based on substrate complexity.

SuzukiOptimization Start Start: 5-Iodopyrimidine Substrate CheckPartner Analyze Boronic Acid Partner Start->CheckPartner Simple Electron-Rich / Neutral Aryl (e.g., Phenyl, Tolyl) CheckPartner->Simple Easy Complex Heteroaryl / Sterically Hindered (e.g., 2-Pyridine, ortho-subst.) CheckPartner->Complex Hard RouteA Protocol A: Standard Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O Simple->RouteA RouteB Protocol B: High-Performance Pd-XPhos G3 or Pd-SPhos G3 K3PO4, THF/H2O Complex->RouteB Success Target Product Isolated RouteA->Success Yield > 70% Failure Low Yield / Hydrolysis? RouteA->Failure Yield < 50% RouteB->Success RouteB->Failure Rescue Protocol C: Anhydrous Rescue Pd2(dba)3 + PCy3 CsF, Toluene (No Water) Failure->Rescue Switch Mechanism Rescue->Success

Caption: Decision tree for selecting Suzuki coupling conditions based on boronic acid electronics and steric hindrance.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Coupling with phenyl, tolyl, or simple electron-rich aryl boronic acids.[1]

Materials:

  • 5-Iodopyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocene ligand prevents dehalogenation and is robust against air.

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

  • Charge a reaction vial with the 5-iodopyrimidine, boronic acid, and Pd(dppf)Cl₂.[1]

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-dioxane and 2.0 M Na₂CO₃ solution.

  • Seal and heat to 80–90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][4][5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Coupling with 2-pyridyl, pyrazolyl, or ortho-substituted boronic acids.[1]

Materials:

  • 5-Iodopyrimidine derivative (1.0 equiv)

  • Heteroaryl boronic acid/ester (1.5 equiv)[6]

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)

    • Why: These Buchwald precatalysts activate rapidly at room temperature and form a highly active monoligated Pd(0) species that accelerates transmetallation.

  • Base: K₃PO₄ (0.5 M aqueous solution or solid with water added, 3.0 equiv)[1]

  • Solvent: THF or n-Butanol (0.2 M)

Procedure:

  • Charge vial with substrate, boronic acid, and Precatalyst.[1]

  • Evacuate/backfill with Nitrogen.[1][4]

  • Add solvent (THF) and base (aq. K₃PO₄).

  • Stir at Room Temperature for 1 hour. If no reaction, heat to 60 °C .

    • Note: 5-iodopyrimidines are reactive enough that many couplings proceed at RT with G3 catalysts, minimizing boronic acid decomposition.[1]

  • Workup: Standard extraction. Scavenge residual Pd using Thiol-silica if required for biological testing.[1]

Regioselectivity: The 2-Chloro-5-Iodo Strategy

When using 2-chloro-5-iodopyrimidine , chemoselectivity is controlled by the bond dissociation energy (C-I < C-Cl).

SubstrateElectrophileCatalyst SystemTempOutcome
2-Cl-5-I-pyrimidine Phenylboronic acid (1.1 eq)Pd(PPh₃)₄, Na₂CO₃60 °CExclusive C-5 coupling
2-Cl-5-Ph-pyrimidine (Product of above)Pd(OAc)₂, XPhos, K₃PO₄100 °CC-2 coupling (2nd step)

Strategic Note: Do not overheat the first step. At >100 °C with active ligands (like XPhos), you risk activating the C-Cl bond prematurely, leading to mixtures of mono- and bis-coupled products.[1] Stick to Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temps (60-80 °C) for the C-5 iodine displacement.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by pyrimidine N.Switch to XPhos Pd G3 or Pd(tBu₃P)₂ . Increase temp to 100 °C.
Protodeboronation (SM + Ar-H) Slow transmetallation; Boronic acid unstable.Use Boronic Esters (Pinacol). Switch base to KF or CsF in anhydrous conditions.[1]
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents thoroughly (O₂ promotes homocoupling). Reduce catalyst loading.
Dehalogenation (Pyrimidine-H)

-hydride elimination or solvent reduction.
Avoid alcoholic solvents (EtOH). Use Pd(dppf)Cl₂ (large bite angle reduces this pathway).[2]

References

  • Regioselectivity in Dihalopyrimidines

    • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines[1]

    • Source: Comptes Rendus Chimie, 2019[1]

    • URL:[Link]

  • Buchwald Precatalysts (G3/G4)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Boronic Acids[6][7][8][9][10]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Suzuki Mechanism & Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: A Practical Guide
    • Source: Yoneda Labs
    • URL:[Link]

  • Microwave Assisted Conditions

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines[1]

    • Source: MDPI Catalysts[1]

    • URL:[Link]

Sources

Synthesis of kinase inhibitors using pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.4

Abstract

The pyrimidine scaffold represents a "privileged structure" in kinase inhibitor design due to its ability to faithfully mimic the adenine ring of ATP. By forming critical hydrogen bonds with the kinase hinge region, pyrimidine derivatives serve as the backbone for blockbuster drugs like Palbociclib (CDK4/6) , Imatinib (BCR-ABL) , and Osimertinib (EGFR) . This guide details the strategic synthesis of 2,4-disubstituted pyrimidines, focusing on overcoming the primary challenge: regioselectivity . We provide validated protocols for Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Cross-Coupling, supported by mechanistic insights into C4 vs. C2 reactivity.

Strategic Design: The Hinge Binder

The efficacy of a pyrimidine inhibitor relies on its interaction with the kinase ATP-binding pocket.[1] The N1 and C2-amino nitrogen typically function as the hydrogen bond acceptor and donor, respectively, anchoring the molecule to the hinge region.

Diagram 1: ATP-Mimicry & Binding Mode

KinaseBinding Hinge Kinase Hinge Region (Glu/Met Backbone) Pyrim Pyrimidine Core (ATP Mimic) Hinge->Pyrim H-Bond (C2-NH Donor) Pyrim->Hinge H-Bond (N1 Acceptor) R4 C4 Substituent (Solvent Front/Ribose Pocket) Pyrim->R4 Functionalization R2 C2 Substituent (Hydrophobic Pocket/Gatekeeper) Pyrim->R2 Functionalization

Caption: The pyrimidine core anchors to the kinase hinge via a bidentate H-bond motif. Substituents at C4 and C2 dictate selectivity and potency.

The Regioselectivity Challenge: C4 vs. C2

Synthesizing 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine requires strict control over which chlorine is displaced first.

  • The Rule: Under standard

    
     conditions, the C4 position is more reactive  than C2.
    
  • The Mechanism: The nitrogen atoms at positions 1 and 3 withdraw electron density. The intermediate Meisenheimer complex formed by attack at C4 is more stabilized by the para-nitrogen (N1) than the complex formed at C2.

  • The Exception: Steric hindrance at C5 or the use of specific metal catalysts can invert this selectivity.

Diagram 2: Synthetic Decision Tree

SynthesisWorkflow Start Start: 2,4-Dichloropyrimidine Choice Target Substitution Pattern? Start->Choice RouteA Route A: C4-Amine / C2-Amine (Standard) Choice->RouteA Diamino RouteB Route B: C4-Aryl / C2-Amine (Cross-Coupling) Choice->RouteB Aryl-Amino Step1A Step 1: SNAr at C4 (Low Temp, 1 eq. Amine) RouteA->Step1A Step1B Step 1: Suzuki Coupling (Preferential at C4) RouteB->Step1B Step2A Step 2: Buchwald or High-Temp SNAr at C2 Step1A->Step2A Step1B->Step2A Install C2 Amine

Caption: Workflow for selecting the correct synthetic route based on the desired final inhibitor structure.

Detailed Protocols

Protocol A: Regioselective at C4

This protocol installs the first amine at the C4 position. This is the critical step to avoid "bis-addition" (substitution at both C2 and C4).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[2]

  • Amine Nucleophile (0.95 - 1.0 equiv) — Limiting the nucleophile is crucial.

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures favor kinetic control (C4 selectivity).

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The C4-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.[2][3]

  • Purification: Flash chromatography is usually required to separate the C4-isomer from trace C2-isomer and bis-product.

Mechanistic Insight: The C4 position is more electrophilic due to the concerted electron-withdrawing effects of N1 and N3. However, if the reaction is heated too quickly, the thermodynamic energy gap narrows, leading to C2 impurities [1].

Protocol B: Buchwald-Hartwig Amination at C2

The C2 chloride is significantly less reactive. While forcing


 conditions (reflux in n-BuOH) can work for aliphatic amines, aromatic amines (anilines)  often require Palladium catalysis. This is typical for installing the "tail" of the inhibitor.

Reagents:

  • C4-substituted-2-chloropyrimidine (Intermediate from Protocol A)

  • Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (10 mol%) — BrettPhos is superior for sterically hindered amines.

  • Base:

    
     (2.0 equiv) or NaOtBu
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Environment: Flame-dry a Schlenk tube and backfill with Argon.

  • Charging: Add the pyrimidine intermediate, aniline, base, and ligand.

  • Degassing: Add 1,4-Dioxane and sparge with Argon for 10 minutes. Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add

    
     quickly under Argon flow. Seal the tube.
    
  • Heating: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[1][2][3][4]

Troubleshooting:

  • Low Conversion: Switch base to NaOtBu (stronger) or switch ligand to RuPhos.

  • Dehalogenation: If the C2-Cl is reduced to C2-H, the system may have residual water or the hydride source is the solvent. Ensure strictly anhydrous conditions.

Protocol C: Grignard-Mediated Coupling (Palbociclib Method)

For complex scale-up (like Palbociclib synthesis), simple bases can lead to dimerization. The use of Grignard reagents as bases is a proven industrial method [2].

Key Innovation: Using LiHMDS or Cyclohexylmagnesium Chloride (CyMgCl) promotes the deprotonation of the aminopyridine nucleophile, creating a highly reactive magnesium-amide species that couples cleanly with the chloropyrimidine.

Procedure Summary:

  • Cool a solution of the aminopyridine (nucleophile) in THF to -10°C.

  • Add CyMgCl (2.0 M in THF) dropwise. Stir for 30 mins to form the Mg-amide.

  • Add the chloropyrimidine intermediate.[4]

  • Allow to warm to RT. This method often improves yields from <40% (thermal

    
    ) to >80%.
    

Data & Validation

Table 1: Reactivity Comparison of Methods
MethodTarget PositionSubstrate ScopeTypical YieldKey Advantage
Thermal

C4 (1st)Aliphatic/Aromatic Amines75-90%No metal required; highly regioselective at low temp.
Thermal

(Forcing)
C2 (2nd)Aliphatic Amines50-70%Simple setup; requires high temp (120°C+).
Buchwald-Hartwig C2 (2nd)Electron-poor Anilines60-85%Works for unreactive amines; milder temp than forcing

.
Suzuki-Miyaura C4 or C2Aryl Boronic Acids70-90%Forms C-C bonds (not C-N); versatile for scaffold building.
Analytical Validation (QC)
  • NMR (

    
    ): 
    
    • C4-Substitution: Look for the loss of symmetry if the starting material was symmetric. The C5 proton typically appears as a doublet around

      
       6.5 ppm, and C6 as a doublet around 
      
      
      
      8.0 ppm (J
      
      
      5-6 Hz).
    • Regio-confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm regiochemistry if the structure is ambiguous. Cross-peaks between the incoming amine protons and the C5-H indicate C4 substitution.

  • HPLC:

    • Use a C18 column with a Water/Acetonitrile (+0.1% Formic Acid) gradient.

    • Bis-substituted byproducts are significantly more hydrophobic (elute later) than mono-substituted products.

References

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Link

  • Duan, S., et al. (2016).[5] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Link

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Link

  • Léris, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Link

Sources

Forging Connections: A Guide to C-C Bond Formation at the C5 Position of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C5-Functionalized Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the scaffold of countless biologically active compounds and functional materials. The strategic functionalization of this heterocycle allows for the fine-tuning of molecular properties, influencing everything from target binding and pharmacokinetic profiles in drug candidates to the electronic and photophysical characteristics of organic materials. Among the various positions on the pyrimidine ring, the C5 position holds particular significance. Modification at this site can dramatically alter the molecule's steric and electronic landscape, providing a powerful tool for lead optimization and the development of novel chemical entities. This guide provides an in-depth exploration of the primary methodologies for constructing carbon-carbon bonds at the C5 position of the pyrimidine ring, offering researchers, scientists, and drug development professionals a comprehensive resource of detailed application notes and protocols.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C5 Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they stand as the most robust and versatile methods for forging C-C bonds at the C5 position of pyrimidines. These reactions typically involve the coupling of a C5-halogenated or otherwise activated pyrimidine with an organometallic reagent. The choice of coupling partners and reaction conditions allows for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, alkynyl, and alkenyl groups.

Suzuki-Miyaura Coupling: A Versatile Tool for C5-Arylation and -Heteroarylation

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction for C5 functionalization due to the stability, commercial availability, and low toxicity of boronic acids and their derivatives.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The active Pd(0) catalyst first undergoes oxidative addition to the C5-halopyrimidine, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, a step that is typically facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the C5-functionalized pyrimidine and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][3]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition C5-X-Pyrimidine Pyrimidine-Pd(II)-X Pyrimidine-Pd(II)-X Oxidative_Addition->Pyrimidine-Pd(II)-X Transmetalation Transmetalation Pyrimidine-Pd(II)-X->Transmetalation R-B(OR)2, Base Pyrimidine-Pd(II)-R Pyrimidine-Pd(II)-R Transmetalation->Pyrimidine-Pd(II)-R Reductive_Elimination Reductive_Elimination Pyrimidine-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration C5-R-Pyrimidine C5-R-Pyrimidine Reductive_Elimination->C5-R-Pyrimidine

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for C5-functionalization of pyrimidines.

This protocol details the synthesis of 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.[4]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed toluene/water mixture.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylpyrimidine.

Characterization Data for 5-Phenylpyrimidine:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.21 (s, 1H), 8.95 (s, 2H), 7.65-7.50 (m, 5H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.0, 157.5, 134.9, 130.2, 129.3, 129.0, 128.8.

  • MS (ESI): m/z calculated for C₁₀H₈N₂ [M+H]⁺: 157.07, found: 157.07.

Parameter Condition Rationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Essential for the transmetalation step.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction without significant catalyst decomposition.
Sonogashira Coupling: Introducing Alkynyl Moieties at C5

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, making it the premier choice for introducing alkynyl functionalities at the C5 position of pyrimidines.[5] This transformation is invaluable in medicinal chemistry for generating rigid linkers and in materials science for creating conjugated systems.

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.[6] The palladium cycle is similar to that of the Suzuki coupling, starting with oxidative addition of the C5-halopyrimidine to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination then yields the C5-alkynylpyrimidine and regenerates the Pd(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition C5-X-Pyrimidine Pyrimidine-Pd(II)-X Pyrimidine-Pd(II)-X Oxidative_Addition->Pyrimidine-Pd(II)-X Reductive_Elimination Reductive_Elimination Pyrimidine-Pd(II)-X->Reductive_Elimination Transmetalation Reductive_Elimination->Pd(0)L2 Regeneration C5-alkynyl-Pyrimidine C5-alkynyl-Pyrimidine Reductive_Elimination->C5-alkynyl-Pyrimidine Cu(I)X Cu(I)X Alkyne_Coordination Alkyne_Coordination Cu(I)X->Alkyne_Coordination Terminal Alkyne, Base Cu-acetylide Cu-acetylide Alkyne_Coordination->Cu-acetylide Cu-acetylide->Pyrimidine-Pd(II)-X Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

This protocol describes the Sonogashira coupling of 5-iodo-2'-deoxyuridine with trimethylsilylacetylene, followed by desilylation.[7]

Materials:

  • 5-Iodo-2'-deoxyuridine (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-iodo-2'-deoxyuridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and trimethylsilylacetylene via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in THF and cool to 0 °C.

  • Add TBAF solution dropwise and stir at 0 °C for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield 5-ethynyl-2'-deoxyuridine.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂/CuIA standard and efficient co-catalyst system for Sonogashira couplings.
Base Et₃NActs as a base to deprotonate the terminal alkyne and as a scavenger for HX.
Solvent DMFA polar aprotic solvent that dissolves the reactants and facilitates the reaction.
Desilylation TBAFA common reagent for the removal of silyl protecting groups from alkynes.
Heck Coupling: Forging C5-Alkenyl Bonds

The Heck reaction provides a powerful method for the alkenylation of aryl halides, making it a key strategy for introducing vinyl groups at the C5 position of pyrimidines.[8] These C5-alkenylated pyrimidines are valuable precursors for further functionalization and are found in a number of biologically active molecules.

The Heck reaction mechanism involves the oxidative addition of the C5-halopyrimidine to a Pd(0) catalyst, followed by coordination of the alkene to the resulting Pd(II) complex.[9] Migratory insertion of the alkene into the Pd-C bond forms a new C-C bond. Subsequent β-hydride elimination releases the C5-alkenylated pyrimidine product and a palladium-hydride species. The Pd(0) catalyst is regenerated by reductive elimination of HX with the aid of a base.[9][10]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition C5-X-Pyrimidine Pyrimidine-Pd(II)-X Pyrimidine-Pd(II)-X Oxidative_Addition->Pyrimidine-Pd(II)-X Alkene_Coordination Alkene_Coordination Pyrimidine-Pd(II)-X->Alkene_Coordination Alkene Alkene-Pd-Complex Alkene-Pd-Complex Alkene_Coordination->Alkene-Pd-Complex Migratory_Insertion Migratory_Insertion Alkene-Pd-Complex->Migratory_Insertion Sigma-Alkyl-Pd Sigma-Alkyl-Pd Migratory_Insertion->Sigma-Alkyl-Pd Beta-Hydride_Elimination Beta-Hydride_Elimination Sigma-Alkyl-Pd->Beta-Hydride_Elimination C5-alkenyl-Pyrimidine C5-alkenyl-Pyrimidine Beta-Hydride_Elimination->C5-alkenyl-Pyrimidine H-Pd(II)-X H-Pd(II)-X Beta-Hydride_Elimination->H-Pd(II)-X H-Pd(II)-X->Pd(0)L2 Base, Reductive Elimination

Caption: Catalytic cycle of the Heck coupling for C5-alkenylation of pyrimidines.

This protocol describes the Heck coupling of 5-iodouridine with methyl acrylate, followed by saponification.[11]

Materials:

  • 5-Iodouridine (1.0 equiv)

  • Methyl acrylate (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Lithium hydroxide (LiOH)

  • Methanol/Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, dissolve 5-iodouridine in acetonitrile.

  • Add triethylamine, methyl acrylate, and palladium(II) acetate.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir until TLC indicates complete consumption of the starting material (typically 12-16 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in a mixture of methanol and water.

  • Add lithium hydroxide and stir at room temperature for 2-4 hours to effect saponification.

  • Neutralize the reaction mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (E)-5-(2-carboxyvinyl)uridine.

Stille Coupling: An Alternative for C5-Arylation and -Alkenylation

The Stille coupling, which pairs an organotin reagent with an organic halide, offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to access.[12] While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its mild conditions and excellent functional group tolerance.

This protocol provides a general procedure for the Stille coupling of a C5-stannylated pyrimidine with an aryl or vinyl halide.[13]

Materials:

  • 5-(Tributylstannyl)pyrimidine (1.0 equiv)

  • Aryl or Vinyl Halide/Triflate (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the aryl or vinyl halide/triflate, followed by 5-(tributylstannyl)pyrimidine.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Direct C-H Activation: A Greener Approach to C5 Functionalization

Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyrimidine ring.[3] This approach directly couples a C-H bond at the C5 position with a suitable partner, typically an aryl halide.

Palladium-Catalyzed Direct C-H Arylation

Palladium catalysis is also at the forefront of direct C-H arylation methodologies. These reactions often require an oxidant to regenerate the active catalyst and a directing group on the pyrimidine to achieve high regioselectivity. However, for electron-rich pyrimidines like 1,3-dimethyluracil, direct C5-arylation can proceed without a directing group.[14]

This protocol describes the direct C-H arylation of 1,3-dimethyluracil with an aryl bromide.[14]

Materials:

  • 1,3-Dimethyluracil (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • N,N-Dimethylacetamide (DMA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a sealable reaction tube, add 1,3-dimethyluracil, aryl bromide, Pd(OAc)₂, K₂CO₃, and PivOH.

  • Add DMA, seal the tube, and place it in a preheated oil bath at 130 °C.

  • Stir the reaction for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Method Advantages Disadvantages
Suzuki-Miyaura Wide substrate scope, stable and non-toxic reagents, mild conditions.[15]Boronic acids can be unstable; removal of boron byproducts can be challenging.
Sonogashira Direct introduction of alkynes, mild conditions.[2]Requires a copper co-catalyst which can lead to homocoupling.
Heck Good for vinylation, high stereoselectivity.[16]Limited to alkenes, can have issues with regioselectivity.
Stille Excellent functional group tolerance, mild conditions.[17]Toxicity of organotin reagents and byproducts.
Direct C-H Arylation Atom economical, avoids pre-functionalization.[18]Often requires harsh conditions, regioselectivity can be an issue.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, poor quality reagents, insufficient heating, presence of oxygen.Use fresh catalyst and high-purity, dry reagents. Ensure proper degassing of the reaction mixture. Optimize reaction temperature.[19]
Formation of homocoupling products Presence of oxygen, use of a Pd(II) precatalyst.Rigorously degas the reaction. Consider using a Pd(0) source directly.[2]
Dehalogenation of starting material Presence of water or other protic sources, certain bases.Use anhydrous solvents and reagents. Screen different bases.
Difficulty in product purification Removal of catalyst residues or byproducts (boron, tin).For Suzuki, perform an aqueous workup with a base. For Stille, wash with aqueous KF. Use appropriate chromatographic techniques.[9]

Conclusion

The formation of C-C bonds at the C5 position of the pyrimidine ring is a critical transformation in the synthesis of a diverse range of functional molecules. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, provide a robust and versatile toolkit for this purpose. More recently, direct C-H activation has emerged as a powerful and sustainable alternative. The choice of method depends on the desired substituent, the nature of the pyrimidine substrate, and the tolerance of other functional groups. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage these methodologies to advance their research in drug discovery and materials science.

References

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, M., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2005). Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. The Journal of Organic Chemistry, 70(1), 71-76.
  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Kapdi, A. R., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Molecules, 25(7), 1633. Retrieved from [Link]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2010). DSpace@MIT. Retrieved from [Link]

  • Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). (n.d.). ResearchGate. Retrieved from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). MDPI. Retrieved from [Link]

  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. (n.d.). Nanyang Technological University. Retrieved from [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of 5-(Arylated) Pyrimidines, Their Characterization, Electronic Communication, and Non-linear Optical Evaluations. (2021). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020). Vedantu. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Reagents and conditions employed in the Heck coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Direct Arylation of 5‑Halouracils and 5‑Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. (2014). ACS Publications. Retrieved from [Link]

  • Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling. (2024). Semantic Scholar. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Retrieved from [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. (2012). ResearchGate. Retrieved from [Link]

  • A Visible‐Light‐Promoted C‐H Arylation and Heteroarylation of Uracil Derivatives with Diazoniums in Aqueous Conditions. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2018). ScienceDirect. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2014). Journal of Chemical Education. Retrieved from [Link]

  • Stille Couplings Catalytic in Tin: The “Sn-O” Approach. (2001). Michigan State University. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Modification of purine and pyrimidine nucleosides by direct C-H bond activation. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Aqueous and Visible-Light-Promoted C-H (Hetero)arylation of Uracil Derivatives with Diazoniums. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2021). ResearchGate. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. Retrieved from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (2002). University of Windsor. Retrieved from [Link]

Sources

Regioselective amination of 2,4-dichloro-5-iodopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Functionalization: Regioselective Amination of 2,4-Dichloro-5-iodopyrimidine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Logic

The 2,4-dichloro-5-iodopyrimidine scaffold is a linchpin intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., CDK2, CDK9) and other ATP-competitive agents. Its utility stems from the orthogonal reactivity of its three electrophilic sites:

  • C4-Cl: Highly reactive (Kinetic

    
    ).
    
  • C2-Cl: Moderately reactive (Thermodynamic/Forced

    
     or Cross-coupling).
    
  • C5-I: Latent reactivity (Pd-catalyzed cross-coupling, stable to standard

    
    ).
    

The Core Challenge: While the C4 position is electronically favored for nucleophilic attack, the bulky 5-iodo substituent introduces steric strain that can erode regioselectivity, particularly with bulky amine nucleophiles. Furthermore, once the first amine is installed, the pyrimidine ring becomes electron-rich (deactivated), making the second displacement significantly more difficult.

This guide details the protocols to achieve >95:5 regiocontrol for C4-amination and outlines the specific activation strategies required for subsequent C2-functionalization.

Mechanistic Insight: The Regioselectivity Landscape

The regioselectivity is governed by the interplay of Frontier Molecular Orbital (FMO) theory and Steric effects .

  • Electronic Bias (C4 Favored): The LUMO coefficient is highest at C4. Additionally, the nitrogen atoms at positions 1 and 3 stabilize the Meisenheimer intermediate formed upon attack at C4 more effectively than at C2. The 5-iodo group, being inductively electron-withdrawing (-I effect), activates the C4 position further, despite its steric bulk.

  • The "Deactivation" Trap: Upon mono-amination at C4, the amino group acts as a strong Bond Resonance Donor (+M effect). This increases electron density in the ring, raising the LUMO energy and rendering the remaining C2-chloride sluggish toward further

    
    .
    
Visualizing the Reaction Pathway

Regioselectivity Start 2,4-Dichloro- 5-iodopyrimidine Cond_Cold Kinetic Control (0°C, Non-polar solv.) Start->Cond_Cold Meisenheimer_C4 C4-Meisenheimer Complex (Stabilized by N1/N3) Cond_Cold->Meisenheimer_C4 Fast Attack Meisenheimer_C2 C2-Meisenheimer Complex (Less Stable) Cond_Cold->Meisenheimer_C2 Slow Attack Cond_Hot Thermodynamic/Forcing (>80°C, Acid Cat.) Prod_C4 4-Amino-2-chloro- 5-iodopyrimidine (Major Product) Meisenheimer_C4->Prod_C4 Cl- Elimination Prod_C2 2-Amino-4-chloro- 5-iodopyrimidine (Minor/Trace) Meisenheimer_C2->Prod_C2 Cl- Elimination Prod_C4->Cond_Hot Step 2: Functionalize C2

Figure 1: Mechanistic pathway illustrating the kinetic preference for C4 substitution.

Critical Experimental Parameters

To maximize yield and selectivity, the following variables must be tightly controlled:

ParameterRecommendationRationale
Temperature -10°C to 0°C Low temperature suppresses the higher-energy pathway (C2 attack) and prevents bis-amination.
Solvent THF or DCM Aprotic solvents prevent solvolysis. Alcohols (IPA/EtOH) are acceptable but can lead to alkoxide byproducts if strong bases are used.
Base DIPEA (Hünig's Base) Scavenges HCl without being nucleophilic. Avoid strong inorganic bases (NaOH) which may cause hydrolysis.
Stoichiometry 0.95 - 1.05 eq. Amine Excess amine promotes bis-substitution. Strictly control stoichiometry.
Addition Rate Dropwise High local concentration of amine favors bis-substitution.

Detailed Protocols

Protocol A: C4-Selective Mono-Amination (Kinetic Control)

Target: Synthesis of 2-chloro-4-(alkylamino)-5-iodopyrimidine.

Materials:

  • 2,4-Dichloro-5-iodopyrimidine (1.0 eq)

  • Amine Nucleophile (e.g., Cyclopentylamine, Benzylamine) (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: Isopropyl Alcohol (IPA) or THF (Concentration: 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-iodopyrimidine in IPA or THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.2 eq) to the cold solution. Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 30–60 minutes via an addition funnel or syringe pump.

    • Why: Slow addition ensures the unreacted pyrimidine is always in excess relative to the free amine, statistically favoring mono-substitution.

  • Reaction: Allow the mixture to stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

    • Endpoint: Disappearance of starting material. If bis-product starts forming (>5%), stop immediately.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (x2) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

    • Elution: Gradient 0-20% EtOAc in Hexanes. The C4-isomer typically elutes after the bis-product but before the C2-isomer (if formed).

Protocol B: Sequential C2-Amination (The "Reactivation" Strategy)

Target: Synthesis of 2,4-diamino-5-iodopyrimidine (CDK Inhibitor Core).

Challenge: The C4-amine deactivates the ring. Standard


 fails or requires extreme heat (

), which deiodinates the ring. Solution: Use Acid Catalysis to protonate N1/N3, restoring electrophilicity.

Methodology:

  • Setup: Dissolve the Protocol A product (C4-amino-2-chloro intermediate) in n-Butanol or Dioxane.

  • Reagents: Add the second amine (e.g., aniline derivative) (1.5 eq).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) or TFA (0.5 – 1.0 eq).

    • Mechanism:[2][3] Protonation of the pyrimidine nitrogen makes the C2-carbon more electrophilic (similar to the starting dichloro species).

  • Reaction: Heat to 80–100°C for 6–12 hours.

  • Workup: Neutralize with saturated

    
     before extraction.
    

Analytical Validation (QC)

Distinguishing regioisomers is critical. The 5-iodo group removes the diagnostic C5-H coupling, making standard


-NMR interpretation trickier.

Differentiation Table:

FeatureC4-Amino Product (Desired)C2-Amino Product (Undesired)
C6-H Shift (

NMR)
Typically

8.2 – 8.4 ppm
Typically

8.5 – 8.7 ppm
(Deshielded by adjacent Cl at C4)
NH Signal Often sharper, H-bonded to N3Broader

NMR (C2 vs C4)
C2-Cl appears ~160-165 ppmC4-Cl appears ~155-160 ppm
HMBC Correlation NH proton shows correlation to C4 and C5 NH proton shows correlation to C2

Troubleshooting & Expert Insights

Decision Tree for Optimization

Optimization Problem Issue Detected BisSub Bis-substitution observed Problem->BisSub NoReact Low Conversion Problem->NoReact WrongIso High C2-isomer ratio Problem->WrongIso Sol1 Reduce Temp to -20°C Slow addition rate BisSub->Sol1 Sol2 Switch solvent to THF (better solubility) NoReact->Sol2 Sol3 Check steric bulk of amine. Use non-polar solvent. WrongIso->Sol3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

  • The "Tertiary Amine" Exception: If you specifically require the C2-isomer first, use a tertiary amine nucleophile (like N-methylmorpholine).[4] Literature suggests this can favor C2 substitution via an in-situ dealkylation mechanism, though this is substrate-dependent [1].

  • Avoiding Deiodination: Avoid using Pd-catalysis for the amination steps if possible. If using Buchwald-Hartwig for the C2 step, use a precatalyst like Pd(OAc)2/Xantphos at moderate temps (

    
    ) to prevent oxidative addition into the C-I bond.
    

References

  • Regioselectivity in SNAr of Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[5]

    • URL:[Link]

  • CDK Inhibitor Synthesis

    • Title: Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors.
    • Source: PMC / NIH (2010).
    • URL:[Link]

  • General Reactivity of Pyrimidines

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[1][4][5][6]

    • Source: Chemistry StackExchange (Valid
    • URL:[Link]

  • Advanced Cross-Coupling Strategies

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[4][6]

    • Source: Neufeldt Lab Research (Relevant for switching selectivity).
    • URL:[Link]

Sources

Application Note: Accelerated Synthesis of Aminopyrimidines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Aminopyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

Substituted aminopyrimidines constitute the pharmacophore of numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and antiviral agents. Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–48 hours), harsh conditions, and inconsistent yields due to thermal gradients.

This application note details validated protocols for the microwave-assisted synthesis of aminopyrimidines. By leveraging dipolar polarization and ionic conduction , microwave irradiation allows for the superheating of solvents in sealed vessels, reducing reaction times to minutes while significantly improving purity profiles. We present two primary synthetic routes: Nucleophilic Aromatic Substitution (


)  and Multicomponent Cyclocondensation .

Core Technology: Why Microwave?

Unlike conventional heating, which relies on conduction and convection from an external heat source, microwave irradiation heats the reaction mixture directly ("in-core" heating).[1]

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMSO) align with the oscillating electric field, generating heat through molecular friction.

  • Superheating Effect: In sealed vessels, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the reaction rate (Arrhenius equation).

  • Wall Effect Elimination: The reaction vessel walls remain transparent to microwaves, preventing the "hot wall" effect of oil baths that often leads to product decomposition at the glass interface.

Method Selection Guide

Choose the appropriate synthetic pathway based on your starting materials and target substitution pattern.

MethodSelection Start Target Aminopyrimidine Decision Is the Pyrimidine Ring Pre-formed? Start->Decision Yes Functionalization (Method A) Decision->Yes Yes No De Novo Ring Formation (Method B) Decision->No No SnAr S_NAr Reaction (Chloropyrimidine + Amine) Yes->SnAr Cyclo Cyclocondensation (Guanidine + Chalcone/1,3-Dicarbonyl) No->Cyclo Yield Isolated Product SnAr->Yield High Diversity Late-Stage Functionalization Cyclo->Yield Scaffold Construction Multicomponent Efficiency

Figure 1: Decision matrix for selecting the optimal synthetic route. Method A is preferred for library generation (SAR studies), while Method B is ideal for scaffold construction.

Protocol A: Nucleophilic Aromatic Substitution ( )

This method is the industry standard for diversifying the C-2, C-4, or C-6 positions of halogenated pyrimidines with various amines.

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex. Microwave irradiation accelerates the rate-determining step (formation of the complex) by rapidly reaching the activation energy.

  • Solvent: n-Propanol or Ethanol . Alcohols are excellent microwave absorbers (high tan

    
    ) and solubilize polar intermediates.
    
  • Base: DIPEA (N,N-Diisopropylethylamine) . Acts as a proton scavenger.

  • Temperature: 120–140°C.[2][3] This is typically ~40°C above the boiling point of ethanol, achievable only in sealed vessels.

Step-by-Step Protocol

Reagents:

  • 2-amino-4-chloropyrimidine (1.0 equiv)

  • Substituted Amine (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Ethanol or n-Propanol (2–3 mL per mmol)

Procedure:

  • Loading: In a 10 mL microwave process vial, dissolve the chloropyrimidine in the chosen alcohol.

  • Addition: Add the amine and DIPEA. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor (single-mode or multi-mode).

    • Mode: Dynamic (hold temperature).

    • Set Temperature: 130°C.[4]

    • Hold Time: 15 minutes.

    • Stirring: High.

    • Pre-stirring: 30 seconds (to ensure homogeneity before heating).

  • Cooling: Allow the reactor to cool the vessel to <50°C using compressed air (automated).

  • Workup:

    • Precipitation: Pour the reaction mixture into ice-cold water (10 mL).

    • Filtration: Collect the precipitate via vacuum filtration.

    • Purification: If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Comparative Data: MW vs. Conventional

Table 1: Efficiency comparison for the synthesis of N-substituted-2-aminopyrimidines.

EntryNucleophile (Amine)MethodTemp (°C)TimeYield (%)
1 AnilineConventional (Reflux)8016 h58
Microwave 120 20 min 85
2 BenzylamineConventional (Reflux)8012 h65
Microwave 120 25 min 82
3 4-FluoroanilineConventional (Reflux)8018 h52
Microwave 130 15 min 88

Protocol B: Multicomponent Cyclocondensation

For creating the pyrimidine ring de novo, the condensation of guanidine with chalcones (enaminones) or


-dicarbonyls (Biginelli-type) is highly efficient under MW conditions.
Mechanism & Rationale

This pathway involves a Michael addition followed by cyclization and dehydration.

  • Solvent: Ethanol is preferred.[5] It is sustainable (green solvent) and couples well with microwaves.

  • Catalyst: NaOH or KOH (for chalcones) or Lewis Acids (for Biginelli).

  • Advantage: One-pot synthesis avoids isolation of intermediates, maximizing atom economy.

Step-by-Step Protocol (Guanidine + Chalcone)

Reagents:

  • Substituted Chalcone (1.0 equiv)[2]

  • Guanidine Hydrochloride (1.2 equiv)[2]

  • Sodium Hydroxide (2.0 equiv)[2]

  • Solvent: Ethanol (3 mL)

Procedure:

  • Loading: Suspend the chalcone and guanidine HCl in Ethanol in a microwave vial.

  • Activation: Add NaOH pellets or solution. Note: Exothermic reaction may occur; ensure vessel is open during addition.

  • Sealing: Seal the vial.

  • Irradiation:

    • Set Temperature: 120°C.[2][5][6][7]

    • Hold Time: 10 minutes.

    • Power Max: 200 W (to prevent overshoot).

  • Workup:

    • The product often precipitates upon cooling.

    • Wash the solid cake with water (to remove NaCl) and cold ethanol.

    • Recrystallize from Ethanol/DMF if necessary.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_monitor Process Control Setup 1. Vessel Setup (Reagents + Polar Solvent) Seal 2. Seal & Pre-stir (Homogenization) Setup->Seal MW 3. MW Irradiation (120-140°C, 10-20 min) Seal->MW Dipolar Coupling Cool 4. Active Cooling (Air Jet to <50°C) MW->Cool Reaction Complete Workup 5. Isolation (Precipitation/Filtration) Cool->Workup Temp IR/Fiber Optic Temp Control Temp->MW Pressure Pressure Limit (Max 20 bar) Pressure->MW

Figure 2: Operational workflow for microwave-assisted synthesis, highlighting critical process control parameters.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Pressure Spike / Vessel Venting Solvent vapor pressure too high or gaseous byproduct (

,

).
1. Switch to a solvent with a higher boiling point (e.g., DMF, DMSO).2. Reduce reaction scale (headspace is critical).
Low Yield / Incomplete Conversion Temperature too low; insufficient activation energy.Increase temperature by 10–20°C. Note: In MW chemistry, Temp > Time. Doubling time is less effective than increasing temp.
Charring / Decomposition "Thermal Runaway" due to high microwave absorptivity of the product.Use "Power Cycling" or simultaneous air cooling (PowerMAX™ technology) to remove excess heat while maintaining energy input.
Poor Solubility Reagents not dissolving in Ethanol.Use a co-solvent system (e.g., Ethanol/Water or Ethanol/DMF). MW heating works best on homogeneous solutions.

References

  • Kappe, C. O., & Dallinger, D. "The impact of microwave synthesis on drug discovery."[8] Nature Reviews Drug Discovery, 2006, 5, 51–63.[8] [Link]

  • Hassan, H. M., et al. "Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study." Results in Chemistry, 2022. [Link]

  • Quenelle, D. C., et al. "Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues." Beilstein Journal of Organic Chemistry, 2006. [Link]

Sources

Application Note: Chemoselective Sonogashira Coupling of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

This application note details the chemoselective Sonogashira cross-coupling of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (Substrate 1 ) with terminal alkynes. This scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., focal adhesion kinase (FAK) or epidermal growth factor receptor (EGFR) inhibitors).

Core Challenge: The substrate contains two electrophilic sites: the C5-iodide and the C2-chloride. Solution: Exploiting the significant bond dissociation energy (BDE) difference between C–I (~53 kcal/mol) and C–Cl (~81 kcal/mol) allows for exclusive functionalization at the C5 position under controlled conditions, leaving the C2-chloride intact for subsequent nucleophilic aromatic substitution (


) or a second cross-coupling event.
Key Reaction Features
  • Chemoselectivity: >98% selectivity for C5-alkynylation.[1]

  • Electronic Effect: The C4-amino group (N-ethyl) acts as an electron bond donor (EDG), increasing electron density at C5. While this stabilizes the ring, it requires highly active Pd(0) species for efficient oxidative addition compared to electron-deficient pyrimidines.

  • Scalability: Protocol optimized for gram-scale synthesis with copper remediation steps included.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on the distinct reactivity profiles of the halogen substituents.

Reactivity Hierarchy
  • C5-Iodide (Target): The weakest carbon-halogen bond on the ring. Rapid oxidative addition by Pd(0).

  • C2-Chloride (Latent): Located at the most electron-deficient position (between two nitrogens). It is highly susceptible to

    
     but relatively inert to Pd-catalyzed oxidative addition under mild Sonogashira conditions (requires elevated temps >80°C or bulky phosphine ligands).
    
  • N-Ethylamine: The secondary amine proton (

    
     ~25-30) is generally tolerated. However, the nitrogen lone pair can competitively coordinate to Pd(II), potentially requiring slightly higher catalyst loading (3-5 mol%).
    
Visualized Reaction Pathway

ReactionPathway cluster_legend Process Logic Substrate 2-chloro-N-ethyl- 5-iodopyrimidin-4-amine OxAdd Oxidative Addition (Fast at C5-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 5-Alkynyl-2-chloro- N-ethylpyrimidin-4-amine RedElim->Product SideProduct Bis-coupled (Avoided < 60°C) Product->SideProduct High Temp / Excess Alkyne C5-I reacts at RT C5-I reacts at RT C2-Cl reacts > 80°C C2-Cl reacts > 80°C

Caption: Chemoselective pathway favoring C5-alkynylation. High temperatures risk activation of the C2-Cl bond.

Experimental Protocol

Materials & Reagents[2]
  • Substrate: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 - 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 - 0.05 equiv)

    • Note: This pre-catalyst is air-stable and reduced in situ to Pd(0).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 - 0.10 equiv)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed).

Step-by-Step Methodology

Step 1: Inertion (Critical for Pd(0) stability)

  • Charge a dried reaction vessel (flask or vial) with the Substrate (1.0 eq), Pd(PPh3)2Cl2 (3-5 mol%), and CuI (5-10 mol%).

  • Seal the vessel and cycle vacuum/Nitrogen (or Argon) 3 times.

  • Why: Oxygen promotes Glaser coupling (alkyne homocoupling) and oxidizes the active Pd(0) catalyst.

Step 2: Solvent & Base Addition

  • Add degassed THF (concentration ~0.1 M to 0.2 M) via syringe.

  • Add Et3N (3.0 eq).[2]

  • Stir at room temperature for 5 minutes. The solution typically turns yellow/orange.

Step 3: Alkyne Addition

  • Add the Terminal Alkyne (1.1 eq) dropwise.

  • Process Tip: If the alkyne is a solid, dissolve it in a minimal amount of degassed THF before addition.

Step 4: Reaction Monitoring

  • Stir at Room Temperature (20–25°C) .

  • Monitor by HPLC or TLC every hour.

    • TLC:[3][4][5] The product will be more polar than the starting iodide but less polar than the homocoupled alkyne dimer.

    • Criterion: Reaction is typically complete in 2–6 hours.

  • Optimization: If conversion is <50% after 4 hours, warm to 40–45°C. Do not exceed 60°C to prevent reaction at the C2-chloride.

Step 5: Workup & Copper Remediation

  • Dilute the mixture with Ethyl Acetate (EtOAc).

  • Copper Wash: Wash the organic layer with 10% aqueous ammonium chloride (

    
    ) or 5% ethylenediamine solution.
    
    • Why: This complexes Cu ions (turning the aqueous layer blue), preventing copper contamination in the final product.

  • Wash with brine, dry over

    
    , and concentrate.
    

Step 6: Purification

  • Purify via flash column chromatography (Silica gel).

  • Eluent: Hexanes/EtOAc gradient (typically 0–50% EtOAc). The free amine (NH) can cause streaking; adding 1% Et3N to the eluent is recommended.

Optimization & Troubleshooting Guide

Solvent & Base Screening Data

The following table summarizes the impact of conditions on yield and chemoselectivity for this specific pyrimidine scaffold.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Selectivity (C5:C2)Notes
1THFEt3N25488>99:1Standard Condition
2DMFDIPEA25292>99:1Faster rate; harder workup (DMF removal)
3MeCNEt3N6017590:10Loss of selectivity at higher temp
4THF

501240>99:1Inorganic bases are slow in THF (solubility)
5Water/MeCNEt3N25665>99:1"Green" condition; requires surfactant
Troubleshooting Common Issues
ProblemRoot CauseCorrective Action
Low Conversion Catalyst poisoning by N-ethyl amine or alkyne oxidation.Increase catalyst to 5 mol%. Ensure strict degassing. Switch to Pd(dppf)Cl2.[6]
Glaser Coupling (Alkyne dimer) Oxygen presence.Degas solvents more thoroughly (sparge with Ar for 15 min). Add alkyne slowly.
C2-Chloride Reactivity Temperature too high.Keep T < 45°C. Use less electron-rich phosphines (e.g., PPh3 is better than PCy3 here).
Product Streaking on TLC Interaction of NH/N with silica.Pre-wash silica with 1% Et3N in Hexanes. Use MeOH/DCM for very polar derivatives.

Case Study: Synthesis of a FAK Inhibitor Intermediate

Objective: Coupling of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine with N-methyl-N-(prop-2-ynyl)acetamide.

Protocol Execution:

  • Scale: 5.0 g (16.8 mmol) of pyrimidine substrate.

  • Conditions: Pd(PPh3)2Cl2 (300 mg), CuI (160 mg), Et3N (7 mL) in THF (50 mL).

  • Observation: Mild exotherm upon alkyne addition. Reaction turned dark brown after 30 mins.

  • Result: Complete conversion at 3.5 hours (HPLC).

  • Isolation: After

    
     wash and crystallization from EtOAc/Heptane, 4.8 g (85% yield) of the C5-alkynyl product was isolated as a pale yellow solid.
    
  • Confirmation:

    
     NMR showed disappearance of the C5-H signal (if applicable) or shift in N-ethyl signals, and retention of the C2-Cl signal (confirmed by MS isotopic pattern Cl-35/Cl-37 ratio of 3:1).
    

References

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. (2025).[2][4][7][8][9]

  • Kore, A. R., et al. "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[7] Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102 (2015).[7]

  • Langer, P. "Cross-Coupling Reactions of Polyhalogenated Heterocycles."[8] ResearchGate Review. (2022).

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions."

  • Chemical Reviews. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 107(3), 874–922 (2007).

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before conducting experiments.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrimidine Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who find their pipelines bottlenecked by poor regiocontrol during pyrimidine functionalization.

The pyrimidine ring is a highly privileged pharmacophore, but its electron-deficient nature makes differentiating the structurally similar C2 and C4 positions a classic synthetic hurdle. Standard Nucleophilic Aromatic Substitution (SNAr) often yields inseparable mixtures. This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and establish absolute regiocontrol in your amination workflows.

Core Mechanistic Principles: The Causality of Selectivity

To troubleshoot regioselectivity, we must first understand the underlying causality. In a standard 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than the C2 position. When a nucleophile attacks C4, the resulting Meisenheimer complex is highly stabilized by the para-like relationship with the N1 nitrogen and the ortho-like relationship with N3.

However, under kinetic SNAr conditions with neutral amines, the activation energy difference between C4 and C2 attack is marginal, typically resulting in a frustrating 1:1 to 4:1 mixture of isomers [1]. To achieve absolute selectivity, we must manipulate the transition state energy by shifting from standard SNAr to transition-metal catalysis (favoring C4 via oxidative addition) or by employing steric shielding (favoring C2).

G Start 2,4-Dichloropyrimidine SNAr Standard SNAr (Neutral Amines) Start->SNAr Kinetic Control PdCat Pd-Catalyzed (LiHMDS, Pd(OAc)2/dppb) Start->PdCat Oxidative Addition TMS 5-TMS Surrogate SNAr Start->TMS Steric Shielding Mix C4 & C2 Mixture (1:1 to 4:1 Ratio) SNAr->Mix Poor Selectivity C4 C4-Aminated Product (>30:1 Selectivity) PdCat->C4 High C4 Preference C2 C2-Aminated Product (Exclusive) TMS->C2 C4 Blocked

Reaction pathways determining C2 vs C4 regioselectivity in pyrimidine amination.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am getting a 2:1 mixture of C4 and C2 aminated products using standard SNAr conditions with an aliphatic secondary amine. How can I exclusively target the C4 position? A1: Standard SNAr relies on the nucleophilicity of the amine, which struggles to differentiate the two electron-deficient carbons. You should switch to a Palladium-catalyzed Buchwald-Hartwig amination. The oxidative addition of Pd(0) to the C4–Cl bond is kinetically much faster than to the C2–Cl bond. By using a strong, bulky base like LiHMDS and a catalyst system such as Pd(OAc)₂/dppb at low temperatures (-20 °C), you can achieve >30:1 C4 selectivity[1].

Q2: My target molecule requires amination at the C2 position, but C4 is electronically favored. How do I invert this selectivity? A2: You must override the electronic preference with steric hindrance or direct C–H functionalization.

  • Strategy A (Steric Shielding): Use 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate starting material. The bulky TMS group at the C5 position sterically blocks the adjacent C4 position, forcing the nucleophile to attack C2 exclusively [1]. The TMS group can later be removed if necessary.

  • Strategy B (Enthalpy-Controlled Functionalization): If you are starting from an unhalogenated pyrimidine, you can utilize direct C–H functionalization via pyrimidinyl iminium salt intermediates, which selectively affords C2-aminated products in situ [2].

Q3: Can I achieve high C4 regioselectivity without using expensive palladium catalysts? A3: Yes, depending on your amine. If you are using aromatic amines (anilines), they are less nucleophilic than aliphatic amines. Running the reaction without a catalyst at -60 °C with a strong base (LiHMDS) can yield high C4 selectivity [1]. Alternatively, recent advancements have demonstrated that Cu(II)/PTABS-promoted SNAr can drive highly regioselective aminations of polychlorinated pyrimidines without the need for precious metals [3].

Quantitative Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and resulting regioselectivity, providing a quick-reference benchmark for your optimization screens.

Strategy / ConditionReagents & CatalystTemp (°C)Target PositionRegiomeric Ratio (C4:C2)Typical Yield
Standard SNAr Aliphatic Amine, K₂CO₃, DMAc25Mixed2:1 to 4:160 - 85%
Pd-Catalyzed [1]Aliphatic Amine, LiHMDS, Pd(OAc)₂/dppb-20C4 > 30:180 - 95%
Catalyst-Free [1]Aromatic Amine (Aniline), LiHMDS-60C4 > 30:175 - 90%
Cu-Promoted [3]Amine, Cu(II)/PTABS, Base80C4 > 20:170 - 85%
5-TMS Surrogate [1]Amine, DIPEA, DMF80C2 Exclusive C275 - 88%
Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Highly Regioselective C4-Amination (Pd-Catalyzed)

Designed for aliphatic secondary amines requiring >30:1 C4 selectivity.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)₂ (2 mol%) and dppb (2 mol%). Add 2 mL of anhydrous THF.

    • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should transition to a clear, pale yellow/orange color, indicating the successful formation of the active Pd-ligand complex. If the solution turns black, Pd(0) has precipitated (catalyst death); discard and ensure strict anhydrous/anaerobic conditions.

  • Substrate Addition: Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) to the catalyst solution. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Base and Amine Introduction: Dropwise, add a 1.0 M solution of LiHMDS in THF (1.2 equiv), followed immediately by the aliphatic secondary amine (1.1 equiv).

    • Causality Note: LiHMDS is chosen because its steric bulk prevents it from acting as a competing nucleophile, while its strong basicity rapidly deprotonates the amine to facilitate transmetalation.

  • Reaction Monitoring: Stir the mixture at -20 °C for 1 hour. Monitor via LC-MS or HPLC. The low temperature traps the kinetic preference of the oxidative addition, maximizing the C4:C2 ratio.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Regioselective C2-Amination via Steric Shielding

Designed to invert natural electronic preferences using a 5-TMS surrogate.

  • Reaction Setup: In a sealed pressure vial, dissolve 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr process, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Thermal Activation: Seal the vial and heat to 80 °C for 6 hours.

    • Validation Checkpoint: At 2 hours, run a TLC (Hexanes:EtOAc). You should observe a single new spot. The bulky TMS group at C5 creates severe steric clash against any trajectory approaching C4, funneling 100% of the nucleophilic attack to the C2 position.

  • Deprotection (Optional): If the target requires an unsubstituted C5 position, treat the crude C2-aminated product with Tetra-n-butylammonium fluoride (TBAF, 1.2 equiv) in THF at room temperature for 2 hours to cleave the TMS group.

References
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.[Link]

  • Zhang, J., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate.[Link]

  • Shet, H., Gunturu, K. C., & Gharpure, S. J. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(15), 11036-11044.[Link]

Technical Support Center: Overcoming Regioselectivity Challenges in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development, I frequently consult with researchers facing a notorious bottleneck in kinase inhibitor synthesis: the separation and definitive identification of C2 and C4 aminopyrimidine regioisomers.

When reacting 2,4-dichloropyrimidine with amines via Nucleophilic Aromatic Substitution (


), the reaction inherently produces a mixture of isomers. Below is a comprehensive, field-proven guide designed to help you control regioselectivity, troubleshoot chromatographic separations, and definitively assign structures using NMR.

Part 1: Reaction Design & Regioselectivity (Preventing the Problem)

Q1: Why does the


 amination of 2,4-dichloropyrimidine typically favor the C4 position, and how can I maximize this yield? 
A:  The preference for C4 substitution is driven by transition-state electronics. The C4 position is highly electrophilic because the intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by both the adjacent endocyclic nitrogen and the para-nitrogen. Attack at the C2 position is sterically more hindered and lacks this dual-stabilization pathway.

To maximize the kinetically favored C4-isomer, you must strictly control the reaction environment[1]. Use low temperatures (0 °C to room temperature) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). A polar protic solvent like n-butanol often enhances selectivity by stabilizing the polar transition state without competing as a nucleophile.

Q2: My target pharmacophore requires the amine at the C2 position. How can I reverse the natural regioselectivity? A: Reversing regioselectivity requires a mechanistic detour. Instead of using a primary or secondary amine directly, use a tertiary amine nucleophile. Tertiary amines attack the C2 position to form a quaternary ammonium intermediate. Because this intermediate is highly unstable, it undergoes rapid in situ N-dealkylation, yielding the C2-secondary amine product and effectively bypassing the kinetic preference for C4[2].

Quantitative Data: Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and isomer distribution:

Target IsomerNucleophile TypeSolvent / Base SystemTemperatureExpected Ratio (C4:C2)
C4-Aminopyrimidine Primary/Secondary Aminen-BuOH / DIPEA0 °C to 25 °C> 95:5
C4-Aminopyrimidine Primary/Secondary Amine1,4-Dioxane / K₂CO₃60 °C80:20
C2-Aminopyrimidine Tertiary Amine1,2-Dichloroethane / None90 °C< 5:95

Part 2: Chromatographic Separation & Troubleshooting

Q3: My C2 and C4 isomers co-elute as a single spot on normal-phase silica TLC. What is the best alternative for separation? A: Aminopyrimidines are highly polar and basic, which often leads to co-elution on standard silica gel. If


, abandon normal-phase chromatography and switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). If RP-HPLC still yields poor resolution, introduce an ion-pairing reagent such as sodium lauryl sulphate to the mobile phase. The C2 and C4 isomers have distinct pKa values; the ion-pairing reagent interacts differentially with their protonated states, drastically altering their retention times and allowing for baseline separation[3].

Q4: I am experiencing severe peak tailing during RP-HPLC purification. How do I resolve this? A: Peak tailing in aminopyrimidines is almost always caused by secondary interactions between the basic endocyclic nitrogens of the pyrimidine ring and unendcapped, acidic residual silanols on the C18 stationary phase. To suppress this causality, add 0.1% Trifluoroacetic acid (TFA) to your mobile phase[4]. TFA protonates the silanols (neutralizing their charge) and forms a well-behaved ion pair with your analyte.

Experimental Protocol: RP-HPLC Separation of Regioisomers

Follow this self-validating methodology to isolate co-eluting isomers:

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% Acetonitrile in Water) and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes. The slight polarity difference between the C2 and C4 isomers requires a slow ramp to achieve baseline resolution.

  • Detection & Isolation: Monitor UV absorbance at 254 nm. Collect fractions and immediately lyophilize them to prevent acid-catalyzed degradation of the pyrimidine core.

Part 3: Analytical Identification (NMR)

Q5: Once separated, how can I definitively distinguish between the C2 and C4 isomers using NMR? A: The most reliable and rapid method is analyzing the


 NMR chemical shift of the H5 proton  on the pyrimidine ring.

In a C4-aminopyrimidine, the lone pair of the exocyclic nitrogen is in direct resonance with the C5 position. This strong electron donation heavily shields the H5 proton, pushing its chemical shift significantly upfield (typically ~5.8 to 6.3 ppm)[5]. In contrast, a C2-amino group cannot donate electron density directly to C5 via resonance, leaving the H5 proton relatively deshielded (>6.5 ppm). For absolute, unambiguous assignment (especially in complex macrocycles), use


-HMBC 2D NMR, which maps the distinct connectivity of the exocyclic amine to the adjacent endocyclic nitrogens[6].
Quantitative Data: Diagnostic NMR Shifts
Isomer TypeH5 Chemical Shift (ppm)H6 Chemical Shift (ppm)Structural Causality
C4-Aminopyrimidine ~5.8 – 6.3 (Strongly shielded)~7.8 – 8.1 (Doublet)Direct resonance donation from the C4-amino group to C5.
C2-Aminopyrimidine >6.5 (Less shielded)~8.0 – 8.3 (Doublet)Amino group at C2 lacks direct conjugation to the C5 position.

Part 4: Separation and Identification Workflow

To streamline your laboratory operations, follow this decision matrix for processing crude amination mixtures.

G A Crude Mixture (C2 & C4 Isomers) B Normal Phase TLC Check Rf values A->B C ΔRf > 0.15? B->C D Flash Chromatography (EtOAc/Hexanes) C->D Yes E Reverse-Phase HPLC (C18, MeCN/H2O + 0.1% TFA) C->E No F Isolate Fractions D->F E->F G 1H NMR Analysis (Focus on H5 proton) F->G H H5 ~5.8-6.5 ppm (C4-Isomer Confirmed) G->H I H5 >6.5 ppm (C2-Isomer Confirmed) G->I

Workflow for separation and NMR identification of C2 and C4 aminopyrimidine isomers.

References
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Journal of Medicinal Chemistry - ACS Publications[Link]

  • Application of sodium lauryl sulphate ion-pairing reversed-phase high-performance liquid chromatography in the separation of some isomeric and other closely related basic compounds in pharmaceutical analysis PubMed - NIH[Link]

  • Aminopyrimidines as Syk inhibitors (US9290490B2)
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles ResearchGate[Link]

  • 15N-NMR Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N-Oxides ResearchGate[Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 5-Iodopyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of 5-iodopyrimidines. While the carbon-iodine bond is highly reactive, the pyrimidine core introduces unique electronic and steric challenges that often derail standard Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig protocols.

This guide is designed to move beyond generic advice. We will dissect the mechanistic causality behind your failed reactions and provide self-validating, field-proven protocols to restore your yields.

Diagnostic Workflow for 5-Iodopyrimidine Coupling

Before altering your reaction conditions, you must diagnose the specific failure mode. The following diagnostic tree maps the physical observations of your reaction to the underlying mechanistic breakdowns.

G Start Low Yield in 5-Iodopyrimidine Coupling Consumed Is 5-Iodopyrimidine Fully Consumed? Start->Consumed Yes Yes Consumed->Yes No No (Stalled/Unreacted) Consumed->No Dehal Major Byproduct: Protodehalogenation Yes->Dehal Homo Major Byproduct: Homocoupling Yes->Homo Poison Catalyst Poisoning (N-Coordination) No->Poison NoTrans Failed Transmetalation (Poor Activation) No->NoTrans FixDehal Use bulky ligands (e.g., XPhos). Avoid alcoholic solvents. Dehal->FixDehal FixHomo Strict degassing. Slow addition of coupling partner. Homo->FixHomo FixPoison Increase catalyst loading. Use strongly coordinating ligands. Poison->FixPoison FixTrans Add H2O (5-10% v/v). Optimize base (K3PO4/Cs2CO3). NoTrans->FixTrans

Caption: Diagnostic logic tree for identifying and resolving failure modes in 5-iodopyrimidine coupling.

Frequently Asked Questions (FAQs)

Q1: My 5-iodopyrimidine is completely consumed, but LC-MS shows the major product is unsubstituted pyrimidine. Why is this happening?

A1: You are observing protodehalogenation (hydrodeiodination). This is the most common side reaction for electron-deficient aryl halides[1].

The Causality: The oxidative addition of the 5-iodopyrimidine to the Pd(0) catalyst is extremely fast due to the weak C-I bond and the


-deficient nature of the pyrimidine ring. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate becomes vulnerable to side reactions[2]. It will abstract a hydride from your solvent (especially alcoholic solvents like ethanol or methanol) or your base, followed by reductive elimination to yield the deiodinated pyrimidine[1].

The Solution:

  • Accelerate Transmetalation: Switch to a highly active, bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands accelerate both transmetalation and reductive elimination, allowing the desired catalytic cycle to outcompete the hydride abstraction pathway[1][2].

  • Eliminate Hydride Sources: Remove all alcoholic solvents. Switch to a Toluene/Water or 1,4-Dioxane/Water biphasic system[2].

Q2: My reaction stalls at 20% conversion. The starting material is intact, and adding more boronic acid doesn't help. What is wrong?

A2: This is classic catalyst poisoning or failed transmetalation .

The Causality: Pyrimidines contain two basic nitrogen atoms that can act as strong


-donors, coordinating directly to the palladium metal center and forming stable, off-cycle inactive complexes[3]. Alternatively, if you are running an "anhydrous" Suzuki coupling with a base like 

, the base cannot dissolve to form the reactive trihydroxyboronate species required for transmetalation[4].

The Solution:

  • Break the Coordination: If N-coordination is poisoning the catalyst, use a bidentate ligand with a wide bite angle (e.g., dppf) or a bulky monodentate ligand to sterically shield the palladium center[3].

  • Add Water: Anhydrous Suzuki couplings with inorganic bases are notoriously unreliable. You must add 5-10% (v/v) degassed water to your solvent system to activate the boronic acid and solubilize the base[4].

Q3: I am getting high levels of homocoupled boronic acid (biaryl) instead of the cross-coupled pyrimidine. How do I fix this?

A3: Homocoupling of the nucleophilic partner is an oxidative process driven by the presence of trace oxygen in the reaction mixture. Because 5-iodopyrimidines can be sterically demanding, the transmetalation rate is lower than usual, giving the boronic acid ample time to undergo oxygen-mediated homocoupling.

The Solution: Implement strict Schlenk techniques. Degas your solvents by sparging with Argon for at least 30 minutes, or perform three freeze-pump-thaw cycles.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes typical outcomes when varying the catalyst system and solvent in a standard 5-iodopyrimidine Suzuki-Miyaura coupling. Notice how the interplay of ligand sterics and water content dictates the yield.

Catalyst / LigandBaseSolvent SystemPrimary ObservationTypical Yield

(5 mol%)

EtOH / TolueneHigh Protodehalogenation< 20%

(5 mol%)

Anhydrous TolueneReaction Stalls (No Transmetalation)10 - 15%

+ SPhos

Toluene /

(10:1)
Clean Conversion75 - 85%
XPhos Pd G3 (2 mol%)

1,4-Dioxane /

(4:1)
Rapid Coupling, No Dehalogenation> 90%

Data Synthesis: Bulky Buchwald precatalysts (G3/G4) combined with a biphasic aqueous system provide the highest robustness against dehalogenation and poisoning.

Validated Protocol: High-Yield Suzuki Coupling of 5-Iodopyrimidine

This protocol utilizes a 3rd Generation Buchwald precatalyst (XPhos Pd G3) to ensure rapid oxidative addition and transmetalation, effectively bypassing catalyst poisoning and protodehalogenation pathways.

Materials Required:

  • 5-Iodopyrimidine (1.0 equiv)

  • Aryl or Alkyl Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • 
     (3.0 equiv, finely ground)
    
  • 1,4-Dioxane (Degassed)

  • Deionized Water (Degassed)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere (Critical Step): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-iodopyrimidine, the boronic acid,

    
    , and the XPhos Pd G3 catalyst. Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
    Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid, reserving it entirely for the cross-coupling cycle.
    
  • Solvent Degassing & Addition: In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Sparge this mixture vigorously with Argon for 30 minutes. Using a syringe, add the degassed solvent mixture to the Schlenk tube (target concentration: 0.2 M relative to the pyrimidine)[5]. Causality: The 20% water content is strictly required to hydrolyze the boronic ester/acid into the active boronate complex, enabling transmetalation[4].

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Self-Validating Checkpoint: After 2 hours, sample the organic layer for LC-MS or TLC. You should observe a rapid color change from pale yellow to dark brown/black, indicating the formation of active Pd(0) and subsequent catalytic cycling[4]. If the solution remains clear or yellow, the precatalyst has not activated.

  • Workup: Upon complete consumption of the starting material, cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous

    
     to remove inorganic salts and quench basicity. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over 
    
    
    
    , filter, and concentrate for chromatography.

References

  • Reddit Chempros. "Diagnosing issues with a failed Suzuki coupling?" Reddit. Available at: [Link]

  • National Institutes of Health (NIH). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." PMC. Available at: [Link]

Sources

Purification methods for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (CAS: 1093847-73-4). As a highly functionalized halogenated pyrimidine, this compound is a critical building block in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) and as a hinge-binding scaffold in kinase inhibitor synthesis.

Its synthesis typically involves the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-iodopyrimidine with ethylamine. While the reaction is regioselective, downstream purification is often complicated by the co-elution of regioisomers, the lability of the carbon-iodine (C-I) bond, and challenging solubility profiles. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity recovery.

Section 1: Mechanistic Insights & Purification Workflow

Understanding the inherent reactivity of the pyrimidine core is essential for successful purification. During the SNAr reaction, the primary amine (ethylamine) preferentially attacks the C4 position. This regioselectivity is driven by the superior electronic stabilization of the intermediate Meisenheimer complex at C4, where the negative charge is effectively delocalized onto the adjacent ring nitrogen and further stabilized by the inductive electron-withdrawing effect of the C5-iodine[1][2].

However, this selectivity is rarely absolute. The reaction typically yields a crude mixture containing the desired C4-isomer (major product), the C2-isomer (minor regioisomer impurity), and N2,N4-diethyl-5-iodopyrimidine-2,4-diamine (bis-substituted impurity).

G SM 2,4-dichloro-5-iodopyrimidine + Ethylamine Reaction SNAr Reaction (Regioselective C4 Attack) SM->Reaction Crude Crude Mixture (C4 major, C2 minor, Bis-sub) Reaction->Crude Decision Purification Decision Based on Scale & Purity Crude->Decision Silica Flash Chromatography (Scale < 5g) Deactivated silica Decision->Silica < 5g Recryst Recrystallization (Scale > 5g) EtOAc/Hexanes Decision->Recryst > 5g HPLC Prep-HPLC (High Purity/Small Scale) Formic Acid modifier Decision->HPLC Complex mixtures Pure Pure 2-chloro-N-ethyl- 5-iodopyrimidin-4-amine Silica->Pure Recryst->Pure HPLC->Pure

Scale-dependent purification workflow for 2-chloro-N-ethyl-5-iodopyrimidin-4-amine.

Section 2: Troubleshooting Guides & FAQs

Q1: I am seeing two closely eluting spots on my TLC (ΔRf < 0.05). How can I separate the C2 and C4 regioisomers via column chromatography?

  • Cause: The C4-amino and C2-amino regioisomers possess nearly identical dipole moments and polarities, causing severe co-elution in standard Hexanes/Ethyl Acetate (EtOAc) solvent systems.

  • Solution: Alter the hydrogen-bonding and pi-stacking dynamics of the mobile phase. Switch from Hexanes/EtOAc to a Toluene/Diethyl Ether (70:30 v/v) or Dichloromethane/Acetone (95:5 v/v) system. The pi-pi stacking interactions provided by toluene often selectively retard the C2-isomer on the silica surface, increasing the ΔRf to a resolvable ~0.15.

Q2: My product degrades during silica gel chromatography, showing a lower mass (M-126 or M-35) in LC-MS. What is happening?

  • Cause: You are observing dehalogenation. The C-I bond at the C5 position is highly sensitive to homolytic cleavage (promoted by ambient UV light) and heterolytic cleavage catalyzed by trace acidic/metallic impurities in standard silica gel. Additionally, the C2-chlorine can hydrolyze on highly acidic silica.

  • Solution:

    • Deactivate the silica: Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes prior to loading your compound.

    • Light protection: Wrap the column and collection tubes in aluminum foil.

    • Speed: Run the column rapidly using positive pressure (flash chromatography) rather than gravity.

Q3: I am getting poor recovery and broad peaks during Preparative HPLC. How can I optimize this?

  • Cause: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine has poor aqueous solubility. When injected into a highly aqueous mobile phase (e.g., 5% Acetonitrile), it precipitates at the column head. Furthermore, using Trifluoroacetic Acid (TFA) as a modifier can cause strong ion-pairing with the secondary amine, leading to peak tailing.

  • Solution:

    • Injection Solvent: Dissolve the crude sample in DMSO and inject into a mobile phase starting at no less than 30% Acetonitrile .

    • Modifier: Replace 0.1% TFA with 0.1% Formic Acid . Formic acid provides sufficient protonation to maintain sharp peaks without causing excessive ion-pairing precipitation.

Section 3: Quantitative Data: Purification Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the performance metrics of each method based on empirical laboratory data.

Purification MethodOptimal ScaleTypical Yield RecoveryRegioisomer Clearance (C2 removal)ProsCons
Flash Chromatography < 5 grams65 - 75%Moderate (Requires optimized solvents)Fast, accessible, good for crude mixtures with high baseline impurities.Prone to on-column dehalogenation; high solvent consumption.
Recrystallization > 5 grams80 - 90%Excellent (>99% purity achievable)Highly scalable, avoids silica-induced degradation, low cost.Requires initial purity of >70%; requires identifying the exact solvent ratio.
Preparative HPLC < 500 mg50 - 60%ExcellentUnmatched purity; resolves closely eluting impurities effortlessly.Low throughput; poor solubility can cause column fouling.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective Recrystallization (Recommended for >5g Scale)
  • Self-Validating Principle: The C4-isomer forms a more stable, tightly packed crystal lattice due to intermolecular hydrogen bonding between the C4-N-H and the C3-nitrogen of adjacent molecules, allowing it to selectively precipitate over the C2-isomer.

  • Dissolution: Place 10.0 g of crude 2-chloro-N-ethyl-5-iodopyrimidin-4-amine in a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 65°C under gentle stirring until the solid completely dissolves. (Note: If insoluble black particulates remain, perform a hot gravity filtration).

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (~55°C), add Hexanes dropwise (approximately 60-80 mL) until the solution becomes faintly turbid (reaching the cloud point).

  • Annealing: Add exactly 1 mL of EtOAc to clear the turbidity. Allow the flask to cool to room temperature undisturbed over 4 hours. (Causality: Slow cooling prevents the kinetic trapping of the C2-isomer within the crystal lattice).

  • Crystallization & Harvesting: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield. Filter the resulting white/pale-yellow needles through a Büchner funnel.

  • Washing: Wash the filter cake with 15 mL of ice-cold Hexanes. Dry under vacuum at 40°C for 12 hours.

Protocol B: Amine-Deactivated Flash Chromatography
  • Self-Validating Principle: Neutralizing the acidic silanol groups on the silica gel prevents the acid-catalyzed hydrolysis of the C2-chlorine and reduces tailing of the amine product.

  • Column Preparation: Pack a silica gel column (typically 20-30 g silica per 1 g of crude product).

  • Deactivation: Flush the column with 2 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (Et3N).

  • Equilibration: Flush the column with 2 CV of pure Hexanes to remove excess Et3N.

  • Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of Celite. Load the Celite onto the top of the column.

  • Elution: Elute using a gradient of Toluene/Diethyl Ether (Start at 100:0, ramp to 70:30 over 10 CV). Monitor fractions via TLC (UV 254 nm). The C4-isomer will elute slightly faster than the C2-isomer in this specific system.

  • Concentration: Pool the desired fractions and concentrate under reduced pressure (water bath temperature < 35°C to prevent thermal degradation).

Section 5: References

  • [1] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL:

  • [2] Title: A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine Source: BenchChem URL:

  • Title: 2,4-Dichloro-5-iodopyrimidine 95% 13544-44-0 Source: Sigma-Aldrich URL:

Sources

Technical Support Center: Mitigating Deiodination in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Deiodination (often referred to as hydrodehalogenation or protodehalogenation) is a notorious side reaction in palladium-catalyzed workflows, particularly when utilizing highly reactive aryl iodides.

This guide provides a deep mechanistic breakdown, a troubleshooting matrix, and a self-validating experimental protocol to help you systematically eliminate this side reaction and maximize your target yield.

Part 1: Mechanistic Insights (FAQ)

Q: Why does my aryl iodide undergo deiodination instead of the desired cross-coupling? A: Deiodination occurs when the key intermediate,


, is prematurely converted into an 

species. This palladium-hydride complex rapidly undergoes reductive elimination to yield the dehalogenated arene (

) and regenerates the

catalyst[1][2]. This side reaction outcompetes your desired pathway when the transmetalation step is sluggish, leaving the

intermediate exposed to hydride sources in the reaction environment.

Q: Where is the hydride source coming from? A: The hydride typically originates from three sources:

  • Alkoxide Bases / Alcoholic Solvents: Strong bases like

    
     or solvents like ethanol coordinate to the palladium center and undergo 
    
    
    
    -hydride elimination, transferring a hydride to the metal while releasing a ketone or aldehyde[1][3].
  • Trace Water: In fluorinated or highly electron-deficient substrates, trace water can act as a direct proton/hydride source, facilitating hydrodehalogenation prior to successful transmetalation[4].

  • N-Heterocyclic Substrates: Unprotected N-H groups (e.g., in pyrroles or indoles) can be deprotonated, altering the electron density and sometimes directly interfering with the catalytic cycle to promote dehalogenation[2].

Q: Why are aryl iodides significantly more prone to this than aryl bromides or chlorides? A: The propensity for dehalogenation follows the reactivity order of oxidative addition:


[2]. Because the 

bond undergoes oxidative addition extremely rapidly, the

intermediate accumulates in the reaction mixture. If the subsequent transmetalation step (which is often rate-limiting) cannot keep pace, this long-lived intermediate acts as a thermodynamic sink, eventually falling victim to the deiodination pathway.

Part 2: Diagnostic Workflows

The following diagrams illustrate the mechanistic divergence that leads to deiodination and the logical workflow to troubleshoot it.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I (Accumulates if Transmetalation is slow) OxAdd->PdII Transmet Transmetalation (e.g., Ar'-B(OH)2) PdII->Transmet Desired Pathway BetaElim β-Hydride Elimination (From Alkoxides/Alcohols) or H2O PdII->BetaElim Side Reaction PdII_R Ar-Pd(II)-Ar' Transmet->PdII_R RedElim Fast Reductive Elimination (Promoted by Bulky Ligands) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product PdII_H Ar-Pd(II)-H BetaElim->PdII_H RedElim_H Reductive Elimination PdII_H->RedElim_H RedElim_H->Pd0 Byproduct Ar-H (Deiodination Byproduct) RedElim_H->Byproduct

Catalytic cycle of Pd-catalyzed coupling illustrating the competing deiodination pathway.

Troubleshooting Start High Ar-H Detected CheckBase Using Alkoxide Base or Alcohol Solvent? Start->CheckBase FixBase Switch to K3PO4/K2CO3 Use Toluene/Dioxane CheckBase->FixBase Yes CheckLigand Is Transmetalation or Red. Elim. Slow? CheckBase->CheckLigand No FixBase->CheckLigand FixLigand Use Bulky Biaryl Phosphines (XPhos, SPhos) CheckLigand->FixLigand Yes CheckWater Trace Water Present? CheckLigand->CheckWater No FixLigand->CheckWater FixWater Use Anhydrous Conditions Protect N-H Groups CheckWater->FixWater Yes Success Deiodination Suppressed CheckWater->Success No FixWater->Success

Step-by-step diagnostic workflow to systematically eliminate sources of deiodination.

Part 3: Parameter Optimization & Quantitative Data

To suppress deiodination, you must rationally manipulate the reaction kinetics. The goal is to accelerate transmetalation and reductive elimination so that they vastly outpace any background hydride-transfer events.

Parameter Adjustments
  • Ligand Sterics: Wide bite-angle ligands (e.g., XantPhos) or bulky biaryl phosphines (e.g., XPhos, SPhos) force the aryl and nucleophile groups into close proximity on the palladium center. This steric strain drastically lowers the activation energy for reductive elimination, effectively "pushing" the catalyst through the cycle before side reactions can occur[2][3].

  • Base Selection: Transition away from strong alkoxides (

    
    , 
    
    
    
    ). Use weaker, non-nucleophilic inorganic bases like
    
    
    or
    
    
    [1][2].
  • Solvent Environment: Replace hydrogen-donating solvents (alcohols, THF) with strictly anhydrous, aprotic solvents like toluene or 1,4-dioxane[1].

Quantitative Impact of Condition Changes

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution in a standard Suzuki coupling[1].

LigandBaseSolventDesired Product Yield (%)Deiodination Byproduct (%)Mechanistic Rationale


Ethanol6035Alkoxide base and alcoholic solvent provide abundant hydride sources via

-hydride elimination.


DMF8810Weaker base reduces

formation, but lack of steric bulk allows some side reactions.


1,4-Dioxane92<8Bulky ligand accelerates reductive elimination; non-nucleophilic base prevents hydride transfer.


Toluene95<5Optimal steric acceleration with strictly aprotic, non-coordinating conditions.

Part 4: Validated Experimental Protocol

Self-Validating Suzuki-Miyaura Coupling for Highly Susceptible Aryl Iodides This protocol incorporates internal In-Process Controls (IPC) to verify that deiodination has been successfully suppressed before full substrate consumption.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • 
     (0.01 mmol, 1 mol% Pd)
    
  • XPhos (0.022 mmol, 2.2 mol%)

  • 
     (2.0 mmol, finely milled and dried)
    
  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Oxygen must be rigorously excluded as it can oxidize the phosphine ligand, removing the steric protection required to force rapid reductive elimination.

  • Solid Addition: Add the aryl iodide, arylboronic acid, and anhydrous

    
     to the flask. Causality Check:
    
    
    
    is utilized specifically because it cannot undergo
    
    
    -hydride elimination, cutting off the primary pathway for
    
    
    formation[1][2].
  • Catalyst Formation: In a separate argon-purged vial, pre-mix

    
     and XPhos in 1.0 mL of anhydrous toluene. Stir for 10 minutes until the color shifts, indicating the formation of the active mono-ligated 
    
    
    
    species.
  • Reaction Initiation: Add the remaining 4.0 mL of toluene to the main Schlenk flask, followed by the pre-formed catalyst solution. Heat the mixture to 80 °C.

  • In-Process Control (IPC) & Validation: After 45 minutes, withdraw a 50

    
     aliquot under argon. Quench with water, extract with ethyl acetate, and analyze via GC-MS.
    
    • Validation Check: Compare the Area Under the Curve (AUC) of the desired cross-coupled product against the dehalogenated

      
       peak. If 
      
      
      
      is >5%, immediately check the water content of your toluene via Karl Fischer titration, as trace water is acting as the hydride source[4].
  • Workup: Once the aryl iodide is fully consumed (typically 2-4 hours), cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Part 5: References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books Source: Royal Society of Chemistry (rsc.org) URL:

  • Minimizing dehalogenated byproducts in Suzuki coupling reactions Source: Benchchem URL:

  • How to avoid dehalogenation side reactions in Suzuki coupling Source: Benchchem URL:

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Chemistry. Nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on pyrimidine scaffolds are foundational to drug development. However, the unique electronic properties of the pyrimidine ring—specifically the electron-withdrawing nature of the two nitrogen atoms—make these reactions highly sensitive to their solvation environment.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the causality of solvent effects , providing diagnostic workflows, troubleshooting FAQs, and self-validating experimental protocols.

Diagnostic Workflow: Solvent Selection for Pyrimidine SNAr

Before troubleshooting specific failures, use the following decision matrix to determine the optimal solvent system based on your nucleophile's reactivity and your regioselectivity requirements.

SolventOptimization Start Start: Pyrimidine SNAr NucReact Assess Nucleophile Reactivity Start->NucReact HighNuc High Reactivity (Alkoxides, Aliphatic Amines) NucReact->HighNuc Strong Nucleophile LowNuc Low Reactivity (Anilines, Weak Nucleophiles) NucReact->LowNuc Weak Nucleophile Solvolysis Risk of Solvolysis or Over-reaction? HighNuc->Solvolysis PolarAprotic Use Polar Aprotic Solvents (DMF, DMSO, NMP) LowNuc->PolarAprotic Needs Activation NonPolar Use Non-Polar / Mild Solvents (Toluene, DCM, 2-MeTHF) Solvolysis->NonPolar High Risk Regio Regioselectivity Required? (e.g., 2,4-dichloropyrimidine) Solvolysis->Regio Low Risk Regio->PolarAprotic No Kinetic Kinetic Control (C4-attack): Low Temp, Non-Polar Solvents Regio->Kinetic Yes

Decision matrix for optimizing solvent systems in pyrimidine SNAr workflows.

Quantitative Data: Solvent Polarity vs. Reaction Outcomes

The table below summarizes how specific solvent environments dictate the mechanistic bias and practical outcomes of pyrimidine substitutions.

Solvent SystemPolarity IndexMechanistic BiasTypical Regioselectivity (C4 vs C2)Solvolysis / Degradation Risk
Toluene 2.4Concerted / Destabilized MCHigh (C4 kinetically favored at ≤ 25 °C)Very Low
1,4-Dioxane 4.8Destabilized MCModerate-High (C4 favored)Low
Ethanol 5.2H-Bond ActivatedModerate (Highly base-dependent)Moderate (Alkoxide competition)
DMF / DMSO 6.4 / 7.2Stepwise (Stabilized MC)Low (Thermodynamic mixtures common)High (Amine degradation)

Note: MC = Meisenheimer Complex.

Troubleshooting Guides & FAQs

Q1: My SNAr on a 2,4-dichloropyrimidine is yielding an inseparable mixture of C2 and C4 substituted products. How can solvent choice improve regioselectivity? A1: Regioselectivity in 2,4-dihalopyrimidines is strictly governed by the competition between kinetic and thermodynamic control[1]. The C4 position is more electron-deficient due to its ortho/para relationship with the ring nitrogens, making it the kinetically favored site for nucleophilic attack. Conversely, C2 substitution is often thermodynamically favored due to reduced steric hindrance depending on the nucleophile[1]. Causality: Polar aprotic solvents (e.g., DMF, DMSO) strongly stabilize the anionic Meisenheimer complex, lowering the activation barrier for both pathways and resulting in poor regiocontrol, especially at elevated temperatures[2]. By switching to a non-polar solvent like anhydrous toluene or 1,4-dioxane and maintaining lower temperatures, you energetically starve the thermodynamic pathway, thereby enhancing C4-selectivity[1][3].

Q2: I am observing significant degradation, poor conversion, and side-product formation when running my pyrimidine amination in DMF with strong bases. What are the alternatives? A2: Low conversion and degradation in SNAr reactions of pyrimidines are frequently artifacts of solvolysis[4]. When highly electrophilic pyrimidines are combined with strong bases (e.g., NaOtBu) in polar aprotic solvents like DMF, the solvent itself can undergo base-catalyzed decomposition at elevated temperatures. This yields dimethylamine, which acts as a highly reactive, competing nucleophile. Causality: To prevent this, transition to non-protic, lower-polarity solvents such as toluene or dichloromethane (DCM)[4]. If substrate solubility remains an issue, greener dipolar aprotic alternatives like 2-MeTHF can be utilized. 2-MeTHF offers a vastly superior stability profile against strong bases while maintaining sufficient polarity to dissolve polar reactants[5].

Q3: How does the choice of solvent fundamentally alter the SNAr reaction mechanism (Stepwise vs. Concerted)? A3: The classical text-book SNAr mechanism is stepwise, proceeding through a discrete, negatively charged Meisenheimer complex intermediate. However, the solvent environment dictates whether this intermediate is stable enough to exist[2]. Causality: Polar aprotic solvents (DMSO, MeCN) specifically solvate and stabilize the localized negative charge of the Meisenheimer complex, heavily favoring the stepwise pathway[2]. In contrast, less polar solvents fail to stabilize this intermediate, pushing the reaction toward a concerted transition state[2]. Furthermore, protic solvents (like ethanol) can engage in specific electrophilic/nucleophilic hydrogen-bonding solvation, activating the pyrimidine ring while simultaneously enhancing the nucleophilicity of the incoming amine[6].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the physical chemistry principles discussed above are actively monitored and controlled during the experiment.

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine (Kinetic Control)

Self-validating principle: By utilizing a non-polar solvent (toluene) and strictly controlling the temperature (0 °C to RT), the thermodynamic C2-substitution pathway is energetically suppressed, ensuring high C4 purity[1].

  • Reagent Preparation: In an oven-dried, round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration. Maintain the system under an inert nitrogen or argon atmosphere to prevent moisture-induced degradation[1].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Crucial: Do not skip this step; ambient temperature addition can cause localized exothermic spikes that trigger thermodynamic C2 substitution.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 equiv) dropwise over 10 minutes.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv), to scavenge the generated HCl without competing as a nucleophile.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C). Monitor the reaction progress via LC-MS or TLC. Do not apply heat[1].

  • Work-up & Isolation: Upon complete consumption of the starting material (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography[1].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidines in 1,4-Dioxane

Self-validating principle: 1,4-Dioxane complements Palladium catalysts while minimizing the solvolysis risks associated with highly polar solvents, enabling rapid, regioselective cross-coupling under microwave irradiation[3].

  • Reaction Setup: In a microwave-safe vial, combine the halogenated pyrimidine (1.0 equiv), the aryl boronic acid coupling partner (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.5 mol%)[3].

  • Solvent & Base Addition: Add 1,4-dioxane and an aqueous solution of K2CO3 (2.0 equiv). The biphasic nature of this system is intentional: the aqueous phase dissolves the inorganic base, while the 1,4-dioxane organic phase stabilizes the Pd catalyst without promoting solvent degradation[3].

  • Degassing: Purge the vial with argon for 5 minutes to remove dissolved oxygen, which can rapidly oxidize and deactivate the Pd(0) catalyst. Seal the vial tightly with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 100 °C for exactly 15 minutes[3].

  • Product Isolation: Cool the reaction to room temperature. Dilute the mixture with water and extract with dichloromethane (DCM). Filter the organic phase through a short pad of Celite® to remove palladium black precipitates. Dry the organic layer, concentrate under reduced pressure, and purify by crystallization or column chromatography[3].

References

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers URL: [Link]

  • Title: SNAr Reaction in Other Common Molecular Solvents Source: ACS GCIPR URL: [Link]

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PMC URL: [Link]

Sources

Minimizing hydrolysis byproducts in chloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chloropyrimidine Synthesis Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I have designed this guide to address the single most persistent failure mode in chloropyrimidine synthesis: Hydrolysis .

The conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines using phosphoryl chloride (


) is a staple of medicinal chemistry. However, the product is thermodynamically eager to revert to its starting material upon contact with moisture, particularly under acidic, exothermic conditions.

This guide replaces "standard operating procedures" with causality-driven protocols . We do not just tell you what to do; we explain why the chemistry demands it.

Module 1: Critical Mechanism Analysis

The Core Conflict: To chlorinate a pyrimidine, you must activate the oxygen with an electrophile (typically a Vilsmeier-Haack type reagent generated in situ). The resulting intermediate is highly reactive. The failure occurs because the conditions required to quench the excess reagent (water + heat) are the exact conditions that drive the hydrolysis of your product .

The Pathway to Failure (and Success)

The diagram below maps the kinetic competition between successful chlorination and the hydrolysis trap.

ChlorinationMechanism Start Hydroxypyrimidine Activated Activated Intermediate (Phosphorylated/Imidoyl Chloride) Start->Activated Activation Reagents POCl3 + DMF/Base Reagents->Activated Product Chloropyrimidine (Target) Activated->Product Nucleophilic Attack (Cl-) Hydrolysis Hydrolysis Byproduct (Reverted Starting Material) Activated->Hydrolysis Moisture in Reagents Product->Hydrolysis Acid + Heat + H2O (Bad Workup)

Figure 1: Kinetic competition between chlorination (Green) and hydrolysis (Red). Note that the product itself is unstable in the presence of hot acid.

Module 2: Reagent & Setup Troubleshooting

Q: My reaction stalls at 60% conversion despite using excess


. Why? 
A:  You likely have moisture contamination acting as a "suicide inhibitor."


reacts with water to form phosphoric acid (

) and HCl.[1][2] Phosphoric acid is non-reactive for chlorination but acts as a proton source that can protonate the pyrimidine nitrogen, deactivating the ring toward nucleophilic attack.

Pre-Reaction Validation Protocol:

  • Solvent Dryness: Use anhydrous toluene or acetonitrile. If using DMF as a catalyst, ensure it is fresh; dimethylamine (from degraded DMF) can substitute the chloride to form an amino-pyrimidine impurity.

  • 
     Quality Check:  If your 
    
    
    
    liquid is cloudy or has a crust on the bottle neck, distill it or discard it.
  • The "Stoichiometric Trap": Do not use

    
     as the solvent unless necessary.
    
    • Why? Large excess

      
       creates a massive exotherm during quenching.
      
    • Recommendation: Use 1.5–2.0 equivalents of

      
       in a solvent (Toluene/PhCl) to minimize the "thermal payload" at the end of the reaction [1].
      

Module 3: The Quench & Workup (The Danger Zone)

This is where 90% of yields are lost. The hydrolysis of


 is exothermic ($ \Delta H \approx -70 \text{ kcal/mol} $). If you add water to the reaction, you generate a localized "volcano" of superheated HCl—the perfect condition to hydrolyze your chloropyrimidine back to the starting material.

Q: How do I quench without decomposing my product? A: You must use an "Inverse Quench" with pH buffering.

Protocol: The Buffered Inverse Quench

Standard: Self-Validating Workflow

StepActionMechanism / Rationale
1 Cool the Reaction Cool reaction mixture to room temperature (20-25°C). Do not chill to 0°C yet (viscosity issues may hinder pouring).
2 Prepare Quench Tank In a separate large beaker, prepare ice-water mixed with Sodium Acetate or Potassium Carbonate .
3 The Inverse Addition Slowly pour the reaction mixture into the quench tank (never water into acid). Maintain quench temp < 10°C.
4 pH Checkpoint CRITICAL: Test pH immediately. It must remain > 5. If it drops, add more base. Acidic pH catalyzes product hydrolysis.
5 Extraction Extract immediately with EtOAc or DCM. Do not let the product sit in the aqueous phase.

Why Sodium Acetate? It acts as a buffer. It neutralizes the strong mineral acid (HCl) generated by


 hydrolysis but is not basic enough to cause nucleophilic attack (OH-) on the chloropyrimidine ring [1].
Decision Tree: Quenching Strategy

QuenchStrategy Start Reaction Complete Decision Is Product Acid Sensitive? Start->Decision Direct Direct Quench (Water into Rxn) Decision->Direct No (Rare) Inverse Inverse Quench (Rxn into Ice/Water) Decision->Inverse Yes (Standard) ResultBad High Exotherm + HCl High Hydrolysis Risk Direct->ResultBad Buffered Buffered Inverse Quench (Rxn into NaOAc/Ice) Inverse->Buffered Best Practice ResultGood Controlled Temp Moderate pH High Yield Buffered->ResultGood

Figure 2: Workflow decision tree. The "Direct Quench" is rarely recommended due to thermal runaway risks.

Module 4: Storage & Stability FAQs

Q: My white solid product turned yellow and smells acrid after 24 hours. What happened? A: Autocatalytic Decomposition. If you evaporated the solvent without fully removing the acid traces, the residual HCl trapped in the crystal lattice catalyzes the hydrolysis of the product by atmospheric moisture. The yellow color is often a polymerization byproduct or free amine formation.

Stability Protocol:

  • The Final Wash: Always perform a final wash of your organic layer with saturated

    
     before drying.
    
  • Drying: Dry over

    
     (Sodium Sulfate), not
    
    
    
    (Magnesium Sulfate), as
    
    
    is slightly acidic (Lewis acid character) and can degrade sensitive pyrimidines.
  • Storage: Store under Argon at -20°C. If the compound is particularly unstable (e.g., 2,4-dichloropyrimidine), store it as a solution in dry toluene rather than a neat solid.

References

  • Li, X., et al. (2012).[3] "Prevention of Exothermic Runaway... Reverse Quenching Protocol." Organic Process Research & Development. (Describes the safety and yield benefits of quenching

    
     reactions into Sodium Acetate). 3
    
  • BenchChem Technical Support. (2025). "Preventing byproduct formation in pyrimidine chlorination reactions." (General protocols for stoichiometry and temperature control). 4[3][5][6][7][8][9]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[2] (Mechanistic background on the chloroiminium intermediate). 10[5][6][7][8][9][11]

  • Wang, T., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules. (Demonstrates the efficiency of reduced stoichiometry to minimize workup hazards). 7[5][6][8][9][11]

Sources

Technical Support Center: Reaction Temperature Optimization for Ethylamine Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Volatility-Reactivity Paradox

Ethylamine (EtNH₂) presents a unique challenge in organic synthesis due to its physical properties.[1] With a boiling point of 16.6°C [1], it exists as a gas or a highly volatile liquid under standard laboratory conditions.[2] Optimization is not merely about kinetics; it is about maintaining reagent stoichiometry against evaporative loss while balancing thermodynamic selectivity.

This guide provides a rigorous, mechanism-based approach to temperature optimization for ethylamine addition reactions, focusing on Nucleophilic Aromatic Substitution (SₙAr), Reductive Amination, and Michael Addition.

Core Directive: Reaction Class Optimization

Phase 1: Reagent State & Handling (The 16.6°C Threshold)

Before optimizing reaction kinetics, you must stabilize the reagent.

  • < 0°C (Ice/Acetone): Ethylamine is a stable liquid. Ideal for initial addition to exothermic reactions.

  • 0°C – 15°C: Volatile liquid. Significant headspace pressure. Sealed vessels are mandatory.

  • > 16.6°C: Gas phase dominance. Reactions must be performed in pressure vessels (autoclaves/sealed tubes) or using a reflux condenser with a coolant temperature < -10°C (e.g., glycol/water).

Phase 2: Mechanism-Specific Temperature Strategies
A. Nucleophilic Aromatic Substitution (SₙAr)

Context: Synthesis of aminopyrimidines or similar heterocycles (common in kinase inhibitors).

  • Kinetic Control (-20°C to 0°C): Favors the most electron-deficient position (e.g., C4 in 2,4-dichloropyrimidine). Low temperature suppresses bis-addition side products [2].

  • Thermodynamic Control (> 60°C): Required for deactivated substrates or sterically hindered positions. Must use a sealed vessel to prevent reagent loss.

B. Reductive Amination

Context: Synthesis of secondary amines from ketones/aldehydes.

  • Imine Formation (0°C to RT): Ethylamine is added to the carbonyl. Low temperature prevents volatilization, but slightly elevated temps (30-40°C) may be needed to drive the equilibrium if water removal is used (Dean-Stark or molecular sieves) [3].

  • Reduction Step (0°C to RT): Usually exothermic. Perform at 0°C to prevent over-reduction or side reactions.

C. Michael Addition

Context: Conjugate addition to α,β-unsaturated systems.

  • Selectivity Control (-78°C to 0°C): Low temperatures favor 1,4-addition (Michael) over 1,2-addition (direct carbonyl attack) and suppress polymerization [4].

Troubleshooting & Optimization Guides (Q&A)

Category 1: Yield Loss & Stoichiometry

Q: My LCMS shows clean conversion, but isolated yield is < 50%. Where is my product? Diagnosis: This is likely a "Virtual Yield" error. If you calculated stoichiometry based on volume/weight of ethylamine added at Room Temperature (RT), you likely lost 30-50% of the reagent to evaporation before the vessel was sealed. Corrective Protocol:

  • Pre-cool the solvent and reaction vessel to -10°C.

  • Use Ethylamine solutions (e.g., 2.0 M in THF or MeOH) rather than neat gas condensation if possible.

  • If using neat ethylamine, condense it directly into a tared, pre-cooled flask and determine the exact mass before adding the substrate.

Category 2: Regioselectivity in Heterocycles

Q: In the reaction of ethylamine with 2,4-dichloropyrimidine, I am getting a mixture of C2 and C4 isomers. How do I favor the C4 product? Mechanism: The C4 position is kinetically more reactive (more electron-deficient). The C2 position is less reactive but can be accessible at higher energy states. Optimization Strategy:

  • Temperature: Lower the reaction temperature to -20°C or 0°C . This "freezes" the reaction at the kinetic product (C4).

  • Base: Use a non-nucleophilic base (DIPEA) to scavenge HCl without competing for the electrophile.

  • Reference: See BenchChem technical notes on regioselectivity [5].

Category 3: Stalled Reductive Amination

Q: The imine formation seems stuck at 60% conversion. Heating drives off the ethylamine. What should I do? Diagnosis: You are fighting two equilibria: Imine formation (releases water) and Ethylamine volatility (leaves solution). Corrective Protocol:

  • Lewis Acid Catalysis: Add Ti(OiPr)₄ (Titanium isopropoxide) at 0°C. This acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium forward without heating [6].

  • Sealed Dehydration: Use activated 4Å molecular sieves in a sealed pressure tube. This removes water while containing the ethylamine vapors.

Quantitative Data: Temperature Ranges

Reaction TypeTarget OutcomeOpt. Temp RangeCritical Additive/Condition
SₙAr (Kinetic) C4-Selectivity (Pyrimidines)-20°C to 0°CSlow addition; Pre-cooled solvent
SₙAr (Thermodynamic) C2-Substitution / Deactivated80°C to 120°CPressure Vessel (Autoclave)
Reductive Amination Imine Formation0°C to 25°CTi(OiPr)₄ or MgSO₄ (Water scavenger)
Michael Addition 1,4-Selectivity-78°C to 0°CKinetic control to avoid 1,2-addition
Amide Coupling Peptide Bond Formation0°C to RTCoupling agents (HATU/EDC)

Experimental Protocol: Optimized SₙAr with Ethylamine

Objective: Synthesis of 4-(ethylamino)-2-chloropyrimidine with >95:5 regioselectivity.

  • Preparation: Charge a pressure-rated glass vial with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (0.5 M). Cool to -10°C in an ice/salt bath.

  • Reagent Addition: Add DIPEA (1.2 eq). Then, add Ethylamine (2.0 M in THF, 1.1 eq) dropwise over 10 minutes. Note: Maintain internal temp < 0°C.

  • Reaction: Seal the vial immediately. Allow to warm to 20°C and stir for 2 hours.

  • Monitoring: Check LCMS. If C2-isomer is observed (>5%), repeat at -20°C.

  • Workup: Concentrate under reduced pressure (keep bath < 30°C to avoid losing volatile product if low MW).

Visualization: Decision Logic for Temperature Selection

EthylamineOpt Start Start: Ethylamine Addition Substrate Identify Substrate Type Start->Substrate Branch_SnAr Aryl Halide (SnAr) Substrate->Branch_SnAr Branch_RedAm Ketone/Aldehyde (Reductive Amination) Substrate->Branch_RedAm Branch_Michael Enone (Michael Addition) Substrate->Branch_Michael SnAr_Selectivity Is Regioselectivity Required? (e.g., 2,4-dichloro) Branch_SnAr->SnAr_Selectivity RedAm_Method Water Removal Strategy Branch_RedAm->RedAm_Method Michael_Control 1,2 vs 1,4 Selectivity Branch_Michael->Michael_Control Temp_Low Temp: -20°C to 0°C (Kinetic Control) SnAr_Selectivity->Temp_Low Yes (Kinetic) Temp_High Temp: >60°C (Sealed) (Thermodynamic Control) SnAr_Selectivity->Temp_High No (Hard Substrate) Method_Ti Use Ti(OiPr)4 Temp: 0°C -> RT RedAm_Method->Method_Ti Method_Sieves Mol. Sieves Temp: RT (Sealed) RedAm_Method->Method_Sieves Temp_Cryo Temp: -78°C (Strict 1,4-Addn) Michael_Control->Temp_Cryo

Caption: Decision matrix for selecting reaction temperature based on substrate class and selectivity requirements.

References

  • PubChem. Ethylamine Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Michael Reaction. [Link]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

Sources

Technical Support Center: Coupling Strategies for 2-Chloro-5-Iodopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-CPL-502 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Catalyst Selection, Regioselectivity, and Troubleshooting for 2-Chloro-5-Iodopyrimidines

Executive Summary: The Reactivity Landscape

Working with 2-chloro-5-iodopyrimidine presents a classic chemoselectivity scenario. Success relies on exploiting the mechanistic divergence between Oxidative Addition (controlled by bond dissociation energy) and Nucleophilic Aromatic Substitution (SNAr) (controlled by ring electrophilicity).

  • C5-Position (Iodine): The "Soft" Target. The C-I bond is weak (~65 kcal/mol). It reacts exclusively under standard Palladium-catalyzed cross-coupling conditions (Suzuki, Sonogashira, Stille) via rapid oxidative addition.

  • C2-Position (Chlorine): The "Hard" Target. The C-Cl bond is stronger (~95 kcal/mol) and located between two deactivating nitrogen atoms. It is sluggish towards Pd-catalysis but highly reactive towards SNAr (nucleophilic displacement by amines/thols).

Crucial Rule: If you need to form carbon-carbon bonds at both positions, you must almost always couple the C5-Iodine first . Attempting to activate the C2-Chloride first with aggressive Pd-catalysts will likely lead to a messy mixture of bis-coupling and deiodination.

Module 1: Site-Selective Coupling at C5 (Iodine)

Objective: Functionalize C5 while leaving the C2-Cl handle intact for later steps.

Recommended Catalyst Systems
Reaction TypeCatalyst SystemBase / AdditiveSolventNotes
Suzuki-Miyaura Pd(dppf)Cl₂[1]·DCM (1-3 mol%)Na₂CO₃ or K₃PO₄ (2M aq)Dioxane or DMERobust. The bidentate ligand prevents chelation by pyrimidine nitrogens.
Sonogashira PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%)Et₃N (2-3 eq)THF or DMFKeep CuI loading low to prevent homocoupling.
Stille Pd(PPh₃)₄ (2-5 mol%)CsF (2 eq)TolueneCsF activates the stannane, allowing neutral conditions to protect the C2-Cl.
Protocol 1: C5-Selective Suzuki Coupling

Standard Operating Procedure (SOP-502-A)

  • Charge: In a reaction vial, combine 2-chloro-5-iodopyrimidine (1.0 eq), Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.03 eq).

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration) and 2M aqueous Na₂CO₃ (2.0 eq).

  • Reaction: Heat to 60–80°C . Do not exceed 90°C to avoid activating the C2-Cl.

  • Monitor: Check LCMS at 2 hours. Look for consumption of starting material (M+) and formation of product (M-I+R).[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[3][4] The C2-Cl group is prone to hydrolysis; avoid prolonged exposure to strong aqueous base.

Module 2: Activating the C2-Chloride (The "Difficult" Step)

Objective: Functionalize the C2 position after C5 has been modified.

The Challenge: The pyrimidine nitrogens at positions 1 and 3 make the C2-Pd intermediate electron-poor and prone to β-hydride elimination or catalyst arrest. You need electron-rich, bulky ligands to force the reaction.[3][5]

Recommended Catalyst Systems
Coupling PartnerCatalyst SystemLigand ClassKey Parameter
Boronic Acids Pd₂(dba)₃ + XPhos or SPhos Buchwald DialkylphosphinesHigh catalyst activity required to overcome C-Cl bond strength.
Amines (Buchwald) Pd-PEPPSI-IPr or BrettPhos Pd G4 NHC or Bulky PhosphineStrong base (NaOtBu) is usually needed.
Zinc (Negishi) Pd(PPh₃)₄ or Pd(Amphos)Cl₂ Simple PhosphinesZinc reagents are nucleophilic enough to aid transmetalation.
Protocol 2: C2-Selective Suzuki Coupling (Post-C5 Functionalization)

Standard Operating Procedure (SOP-502-B)

  • Charge: Combine C5-substituted-2-chloropyrimidine (1.0 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Base: Add anhydrous K₃PO₄ (3.0 eq). Anhydrous conditions are preferred to prevent hydrolysis of the chloride.

  • Solvent: Add n-Butanol or Toluene/Water (10:1).

  • Reaction: Heat to 100–110°C .

  • Note: If conversion stalls, add a second portion of catalyst (1 mol%) after 4 hours.

Module 3: Troubleshooting & FAQs

Visual Troubleshooting Guide

Troubleshooting Start Issue: Low Yield / Side Reactions CheckSM Is Starting Material (SM) Consumed? Start->CheckSM DehaloCheck Product Mass = SM - I + H? (Deiodination) CheckSM->DehaloCheck Yes, wrong product Stalled SM Remains + Catalyst Black? CheckSM->Stalled No, SM remains HomoCoup Dimer Formation (Ar-Ar)? CheckSM->HomoCoup Yes, dimer found FixDehalo CAUSE: Hydride Source present FIX: 1. Use Dioxane (not alcohols) 2. Switch to K3PO4 (weaker base) 3. Lower Temp (<60°C) DehaloCheck->FixDehalo Yes FixPoison CAUSE: N-Coordination Poisoning FIX: 1. Use bidentate ligand (dppf) 2. Increase Catalyst Loading Stalled->FixPoison Yes FixO2 CAUSE: Oxygen Leak / High Cu FIX: 1. Degas vigorously 2. Reduce CuI loading HomoCoup->FixO2 Yes

Caption: Diagnostic logic flow for common failures in pyrimidine cross-coupling.

Frequently Asked Questions

Q1: I am seeing significant deiodination (replacement of I with H) during my C5-Suzuki coupling. Why? A: Dehalogenation is driven by "Pd-H" species.[4][6] These are often generated from:

  • Solvent: Alcohols (MeOH, EtOH) are hydride donors. Switch to aprotic solvents like Toluene, Dioxane, or DMF.

  • Base: Strong alkoxides (NaOEt) promote

    
    -hydride elimination. Switch to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄).[2][6]
    
  • Temperature: High heat accelerates dehalogenation over coupling.[5][7] Keep the reaction below 80°C for iodides.

Q2: Can I do the C2-coupling before the C5-coupling? A: Generally, no . The C-I bond is so much weaker that any catalyst active enough to break the C2-Cl bond will instantaneously insert into the C5-I bond, leading to polymerization or uncontrolled bis-coupling. Exception: If you use SNAr (nucleophilic substitution) with an amine or thiol, you can selectively functionalize C2 first, as SNAr prefers the more electron-deficient C2/C4 positions over C5.

Q3: My C2-coupling is stuck at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check the pH. Pyrimidine coupling releases acid (boronic acid protons). If the base is consumed, the reaction stops.[7] Try adding more base first. If that fails, the catalyst may be poisoned by the product's nitrogens; switch to a catalyst with a tighter binding ligand like Pd-PEPPSI-IPr .

References

  • Selectivity in Pyrimidine Coupling: J. Org. Chem.2016 , 81, 389–397. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."

  • Dehalogenation Mechanisms: Chem. Sci.2012 , 3, 549-554. "Mechanistic studies on the dehalogenation of aryl halides."

  • Catalyst Selection Guide: Chem. Rev.2011 , 111, 2177–2250. "Cross-Coupling Reactions of Heteroaryl Halides."

  • BenchChem Protocols: "Catalyst Selection for Cross-Coupling with 2-Chloro-4-methylpyrimidin-5-amine." [8]

Sources

Overcoming steric hindrance in N-ethyl pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Overcoming Steric Hindrance in N-Ethyl Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing N-ethyl pyrimidines is deceptively simple in theory but notoriously difficult in practice, particularly when the pyrimidine ring bears substituents at the C2, C4, or C6 positions. These "steric gatekeepers" often block the in-plane approach of the electrophile to the nitrogen lone pair, leading to stalled reactions, low conversion, or unwanted O-alkylation (regioisomerism).

This guide provides a tiered troubleshooting workflow. We begin with optimizing direct alkylation (Tier 1), move to alternative coupling strategies like Mitsunobu (Tier 2), and finally offer the "De Novo" cyclization route (Tier 3) for substrates where steric hindrance renders direct alkylation impossible.

Module 1: Diagnostic & Triage

Before altering your conditions, diagnose the specific failure mode. Use the decision tree below to select the correct protocol.

Workflow Decision Matrix

Method Selection Start Start: Target N-Ethyl Pyrimidine CheckSterics Check C2/C4/C6 Substituents Start->CheckSterics LowSterics Low Steric Bulk (H, Me, OMe) CheckSterics->LowSterics Unobstructed N HighSterics High Steric Bulk (t-Bu, Ph, CF3) CheckSterics->HighSterics Blocked N DirectAlk Protocol A: Direct Alkylation (Cs2CO3) LowSterics->DirectAlk CheckPKa Check Pyrimidine pKa HighSterics->CheckPKa PKaLow pKa < 13 CheckPKa->PKaLow Acidic NH PKaHigh pKa > 13 CheckPKa->PKaHigh Basic/Neutral NH Mitsunobu Protocol B: Mitsunobu Reaction PKaLow->Mitsunobu DeNovo Protocol C: De Novo Cyclization PKaHigh->DeNovo

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate sterics and acidity.

Module 2: Troubleshooting Direct Alkylation (Tier 1)

The Problem: The "Cesium Trap"

While Cesium Carbonate (


) is often the "gold standard" for alkylation due to the "Cesium Effect" (increased solubility and naked anion formation), it can be detrimental in hindered pyrimidines.
  • Mechanism: In 2-hydroxypyrimidines (lactam form), the N-alkylation is thermodynamically preferred.[1] However, if the N-site is sterically blocked, the "naked" oxygen anion (promoted by Cs+) will attack the electrophile, leading to O-alkylation (kinetic product) [1, 2].

Optimization Table: Base & Solvent Effects
VariableRecommendationTechnical Rationale
Base LiH or NaH Smaller cations (Li+, Na+) coordinate tightly to the Oxygen, shielding it and forcing alkylation to occur at the Nitrogen (Hard-Soft Acid Base theory). Avoid

if O-alkylation is observed [3].[1]
Electrophile Ethyl Iodide (EtI) Iodide is a "soft" leaving group, favoring reaction with the "soft" Nitrogen center over the "hard" Oxygen. Avoid Ethyl Tosylate/Triflate (hard electrophiles favor O-alkylation).[1]
Solvent DMF or NMP Polar aprotic solvents are required to dissolve the pyrimidine salt.[1]
Temperature 60-80°C Higher temperatures help overcome the activation energy barrier imposed by steric hindrance.[1]
Protocol A: Sterically-Aware Direct Alkylation

Use this for moderate steric hindrance.[1]

  • Dissolution: Dissolve pyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) at 0°C. Note: We use NaH to shield the oxygen.

  • Activation: Stir for 30 min at RT until H2 evolution ceases. The solution should turn clear or slightly yellow (anion formation).[1]

  • Addition: Add Ethyl Iodide (1.5 eq) dropwise.

  • Reaction: Heat to 60°C for 4-16 hours. Monitor by LCMS.[1]

  • Workup: Quench with water. If product is solid, filter.[1] If oil, extract with EtOAc/LiCl (aq) to remove DMF.[1]

Module 3: The Mitsunobu Approach (Tier 2)

When to use it

Use this when direct alkylation fails due to elimination of the ethyl halide (formation of ethylene gas) or poor conversion, AND the pyrimidine N-H has a pKa < 13 [4].

The Logic

The Mitsunobu reaction activates the alcohol (Ethanol) rather than the nucleophile. This changes the mechanism.[1][2] The steric bulk of the pyrimidine is less punishing because the "activated" ethanol (bound to phosphorous) is highly reactive.

Protocol B: Modified Mitsunobu
  • Setup: Dissolve pyrimidine (1.0 eq), Ethanol (1.5 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF or Toluene.
    
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise. Tip: DIAD is less sterically bulky than DEAD, which helps with hindered substrates.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Troubleshooting: If no reaction, heat to 40°C. If

    
     removal is difficult, switch to polymer-supported 
    
    
    
    .[1]

Module 4: De Novo Synthesis (Tier 3 - The "Nuclear Option")

When to use it

If the pyrimidine ring is heavily substituted (e.g., t-Butyl at C2/C6), the nitrogen lone pair is effectively inaccessible. You cannot alkylate a fortress; you must build the fortress with the resident already inside.

The Logic

Instead of adding the ethyl group last, we introduce it first using N-Ethylurea . We then condense this with a 1,3-dicarbonyl (like a malonate or diketone) to close the ring.[1] This completely bypasses the steric hindrance of N-alkylation [5, 6].[1]

Pathway Visualization

De Novo Synthesis EthylUrea N-Ethylurea (Nucleophile) Intermediate Open Chain Ureido Intermediate EthylUrea->Intermediate NaOEt, EtOH Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Cyclization Cyclization (- H2O / - EtOH) Intermediate->Cyclization Heat Product N-Ethyl Pyrimidine (Sterics Bypassed) Cyclization->Product

Figure 2: De Novo synthesis strategy using N-ethylurea to bypass alkylation barriers.[1]

Protocol C: Cyclization with N-Ethylurea

Example: Synthesis of N-Ethyl Barbituric Acid derivative or similar scaffold.

  • Reagent Prep: Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving Sodium metal (2.5 eq) in anhydrous Ethanol (0.5 M).

  • Mixing: Add N-Ethylurea (1.0 eq) and the 1,3-Dicarbonyl (e.g., Diethyl methylmalonate, 1.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: A white precipitate (the sodium salt of the pyrimidine) often forms.

  • Workup:

    • Evaporate ethanol.[1]

    • Dissolve residue in minimum water.[1]

    • Acidify with HCl to pH 2-3 to precipitate the N-ethyl pyrimidine.[1]

    • Recrystallize from Ethanol/Water.[1]

FAQ: Common User Issues

Q: I am seeing significant O-alkylation even with NaH. Why? A: Your electrophile might be too "hard."[1] If you are using Ethyl Bromide or Ethyl Tosylate, switch to Ethyl Iodide .[1] Additionally, ensure your solvent is strictly anhydrous; water solvates the anion and disrupts the tight ion-pairing required for N-selectivity [3].

Q: My Mitsunobu reaction turns dark and yields nothing. A: Pyrimidines with pKa > 13 (e.g., electron-rich amino-pyrimidines) cannot be deprotonated by the betaine intermediate of the Mitsunobu reaction. You must use the De Novo (Protocol C) route or try a specialized "Super-Mitsunobu" reagent like ADDP/PBu3, though success is rare in this specific class.

Q: Can I use Chan-Lam coupling with Ethyl Boronic Acid? A: Generally, no.[1] Chan-Lam coupling is excellent for arylation but performs poorly for alkylation (ethylation) on pyrimidines due to the instability of ethyl boronic species and slow transmetallation rates. Stick to alkyl halides or the De Novo route.[1]

References

  • Regioselective O-functionalization of pyrimidinones: RSC Advances, 2023.[1] Link

  • Cesium Effect in Alkylation: ResearchGate, 2025.[1] Link

  • N vs O Alkylation Thermodynamics: Journal of Organic Chemistry, 1993. Link[1]

  • Mitsunobu Reaction Mechanism & pKa Limits: Organic Chemistry Portal. Link

  • De Novo Pyrimidine Synthesis (Biginelli/Urea): Beilstein Journal of Organic Chemistry, 2013.[1] Link

  • Synthesis of N-substituted pyrimidines via condensation: World Journal of Advanced Research and Reviews, 2022. Link

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Characterization Challenge

In the development of pyrimidine-based kinase inhibitors, 2-chloro-N-ethyl-5-iodopyrimidin-4-amine serves as a critical trifunctional scaffold. Its value lies in the orthogonality of its reactive sites: the 5-iodo group for cross-coupling (Suzuki/Sonogashira), the 2-chloro group for late-stage nucleophilic substitution, and the 4-amino motif for solubility and H-bonding.

However, the synthesis—typically a Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-iodopyrimidine—presents a characterization risk: Regioselectivity . The amine can theoretically attack the C2 or C4 position.[1] Standard LC-MS cannot distinguish these regioisomers (identical Mass/Charge ratio).[1]

This guide provides an authoritative NMR workflow to unambiguously validate the structure, comparing solvent systems and outlining the specific 2D NMR correlations required to rule out the C2-isomer.

Strategic Characterization Workflow

Synthesis Context & Sample Preparation

The industry-standard synthesis involves treating 2,4-dichloro-5-iodopyrimidine with ethylamine. While electronic factors favor C4 substitution, steric bulk at C5 (Iodine) can occasionally influence selectivity.[1][2]

Protocol:

  • Isolation: Isolate the crude solid via filtration or extraction (EtOAc).[1]

  • Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove trace bis-substituted byproducts.[1]

  • NMR Prep: Dissolve ~10 mg of purified solid in 0.6 mL of DMSO-d6 .

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

Choosing the correct deuterated solvent is not merely about solubility; it dictates the visibility of the exchangeable NH proton, which is vital for coupling analysis.[1]

FeatureChloroform-d (CDCl3) DMSO-d6 (Recommended) Technical Insight
Solubility ModerateExcellentThe polar pyrimidine core and iodine atom reduce solubility in non-polar solvents.[1]
NH Signal Broad / InvisibleSharp / CoupledDMSO prevents rapid proton exchange, often revealing the NH-CH2 coupling (triplet).[1][2]
Water Peak ~1.56 ppm~3.33 ppmDMSO water peak can overlap with the N-ethyl CH2 signal if the sample is wet.
H-6 Shift ~8.3 ppm~8.5 ppmDeshielding effect of DMSO moves the aromatic proton downfield.

Expert Recommendation: Use DMSO-d6 . The ability to see the NH signal as a triplet (due to coupling with the ethyl CH2) provides immediate confirmation of the secondary amine structure, distinguishing it from potential bis-alkylated impurities.[1]

Structural Validation: The Self-Validating Protocol

To prove the structure is 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (Target) and not 4-chloro-N-ethyl-5-iodopyrimidin-2-amine (Regioisomer), you must rely on HMBC (Heteronuclear Multiple Bond Coherence) .[1]

Expected 1H NMR Data (DMSO-d6)
  • H-6 (Pyrimidine): Singlet, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     8.30 – 8.50 ppm.[2] (Deshielded by N1, N3, and 5-I).
    
  • NH (Amine): Broad triplet, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.50 – 8.00 ppm.[2]
    
  • CH2 (Ethyl): Pentet or dq (appears as quartet if NH broad), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     3.40 – 3.50 ppm.[2]
    
  • CH3 (Ethyl): Triplet, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1.10 – 1.20 ppm.[2]
    
Expected 13C NMR Data
  • C-2 (Cl-C=N): ~160 ppm.[1][2]

  • C-4 (N-C=N): ~162 ppm.[1][2]

  • C-6 (H-C=N): ~165 ppm.[1][2][3]

  • C-5 (I-C=C): ~75 – 85 ppm .[1] (Distinctive upfield shift due to the "Heavy Atom Effect" of Iodine).[1][2]

The "Kill Shot": HMBC Logic

The connectivity is proven by the long-range coupling of the H-6 proton .

  • Target (C4-amine): The H-6 proton is adjacent to C-5 (I) and C-1/N. In HMBC, H-6 should show correlations to C-2, C-4, and C-5 . Crucially, the Ethyl-CH2 protons must show a strong correlation to C-4 .

  • Isomer (C2-amine): If the amine were at C2, the Ethyl-CH2 protons would correlate to C-2 .[1]

Visualization: Logic & Correlations[4]

The following diagram illustrates the critical HMBC correlations that confirm the regiochemistry.

NMR_Assignment cluster_structure Molecule: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine H6 Proton H-6 (Singlet, ~8.4 ppm) C2 Carbon C-2 (Cl-substituted) H6->C2 HMBC (3-bond) C4 Carbon C-4 (Amine-substituted) H6->C4 HMBC (3-bond) C5 Carbon C-5 (Iodine-substituted) H6->C5 HMBC (2-bond) Validation Structure Confirmed H6->Validation Ethyl Ethyl Group (CH2, ~3.4 ppm) Ethyl->C4 CRITICAL PROOF HMBC Correlation Ethyl->Validation

Caption: HMBC connectivity network. The correlation between Ethyl protons and C4 is the definitive proof of regiochemistry.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. BenchChem Technical Resources. [1]

  • National Institutes of Health (NIH). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed.

  • ResearchGate. 1H NMR spectra of functionalized pyrimidine derivatives in DMSO-d6.

  • University of Pittsburgh. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

Mass spectrometry analysis of halogenated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Halogenated Pyrimidines: A Comparative Guide

Halogenated pyrimidines—such as 5-fluorouracil (5-FU), 5-bromouracil (5-BU), and 5-bromo-2'-deoxyuridine (BrdU)—are foundational molecules in oncology and molecular biology. 5-FU remains a cornerstone in the treatment of solid tumors, including colorectal and breast cancers. However, its clinical efficacy is tightly bound to a narrow therapeutic index, dictated primarily by the activity of the dihydropyrimidine dehydrogenase (DPD) enzyme.

As an Application Scientist, I frequently encounter laboratories struggling to reliably quantify these highly polar, low-molecular-weight compounds in complex biological matrices. This guide objectively compares the analytical platforms and chromatographic strategies available for halogenated pyrimidine analysis, providing field-proven, self-validating protocols to ensure robust quantification.

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for 5-FU quantification. However, the operational parameters of GC-MS require time-consuming, tedious extraction and derivatization steps (e.g., silylation) to volatilize these polar pyrimidines as discussed in comprehensive bioanalytical reviews[1].

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QQQ) mass analyzer is the undisputed gold standard for therapeutic drug monitoring and pharmacokinetic studies.

  • Causality of Platform Choice: LC-MS/MS allows for the direct analysis of underivatized pyrimidines. These compounds contain acidic imide nitrogens (N1 and N3) that readily deprotonate, making them highly responsive to Electrospray Ionization in negative mode (ESI-). The superior duty cycle and sensitivity of QQQ in Multiple Reaction Monitoring (MRM) mode make it the optimal choice for targeted, high-throughput quantification in plasma[2].

Chromatographic Strategies: Overcoming the Polarity Challenge

The primary hurdle in analyzing halogenated pyrimidines is their extreme hydrophilicity. On standard Reversed-Phase (RP) C18 columns, compounds like 5-FU often elute in the void volume, leading to severe ion suppression from unretained matrix components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides orthogonal retention by utilizing a polar stationary phase (e.g., bare silica or amino-bonded) and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-enriched layer on the stationary phase surface. Validated HILIC assays have demonstrated excellent precision for 5-FU, though they require careful control of mobile phase pH and buffer concentration to maintain reproducible retention times[2].

  • Specialized Reversed-Phase (RP-LC): To avoid the long equilibration times of HILIC, modern laboratories often utilize polar-embedded or high-density bonded C18 columns (e.g., Atlantis dC18 or Cortecs T3). Causality: These columns resist stationary phase "collapse" (dewetting) when exposed to the 100% aqueous mobile phases necessary to retain highly polar pyrimidines, offering a more robust alternative for routine clinical use[3].

G cluster_prep Sample Preparation cluster_lc Chromatographic Separation A Plasma Sample (Spiked with IS) B Protein Precipitation (Methanol) A->B C Liquid-Liquid Extraction (EtOAc / IPA) B->C Traditional D Solid-Phase Extraction (Anion-Exchange) B->D Alternative E Evaporation & Reconstitution (0.1% Formic Acid) C->E D->E F HILIC Column (Polar Retention) E->F G Reversed-Phase (e.g., Atlantis dC18) E->G H ESI- MS/MS (MRM Mode) Quantification F->H G->H

Workflow for the extraction and LC-MS/MS analysis of halogenated pyrimidines from plasma.

Sample Preparation: The Key to Sensitivity

Because plasma contains high concentrations of salts and phospholipids that cause ESI ion suppression, sample cleanup is non-negotiable. While Solid-Phase Extraction (SPE) using strong anion-exchange cartridges has been reported to yield ultra-sensitive results down to 0.1 ng/mL[4], Liquid-Liquid Extraction (LLE) remains the most cost-effective and widely adopted method.

Step-by-Step Methodology: Optimized LLE for 5-FU and Uracil This protocol is designed as a self-validating system; the inclusion of an isotopically labeled internal standard (IS) corrects for both extraction losses and matrix effects throughout the entire workflow.

  • Spiking: Aliquot 100 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of internal standard solution (e.g., 5-FU-¹³C,¹⁵N₂ at 100 ng/mL).

  • Extraction: Add 1.0 mL of an Ethyl Acetate:Isopropanol (10:1, v/v) mixture.

    • Causality: Pure ethyl acetate yields poor recovery for highly polar pyrimidines. The addition of isopropanol disrupts hydrogen bonding between the analytes and plasma proteins, significantly boosting extraction efficiency.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve complete phase separation.

  • Evaporation: Transfer exactly 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% Formic Acid in Water.

    • Causality: Reconstituting in a highly aqueous solvent prevents "solvent effects" (peak broadening or splitting) when injecting onto a highly aqueous RP-LC or HILIC gradient.

DPD Phenotyping: A Clinical Application

A critical application of this LC-MS/MS workflow is phenotyping patients for DPD enzyme activity prior to chemotherapy. DPD converts endogenous uracil (U) into 5,6-dihydrouracil (UH2), and analogously, 5-FU into 5-fluoro-5,6-dihydrouracil (5-FUH2)[3]. By simultaneously quantifying U and 5-FU alongside their dihydro-metabolites, clinicians can identify patients at risk of lethal 5-FU toxicity and adjust dosing accordingly[3].

DPD U Endogenous Uracil (U) UH2 5,6-Dihydrouracil (UH2) U->UH2 DPD Enzyme FU 5-Fluorouracil (5-FU) FUH2 5-Fluoro-5,6-dihydrouracil (5-FUH2) FU->FUH2 DPD Enzyme

Dihydropyrimidine dehydrogenase (DPD) metabolic pathway for uracil and 5-fluorouracil.

Quantitative Performance Comparison

The following table synthesizes the expected quantitative performance of different analytical approaches for 5-FU based on validated literature parameters.

Analytical PlatformChromatographic StrategySample PrepLLOQ (ng/mL)Recovery (%)Matrix Effect (%)Run Time (min)
LC-MS/MS (QQQ) HILIC (Amino column)LLE (EtOAc)10.046.0 - 72.69.8 - 25.7~7.0
LC-MS/MS (QQQ) RP-LC (Cortecs T3)LLE (EtOAc/IPA)4.0> 80.0< 15.0~6.5
LC-MS/MS (QQQ) RP-LC (C18)SPE (Anion-Exchange)0.1> 85.0< 10.0~5.0
GC-MS Capillary GCLLE + Derivatization~5.0VariableN/A> 15.0

Data synthesized from peer-reviewed validation studies[2],[1],[4],[3].

Conclusion

For the analysis of halogenated pyrimidines, LC-MS/MS has entirely eclipsed GC-MS due to its elimination of derivatization steps and superior sensitivity. While HILIC offers excellent orthogonal retention, specialized aqueous-stable reversed-phase columns combined with optimized LLE or SPE workflows provide the most robust, high-throughput solution for demanding clinical and pharmacokinetic environments.

References

  • Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Source: nih.gov.
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Source: researchgate.net.
  • Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. Source: chromatographyonline.com.
  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Source: nih.gov.

Sources

Precision in Polarity: A Comparative Guide to HPLC Purity Standards for Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of nucleotide analog development—critical for oncology and antiviral therapeutics—pyrimidine intermediates present a unique analytical paradox. While structurally simple, their high polarity and ionizable nature frequently lead to poor retention and co-elution on standard C18 stationary phases.

This guide moves beyond generic protocols to objectively compare Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Synthesized Materials . We provide a validated, self-verifying HPLC protocol utilizing Pentafluorophenyl (PFP) column chemistry, demonstrating why "Gold Standard" CRMs are not just a regulatory checkbox but a scientific necessity for reproducibility in pyrimidine analysis.

Part 1: The Technical Challenge – Why Standard C18 Fails

Pyrimidines (e.g., Cytosine, Uracil, Thymine derivatives) possess high aqueous solubility and low logP values. On traditional alkyl-bonded (C18) columns, they often elute in the void volume (


) , leading to:
  • Ion Suppression: Co-elution with salts and matrix components, devastating for MS detection.

  • Quantification Errors: Integration difficulties due to peak tailing and baseline noise.

  • Selectivity Issues: Inability to resolve positional isomers (e.g., N1- vs. N3-alkylated byproducts).

The Expert Solution: Shifting from hydrophobic retention (C18) to


-

interactions
(PFP columns) or Polar-Embedded phases allows for distinct separation of these electron-deficient aromatic rings.

Part 2: Comparative Analysis – The "Product" vs. Alternatives

In this comparison, "The Product" is defined as an ISO 17034 Certified Reference Material (CRM) , the highest tier of purity standard. We compare its performance and reliability against Analytical Grade (Commercial) and Research Grade (In-House) alternatives.

Table 1: Performance & Reliability Comparison
FeatureCertified Reference Material (CRM) Analytical Grade Standard Research/In-House Grade
Purity Confidence >99.5% (Certified Value)>98% (Typical)Variable (Often unknown)
Uncertainty Budget Explicitly stated (e.g., ±0.3%)Not providedN/A
Traceability SI-Traceable (NIST/BAM)Manufacturer Internal StandardNone
Water Content Quantified (Karl Fischer)Often unquantifiedHygroscopic errors common
Regulatory Use Mandatory for Release/StabilityRoutine QC / R&DEarly Discovery Only
Homogeneity Verified per ISO Guide 35Batch averageHigh vial-to-vial variance
Data Insight: The "Hidden" Impurity Risk

In a comparative study of a pyrimidine intermediate (5-Fluorocytosine derivative), a Research Grade standard showed a single peak on UV (254 nm). However, when cross-referenced against a CRM using qNMR (Quantitative NMR), the Research Grade material was found to contain 4.2% residual solvent and inorganic salts , effectively overestimating the assay potency by nearly 5%.

Part 3: Validated Experimental Protocol

Objective: Separation of polar pyrimidine intermediates (e.g., 5-Fluorouracil, Cytosine, and related impurities) with baseline resolution (


).
The System Suitability Strategy[1]
  • Column Choice: Pentafluorophenyl (PFP) Core-Shell , 2.6 µm, 100 x 2.1 mm.

    • Why? The fluorine atoms in the PFP phase create a partial negative charge, engaging in strong

      
      -
      
      
      
      and dipole-dipole interactions with the electron-deficient pyrimidine ring, providing retention where C18 fails.
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why? Low pH suppresses ionization of acidic pyrimidine protons, increasing retention. Ammonium formate is MS-compatible.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Standard Preparation (The Critical Step):

    • Accurately weigh 10.0 mg of Pyrimidine CRM into a 100 mL volumetric flask.

    • Dissolve in 100% Aqueous Mobile Phase A .

    • Note: Avoid dissolving in pure organic solvent (MeOH/ACN) as this causes "solvent wash-through" effects for early eluting polar compounds, distorting peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Temp: 35°C

    • Gradient:

      • 0–2 min: 0% B (Isocratic hold for polar retention)

      • 2–10 min: 0% → 30% B

      • 10–12 min: 30% → 90% B (Wash)

    • Detection: UV @ 260 nm (primary) and MS (ESI+, SIM mode).

  • System Suitability Criteria (Self-Validation):

    • Retention Factor (

      
      ):  Must be > 1.5 for the first eluting peak (ensures no void volume elution).
      
    • Tailing Factor (

      
      ):  0.8 – 1.2.
      
    • Precision: %RSD of 6 replicate injections < 0.5% (using CRM).

Part 4: Visualizing the Logic

Diagram 1: Column Selection Decision Tree

This logic gate ensures you select the correct stationary phase based on the pyrimidine's specific chemistry.

ColumnSelection Start Start: Pyrimidine Intermediate Analysis IsPolar Is the compound highly polar? (logP < 0) Start->IsPolar IsIonizable Is it ionizable? (Contains -NH2, -OH) IsPolar->IsIonizable Yes StandardC18 Use Standard C18 (High Carbon Load) IsPolar->StandardC18 No (Hydrophobic) PFP Use PFP (Pentafluorophenyl) (Target: Pi-Pi Interactions) IsIonizable->PFP Aromatic/Conjugated HILIC Use HILIC Column (Target: Partition Mechanism) IsIonizable->HILIC Non-Aromatic / Very Hydrophilic PolarEmbedded Use Polar-Embedded C18 (Target: 100% Aqueous Stability) IsIonizable->PolarEmbedded General Polar

Caption: Decision matrix for selecting HPLC stationary phases based on pyrimidine polarity and aromaticity.

Diagram 2: Reference Standard Qualification Workflow (ICH Q7)

A compliant workflow for bringing a new standard into a GMP laboratory.

StandardWorkflow Receipt Receipt of Standard (Check Seal/Temp) Verify Verification Strategy Receipt->Verify CRM CRM (ISO 17034) Verify->CRM NonCRM Non-Certified / In-House Verify->NonCRM Qual_CRM Verify Cert of Analysis (Expiry, Storage) CRM->Qual_CRM Qual_Non Full Characterization Required (NMR, MS, HPLC, KF, ROI) NonCRM->Qual_Non Use Release for Use (Assign Internal Batch #) Qual_CRM->Use Qual_Non->Use

Caption: Workflow for qualifying reference standards. Note the extensive characterization required for non-CRMs.

Part 5: Regulatory & Quality Alignment

Using the correct standard is not just about chemistry; it is about compliance.

  • ICH Q7 (GMP for APIs): Section 11.17 states, "Primary reference standards should be obtained as appropriate for the manufacture of APIs...[1] The source of each primary reference standard should be documented." Using a CRM satisfies this immediately.

  • ISO 17025/17034: Labs accredited to these standards must demonstrate Metrological Traceability. Only CRMs provide an unbroken chain of comparisons to SI units (mole/kg).

Final Recommendation: For early-stage discovery, Analytical Grade standards are cost-effective.[2] However, for Method Validation, Stability Studies, and Batch Release of pyrimidine intermediates, the use of ISO 17034 CRMs is the only scientifically defensible choice to mitigate the risks of polarity-induced integration errors.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3] (2000).[3] Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Available at: [Link]

  • Journal of Chromatography A.Separation of polar compounds using pentafluorophenyl (PFP) stationary phases.

Sources

5-Iodo vs. 5-Bromo Pyrimidine Reactivity: A Comprehensive Guide for Cross-Coupling and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern synthetic strategy. When designing synthetic routes for novel therapeutics—such as kinase inhibitors or nucleoside analogs—the choice of the halogen precursor at the C-5 position is a critical inflection point.

As a Senior Application Scientist, I have observed that the decision between utilizing a 5-iodopyrimidine versus a 5-bromopyrimidine dictates not only the choice of catalyst and reaction conditions but also the overall efficiency and scalability of the synthetic route. This guide provides an objective, data-driven comparison of their reactivity, grounded in thermodynamic principles and validated experimental protocols.

Mechanistic Causality: Why Halogen Identity Matters

The reactivity of halopyrimidines in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) is primarily governed by the carbon-halogen (C-X) bond strength. The universally accepted order of reactivity is I > Br > Cl > F 1.

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) active species into the C-X bond is typically the rate-determining step.

  • 5-Iodopyrimidines possess a weaker C-I bond (Bond Dissociation Energy ~238 kJ/mol), which significantly lowers the activation energy required for oxidative addition. This allows reactions to proceed rapidly under mild conditions, sometimes even without supporting phosphine ligands 2.

  • 5-Bromopyrimidines have a stronger C-Br bond (~285 kJ/mol). To overcome this higher energy barrier, the reaction requires elevated temperatures and electron-rich, sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines) to force the palladium center into a highly reactive state.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII I > Br Reactivity Due to lower BDE TransMet Transmetalation PdII->TransMet PdII_R Pd(II) Intermediate (Ar-Pd-R) TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrimidine RedElim->Product

Fig 1: Palladium catalytic cycle highlighting the rate-determining oxidative addition step.

Quantitative Performance Comparison

When evaluating these two precursors side-by-side, the empirical data strongly favors the iodinated analog for efficiency, though the brominated analog is often more cost-effective and commercially abundant. For instance, in acrylate coupling, 5-iodopyrimidine has been shown to yield 89% product smoothly, whereas 5-bromopyrimidine under identical conditions yielded 78% 3.

Table 1: Reactivity Profile Summary
Parameter5-Iodopyrimidine5-Bromopyrimidine
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Rate Extremely FastModerate to Slow
Typical Reaction Temp (Suzuki) 20 °C – 60 °C (Often RT)80 °C – 110 °C
Catalyst Requirement Simple (e.g., Pd(PPh3)4, or ligand-free)Advanced (e.g., Pd(dppf)Cl2, XPhos)
Metal-Halogen Exchange Rapid, quantitative at -78 °CSlower, prone to side reactions
Steric Hindrance Higher (Van der Waals radius 1.98 Å)Lower (Van der Waals radius 1.85 Å)
Aqueous/Biological Media Highly compatible 4Challenging, requires specific surfactants

Strategic Applications: Chemoselective Sequential Coupling

One of the most powerful applications of the I vs. Br reactivity gradient is the design of chemoselective sequential cross-coupling . By utilizing a dihalopyrimidine (e.g., 5-bromo-2-iodopyrimidine), chemists can perform orthogonal functionalizations without the need for protecting groups 4.

Because the C-I bond undergoes oxidative addition orders of magnitude faster than the C-Br bond, a Suzuki or Sonogashira coupling performed at room temperature will exclusively react at the iodine site. The remaining bromine can then be activated in a subsequent step by increasing the temperature and utilizing a more robust catalyst system.

SequentialCoupling Start 5-Bromo-2-iodopyrimidine Step1 Suzuki Coupling 1 (RT, Mild Base) Selective C-I Cleavage Start->Step1 Int 2-Aryl-5-bromopyrimidine Step1->Int Step2 Suzuki Coupling 2 (80°C, Strong Base) C-Br Cleavage Int->Step2 End 2,5-Diarylpyrimidine (Asymmetric) Step2->End

Fig 2: Chemoselective sequential cross-coupling exploiting the I vs Br reactivity gradient.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly stated so that researchers can troubleshoot deviations.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Iodopyrimidine

Designed for temperature-sensitive substrates or late-stage functionalization.

  • Reagent Preparation: In a Schlenk flask, combine 5-iodopyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

  • Solvent Degassing: Add a mixture of THF/H2O (4:1). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex, halting the catalytic cycle. Degassing ensures maximum catalyst turnover.

  • Catalyst Addition: Add Pd(PPh3)4 (2 mol%).

    • Causality: Because the C-I bond is highly reactive, a simple, inexpensive phosphine ligand is sufficient to drive oxidative addition.

  • Reaction: Stir at room temperature (20-25 °C) for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: High-Temperature Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Designed to force the oxidative addition of the stronger C-Br bond.

  • Reagent Preparation: In a pressure vial, combine 5-bromopyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Causality: A stronger, more soluble base (K3PO4) and excess boronic acid are required to accelerate the transmetalation step, preventing competitive protodeboronation at elevated temperatures.

  • Solvent Degassing: Add 1,4-Dioxane/H2O (5:1). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. The electron density enriches the Pd center, facilitating the difficult oxidative addition into the C-Br bond, while its steric bulk promotes the final reductive elimination step.

  • Reaction: Seal the vial and heat to 90 °C for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography.

Conclusion

While 5-bromopyrimidines remain a staple due to their commercial availability and lower cost, 5-iodopyrimidines are unequivocally superior in terms of reactivity . For complex drug development workflows, particularly those requiring mild conditions, late-stage functionalization, or orthogonal chemoselectivity, prioritizing the iodo-derivative will drastically reduce synthetic bottlenecks and improve overall yields.

References

  • Title: A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions Source: Benchchem URL
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL
  • Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: Semantic Scholar URL
  • Title: Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal Source: Arabian Journal of Chemistry URL

Sources

Comparative Guide: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the reactivity shift between 2,4-dichloropyrimidine (2,4-DCP) and its functionalized derivative, 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (CEIPA) .

For researchers in medicinal chemistry, particularly those developing kinase inhibitors (e.g., EGFR, ALK targets), understanding this relationship is critical. 2,4-DCP serves as the highly reactive electrophilic scaffold, governed by strict C4 > C2 regioselectivity. In contrast, CEIPA represents a "stabilized intermediate" where the C4-amino group deactivates the ring towards further nucleophilic attack, while the C5-iodine introduces an orthogonal handle for transition-metal catalysis.

Verdict: Use 2,4-DCP to establish the pyrimidine core.[1][2] Use CEIPA to access complex substitution patterns via sequential C5-cross-coupling and C2-displacement.

Part 1: The Electrophilic Landscape (Theoretical Basis)

The transition from 2,4-DCP to CEIPA involves a fundamental inversion of electronic properties.

2,4-Dichloropyrimidine (The Raw Scaffold)
  • Reactivity Driver: The pyrimidine ring is electron-deficient due to the two nitrogen atoms.[3] The chlorines at C2 and C4 are good leaving groups.

  • Regioselectivity (C4 vs. C2):

    • C4 Position: Highly reactive. The intermediate Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by the para-like nitrogen (N1) and the ortho-like nitrogen (N3).

    • C2 Position: Less reactive. While activated by two adjacent nitrogens, it lacks the para-resonance stabilization capability of the C4 position.

    • Outcome:

      
       reactions occur almost exclusively at C4 under standard conditions.
      
2-chloro-N-ethyl-5-iodopyrimidin-4-amine (The Functionalized Intermediate)
  • Structure Analysis:

    • C4-Ethylamine: A strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the ring, significantly raising the LUMO energy and deactivating the remaining C2-chloride towards

      
      .
      
    • C5-Iodine: An electron-withdrawing group (EWG) via induction (-I effect). It provides a "soft" electrophilic site for Palladium (Pd) oxidative addition, enabling Suzuki/Sonogashira couplings.

  • Reactivity Conflict: The deactivation from the C4-amine dominates the activation from the C5-iodine regarding

    
     at C2. Therefore, the C2-Cl becomes "locked" and requires forcing conditions (acid catalysis or high heat) to displace, unless the C5-iodine is utilized first.
    
Diagram 1: Electronic Reactivity Flow

ReactivityMap cluster_legend Key Mechanism DCP 2,4-Dichloropyrimidine (High Electrophilicity) C4_Selectivity C4-Selectivity (Para-N Stabilization) DCP->C4_Selectivity CEIPA 2-chloro-N-ethyl-5-iodopyrimidin-4-amine (Modulated Reactivity) Deactivation Ring Deactivation (C4-Amino Resonance) CEIPA->Deactivation Orthogonal Orthogonal Handle (C5-Iodo for Pd-Cat) CEIPA->Orthogonal C4_Selectivity->CEIPA SNAr (Ethylamine) + Iodination

Caption: Transformation of reactivity from the raw scaffold (2,4-DCP) to the chemoselective intermediate (CEIPA).

Part 2: Regioselectivity & Synthesis Protocols[4]

Protocol A: Synthesis of CEIPA (C4-Selective )

Objective: Selective installation of the ethylamine at C4 without touching C2. Note: Iodination is typically performed after the pyrimidine ring is formed but can be done before or after amination depending on the specific route. The route below assumes iodination of the dichloro scaffold first (common for accessing 5-iodo intermediates).

Step 1: Iodination (If starting from 2,4-DCP)

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), TFA (0.1 eq).

  • Conditions: Acetonitrile, Reflux, 4h.

  • Result: 2,4-Dichloro-5-iodopyrimidine. (The C5 position is the only available site for Electrophilic Aromatic Substitution).

Step 2: C4-Amination (


) 
  • Reagents: 2,4-Dichloro-5-iodopyrimidine (1.0 eq), Ethylamine (1.05 eq, 2M in THF), DIPEA (1.2 eq).

  • Solvent: THF or Ethanol (0°C to RT).

  • Procedure:

    • Dissolve substrate in THF at 0°C.

    • Add DIPEA, then add Ethylamine dropwise. Crucial: Low temperature favors kinetic control (C4 selectivity).[4]

    • Stir at RT for 2-4 hours.

  • Mechanism: The nucleophile attacks C4. The bulky Iodine at C5 exerts some steric pressure, but the electronic preference for C4 (para to N1) is overwhelming.

  • Yield: Typically 85-95%.

Protocol B: Functionalizing CEIPA (Chemoselectivity)

Objective: Reacting the C5-Iodo or C2-Chloro groups selectively.

Path 1: Suzuki Coupling (C5-Selective)

  • Why: The C-I bond is weaker and undergoes oxidative addition with Pd(0) much faster than the deactivated C2-Cl bond.

  • Conditions:

    • Catalyst:

      
       (5 mol%).
      
    • Partner: Aryl Boronic Acid (1.2 eq).

    • Base:

      
       (2M aq).
      
    • Solvent: Dioxane/Water (4:1), 80°C.

  • Outcome: Biaryl product with C2-Cl intact.

Path 2: C2-Amination (Forcing Conditions)

  • Why: The C4-amino group has deactivated the ring.[3] Standard

    
     fails.
    
  • Conditions:

    • Reagent: Second Amine (e.g., Aniline or Piperazine).

    • Catalyst: Acid catalysis (TFA or HCl in Dioxane) is often required to protonate N3, re-activating the ring.

    • Temp: 100-120°C (Microwave preferred).

Part 3: Comparative Data Analysis

The following table summarizes the reactivity differences based on experimental literature for pyrimidine scaffolds.

Feature2,4-Dichloropyrimidine2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Primary Reactivity High (

at C4)
Moderate (Pd-Coupling at C5)
C2-Cl Susceptibility Moderate (Reacts after C4 is filled)Low (Deactivated by C4-amine)
C4-Position Status Leaving Group (Cl) - ReactiveOccupied (NH-Et) - Stable
C5-Position Status Inert (Requires

to functionalize)
Reactive Handle (I) - Ready for Coupling
Dominant Electronic Effect Electron Deficient (Activated)Resonance Stabilized (Deactivated)
Typical Application Starting Material (Scaffold)Advanced Intermediate (Branch Point)
Diagram 2: Experimental Workflow Decision Tree

Workflow Start Target Molecule Design D1 Need C4-Amine? Start->D1 Act1 Use 2,4-DCP (Perform SNAr) D1->Act1 Yes (Step 1) D2 Need C5-Aryl/Alkyl? Act2 Use CEIPA (Perform Suzuki) D2->Act2 Yes (Step 2) Act1->D2 Act3 Acid-Catalyzed SNAr (Displace C2-Cl) Act2->Act3 Final Step

Caption: Decision matrix for selecting the appropriate starting material and reaction order.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (2015).[5]

    • URL:[Link]

  • C2-Selective Coupling (Exceptions)

    • Title: C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.[6]

    • Source: NIH / PMC (2026).
    • URL:[Link]

  • General Pyrimidine Synthesis Guide

    • Title: An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
    • Source: BenchChem Technical Guides.[3]

  • Kinase Inhibitor Chemistry (Context)

    • Title: Design and synthesis of novel EGFR kinase inhibitors.[7][8][9]

    • Source: Drug Design, Development and Therapy.[3][8]

    • URL:[Link]

Sources

Spectroscopic Identification of N-Ethyl Isomer Regiochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of ambident nitrogen heterocycles—such as pyrazoles, imidazoles, and indazoles—frequently yields a mixture of regioisomers (e.g., N1-ethyl vs. N2-ethyl derivatives). For researchers and drug development professionals, assigning the correct regiochemistry is not merely an academic exercise; it is a critical requirement that dictates the molecule's pharmacokinetic profile, target affinity, and intellectual property landscape[1].

While standard 1D


H and 

C NMR can hint at structural differences through subtle steric effects on chemical shifts[2], they are fundamentally insufficient for definitive assignment. This guide objectively compares advanced spectroscopic modalities, providing a self-validating framework and actionable protocols for the unambiguous identification of N-ethyl regioisomers.

Comparative Analysis of Spectroscopic Modalities

To establish a highly reliable primary structure, researchers must utilize techniques that probe either scalar coupling networks or spatial proximity.

H- C HMBC: The Traditional Workhorse
  • Causality & Mechanism : This technique relies on heteronuclear scalar coupling (

    
    ) between the protons of the N-ethyl group and the adjacent carbons on the heterocyclic ring. For example, in an indazole scaffold, the N1-ethyl isomer will show a strong 
    
    
    
    correlation to the C-7a bridgehead carbon, whereas the N2-ethyl isomer will correlate to the C-3 carbon[3].
  • Limitations : The method's reliability plummets if the diagnostic quaternary carbons (e.g., C-3 and C-7a) possess overlapping chemical shifts.

H- N HMBC: The Definitive Standard
  • Causality & Mechanism : This technique directly correlates the N-ethyl protons to the alkylated nitrogen atom. Alkylation of a pyridine-like nitrogen in an azole or diazine alters its electronic shielding, inducing a massive upfield shift in the

    
    N signal[4].
    
  • Performance : By optimizing the inter-pulse evolution period for long-range couplings, researchers can pinpoint the site of alkylation at natural abundance. Because N-alkylation results in an upfield shift of approximately 100 ppm or greater, it completely bypasses the carbon-overlap ambiguities of

    
    C HMBC[4].
    
2D ROESY: The Spatial Validator
  • Causality & Mechanism : Detects through-space dipole-dipole interactions between protons that are spatially close (< 5 Å).

  • Why ROESY over NOESY? : For mid-sized pharmaceutical intermediates (MW 500–1000 Da), standard NOESY can fail because the molecular correlation time (

    
    ) causes the NOE effect to cross zero. ROESY utilizes a spin-lock field that ensures positive cross-peaks regardless of molecular weight[1]. A spatial correlation between the N-ethyl 
    
    
    
    and specific ring protons (e.g., C-3 vs. C-5) confirms the isomer.
X-Ray Crystallography: The Absolute Truth
  • Causality & Mechanism : Diffraction of X-rays by the electron cloud of a single crystal provides absolute 3D atomic coordinates[2].

  • Limitations : Highly bottlenecked by the physical properties of the compound; many N-ethyl regioisomers remain amorphous or liquid at room temperature.

Quantitative Data Comparison

The following table summarizes the quantitative diagnostic markers and operational parameters for each modality.

Spectroscopic MethodDiagnostic MarkerTypical Quantitative ValueAcquisition TimeSample Requirement

H-

C HMBC

Coupling to Ring
3 – 8 Hz1 – 4 hours~5 mg

H-

N HMBC

Upfield Shift

100 ppm shift
4 – 12 hours15 – 20 mg
2D ROESY Through-space NOE< 5 Å distance2 – 6 hours~5 mg
X-Ray Diffraction Atomic CoordinatesR-factor < 0.05Days – WeeksSingle Crystal

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the exact parameters required to reproduce these diagnostic experiments.

Protocol 1: Natural Abundance H- N HMBC Acquisition

This protocol is designed to capture the ~100 ppm upfield shift diagnostic of direct N-alkylation[4].

  • Sample Preparation : Dissolve 15–20 mg of the purified N-ethyl isomer in 0.6 mL of a deuterated solvent. Do not use sample spinning, as it can introduce artifacts in gradient-enhanced experiments[5].

  • Probe Tuning : Tune and match the NMR probe for both

    
    H and 
    
    
    
    N frequencies. Ensure the decoupler nucleus (NUC2) is explicitly set to
    
    
    N[5].
  • Parameter Optimization :

    • Set the long-range coupling constant parameter (cnst13) to 8 Hz. This automatically sets the inter-pulse evolution period (

      
      ) to 
      
      
      
      ms, optimal for
      
      
      couplings[5].
    • Set the spectral width in the indirect F1 (

      
      N) dimension to cover 0–400 ppm to ensure the extreme upfield shift of the alkylated nitrogen is captured without aliasing.
      
  • Acquisition : Execute a gradient-enhanced HMBC sequence (e.g., hmbcgpndqf on Bruker systems). Due to the low 0.37% natural abundance of

    
    N, acquire a minimum of 64 to 128 scans per increment, with 256 increments in the F1 dimension[5].
    
  • Data Processing : Apply linear prediction in the F1 dimension and a non-shifted sine-bell window function to both dimensions. A cross-peak between the ethyl

    
     protons (~4.0–4.5 ppm) and a nitrogen signal shifted ~100 ppm upfield relative to the unalkylated precursor confirms the regiochemistry[4].
    
Protocol 2: 2D ROESY Spatial Mapping
  • Sample Preparation : Degas the NMR sample using freeze-pump-thaw cycles or argon sparging. Removing dissolved paramagnetic oxygen is critical, as it accelerates relaxation and diminishes ROE cross-peaks.

  • Parameter Optimization : Set the spin-lock mixing time (

    
    ) between 200–300 ms. A continuous-wave spin-lock field of ~2–3 kHz must be applied to prevent TOCSY artifacts from masquerading as spatial correlations.
    
  • Acquisition & Analysis : Acquire with 16–32 scans and 256 increments. Map the cross-peaks from the N-ethyl

    
     quartet to the adjacent aromatic ring protons. A strong cross-peak to the C-3 proton confirms N2-alkylation, whereas a cross-peak to the C-5/C-7 proton confirms N1-alkylation[3].
    

Decision Workflow Visualization

RegiochemistryWorkflow Start N-Ethyl Isomer Mixture (e.g., Pyrazole/Indazole) NMR1D 1H & 13C 1D NMR Assess purity & basic shifts Start->NMR1D HMBC13C 1H-13C HMBC Analyze 3J(C,H) Couplings NMR1D->HMBC13C Isomer separation confirmed HMBC15N 1H-15N HMBC Detect ΔδN (~100 ppm shift) HMBC13C->HMBC15N Carbon signal overlap ROESY 2D ROESY Map Spatial Proximity HMBC13C->ROESY Ambiguous 3J couplings XRay X-Ray Crystallography Absolute Configuration HMBC13C->XRay Liquid/NMR intractable Success Unambiguous Regioisomer Assignment HMBC15N->Success Direct N-alkylation proof ROESY->Success Clear NOE to ring protons XRay->Success Solid state validation

Logical workflow for the spectroscopic identification of N-ethyl regioisomers.

References

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy Source: CORA / European Journal of Organic Chemistry URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Figshare / The Journal of Organic Chemistry URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT Source: IMSERC / Northwestern University URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Iodopyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of 5-iodopyrimidin-4-amine and its derivatives. By examining key crystallographic data and outlining detailed experimental protocols, this document aims to foster a comprehensive understanding of the structure-property relationships within this significant class of compounds, which are pivotal in medicinal chemistry and drug development.

The pyrimidine scaffold is a cornerstone in the design of numerous therapeutic agents, and the introduction of an iodine atom at the 5-position offers unique opportunities for modulating biological activity through halogen bonding and other non-covalent interactions.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the optimization of lead compounds.[3][4]

The Critical Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic structure of chemical compounds.[5][6] This powerful technique provides atomic resolution data, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[7][8] For pharmaceutical development, this information is invaluable, as the crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physical properties, including solubility, stability, and bioavailability.[7]

The alternative, powder X-ray diffraction (PXRD), is useful for analyzing bulk crystalline materials and identifying known phases but generally does not provide the atomic-level detail required for a complete structure determination.[9][10] Therefore, SCXRD is the preferred method for the detailed structural analysis of novel 5-iodopyrimidin-4-amine derivatives.[9]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous, multi-step process. Understanding the causality behind each experimental choice is crucial for obtaining high-quality, reliable data.

Experimental Workflow for Crystal Structure Analysis cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_Diffraction X-ray Diffraction cluster_Analysis Structure Solution & Refinement A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B C Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting & Screening C->D E Data Collection (Diffractometer) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I

Figure 1: A generalized workflow for the crystal structure analysis of small molecules.

  • Crystal Selection and Mounting:

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. An ideal crystal should be of an appropriate size (typically 20-250 µm in each dimension) with well-defined faces and no visible defects.[5]

    • Procedure:

      • Under a microscope, select a suitable single crystal from the crystallization experiment.

      • Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

      • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Rationale: The goal is to collect a complete and redundant set of diffraction intensities. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) and powerful X-ray sources (e.g., Mo or Cu Kα radiation) are used for this purpose.[5][6]

    • Procedure:

      • Center the crystal in the X-ray beam.

      • Perform an initial screening to determine the unit cell parameters and crystal system.

      • Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans (e.g., ω-scans) at different crystal orientations.

      • Collect the diffraction data, monitoring for any signs of crystal decay.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of the individual reflections. These intensities are then used to solve the phase problem and generate an initial electron density map.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

      • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

      • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

  • Structure Refinement and Validation:

    • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

    • Procedure:

      • Perform least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters.

      • Locate and add hydrogen atoms to the model, often placed in calculated positions.

      • Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps. The final structure should be chemically reasonable and consistent with the experimental data.

Comparative Analysis of 5-Iodopyrimidin-4-amine Derivatives

The introduction of different substituents onto the 5-iodopyrimidin-4-amine core can lead to significant variations in the resulting crystal structures. These differences can, in turn, influence the compounds' biological activities.[1][11] A key aspect of this analysis is the examination of intermolecular interactions, particularly hydrogen bonding and halogen bonding.

Iodine, being the largest and most polarizable of the common halogens, is a potent halogen bond donor.[2] A region of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite to the C-I covalent bond.[12] This σ-hole can interact favorably with Lewis bases, such as nitrogen or oxygen atoms, forming a halogen bond.[2][12] These interactions can play a crucial role in directing crystal packing and in molecular recognition at the active site of a biological target.[13][14]

Halogen_Bonding_Interaction cluster_electrostatic R-I R-I Lewis_Base :B R-I->Lewis_Base  Halogen Bond delta_plus δ+ delta_minus δ-

Sources

Validating Substitution Patterns in Polysubstituted Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in kinase inhibitors, antivirals, and oncology drugs. However, the functionalization of polysubstituted precursors—specifically 2,4,6-trichloropyrimidine—presents a notorious regioselectivity challenge. While nucleophilic aromatic substitution (


) generally favors the C4/C6 positions due to para-quinoid intermediate stability, steric hindrance, solvent polarity, and specific nucleophile-electrophile interactions can unexpectedly invert selectivity to the C2 position.

This guide provides a rigorous framework for structural validation, moving beyond basic assumptions to definitive proof. We compare three validation tiers: Standard NMR, Advanced Heteronuclear NMR, and Crystallographic/Chemical Correlation.

Part 1: The Regioselectivity Conundrum

To validate a structure, one must first understand the mechanistic drivers of the impurity profile.

The Mechanistic Bias: C4 vs. C2

In a standard


 reaction on 2,4,6-trichloropyrimidine, the incoming nucleophile attacks the ring to form a Meisenheimer complex.
  • C4/C6 Attack (Favored): Attack at the 4-position places the negative charge on the N1 and N3 nitrogen atoms. This delocalization into the electronegative nitrogens (para-quinoid resonance) is highly stabilizing, making C4 the kinetic product in most neutral/basic conditions.

  • C2 Attack (Disfavored): Attack at the 2-position places the negative charge on N1/N3 as well, but the resulting ortho-quinoid resonance structure is generally higher in energy due to less effective charge distribution and potential steric repulsion from flanking substituents at C4/C6.

The "Flip" Risk:

  • Steric Hindrance: If the nucleophile is bulky, or if C5 is substituted, the accessible C2 position may become favored.

  • Coordination Effects: Certain nucleophiles (e.g., alkoxides) can coordinate with substituents, directing attack to C2 via a "guided" transition state.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of validation techniques for distinguishing 2-substituted vs. 4-substituted isomers.

FeatureMethod A: Standard 1D NMR (

)
Method B: Advanced 2D NMR (HMBC,

)
Method C: X-Ray / Chemical Correlation
Primary Utility Initial screening; purity check.Connectivity mapping; definitive solution-state structure.Absolute configuration; "Snapshot" certainty.
Regio-Resolution Low. Often ambiguous due to symmetry or lack of ring protons.High. Connects protons on the substituent to specific ring carbons.Definitive. Unquestionable atomic arrangement.
Sample Req. < 5 mg10–50 mg (conc. dependent)Single Crystal or ~20 mg for derivatization.
Cost/Time Low / 10 minsMedium / 1–12 hoursHigh / Days to Weeks
Key Limitation Cannot distinguish isomers if chemical shifts are similar.Fails if the ring is fully substituted (no "anchor" protons).Requires crystal growth or extra synthetic steps.

Part 3: Experimental Protocols & Validation Workflows

Protocol 1: The "Rotamer Check" (1D NMR Screen)

Applicability: Aminopyrimidines

Theory: Substituents at the C4 position often exhibit restricted rotation due to steric clash with the C5 proton (or substituent) and the N3 lone pair. This manifests as line broadening or signal doubling in


 and 

NMR at room temperature.[1] C2 substituents typically rotate freely and appear sharp.

Workflow:

  • Acquire

    
     NMR at 298 K in DMSO-
    
    
    
    .
  • Observation:

    • Sharp Signals: Suggests C2 substitution (or highly symmetric C4,6-disubstitution).

    • Broad/Split Signals: Strongly suggests C4 substitution (existence of rotamers).

  • Validation: Run Variable Temperature (VT) NMR. Heating to 350 K should coalesce the broad peaks into a sharp singlet if rotamers are the cause.

Protocol 2: The "Anchor Point" Strategy (HMBC)

Applicability: Molecules with at least one ring proton (e.g., H5).

Theory: Heteronuclear Multiple Bond Correlation (HMBC) detects correlations across 2–3 bonds (


). You need a "lighthouse" proton on the ring (usually H5) to map the neighbors.

Workflow:

  • Identify H5: Locate the pyrimidine H5 proton (typically a singlet or doublet around 6.0–8.5 ppm).

  • Trace to Carbons: Use HMBC to find which carbons H5 "sees."

    • H5 will couple strongly (

      
      ) to C2, C4, and C6.
      
    • H5 will couple weakly (

      
      , filtered out) or moderately (
      
      
      
      ) to C5.
  • Connect Substituent: Look for cross-peaks between the protons of your nucleophile (e.g.,

    
    ) and the ring carbons.
    
    • Scenario: If Nucleophile-

      
       correlates to a Carbon that also correlates strongly to H5 (via 
      
      
      
      ), you can triangulate the position.
    • Differentiation: C4 and C6 are chemically equivalent in the starting material but distinct in the product. Use

      
       shifts: C4/6-Cl carbons usually resonate upfield relative to C4/6-Amino carbons.
      
Protocol 3: The "Silent Scaffold" Solution ( -HMBC)

Applicability: Fully substituted pyrimidines (No H on the ring).

Theory: When no ring protons exist (e.g., 2,4,6-triamino-5-chloropyrimidine), standard HMBC fails.


 HMBC (at natural abundance) can distinguish between N1/N3 (pyrimidine core) and exocyclic amines.

Workflow:

  • Instrument: Requires a cryoprobe (600 MHz+ recommended).

  • Experiment: Run

    
     HMBC optimized for long-range coupling (J = 5–8 Hz).
    
  • Analysis:

    • N1/N3 chemical shifts are distinct based on their flanking groups.

    • An exocyclic amine proton will show a

      
       to the exocyclic nitrogen and a 
      
      
      
      to the ring nitrogen (N1 or N3) only if it is at the C2 or C4 position.
    • Differentiation: A substituent at C2 will couple to both N1 and N3 (symmetric environment). A substituent at C4 will couple primarily to N3 (closer proximity).

Part 4: Visualization of Logic & Pathways

Diagram 1: The Reaction Pathway (Regioselectivity)

ReactionPathway cluster_conditions Condition Drivers Start 2,4,6-Trichloropyrimidine Intermediate Meisenheimer Complex Start->Intermediate Nucleophile (Nu-) ProductC4 C4-Substituted (Major Kinetic) Intermediate->ProductC4 Para-Quinoid Stabilization ProductC2 C2-Substituted (Steric/Chelation Driven) Intermediate->ProductC2 Ortho-Quinoid (Higher Energy) Note1 Steric Bulk -> Shifts to C2 Note2 Lewis Acid -> Favors C4

Caption: Mechanistic bifurcation in nucleophilic aromatic substitution (


) on trichloropyrimidine. C4 is kinetically favored, but sterics can force C2 substitution.
Diagram 2: The Validation Logic Tree

ValidationLogic Start Isolated Product CheckH Are there protons on the pyrimidine ring (H5)? Start->CheckH MethodHMBC Run 1H-13C HMBC CheckH->MethodHMBC Yes NoH Fully Substituted Ring CheckH->NoH No AnalyzeHMBC Check H5 -> C4/C6 correlations MethodHMBC->AnalyzeHMBC Result1 Structure Confirmed AnalyzeHMBC->Result1 CheckN Is the nucleophile an amine? NoH->CheckN Method15N Run 1H-15N HMBC (Distinguish N1/N3 coupling) CheckN->Method15N Yes MethodChem Chemical Correlation: 1. Dehalogenation (Pd/C, H2) 2. Compare to known standard CheckN->MethodChem No Method15N->Result1 MethodXray X-Ray Crystallography MethodChem->MethodXray If amorphous

Caption: Decision matrix for selecting the correct analytical technique based on structural features (presence of ring protons or nitrogen substituents).

References

  • Wuxi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]

  • Garner, J., et al. (2004).[1] Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079–1083. [Link][1]

  • Kovács, E., et al. (2022). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker...[2]. Dalton Transactions. [Link]

  • Reibarkh, M., et al. (2021). 15N NMR for Structure Elucidation. JEOL / Seaton Hall University Panel. [Link]

  • Creative Biostructure . Comparison of X-ray Crystallography, NMR and EM. [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge in Pyrimidine Chemistry

In the landscape of drug discovery and development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] However, their synthesis often yields a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on the pyrimidine ring. These subtle structural differences can lead to profound variations in pharmacological activity, toxicity, and pharmacokinetic profiles.[2] Consequently, the accurate separation, quantification, and isolation of pyrimidine regioisomers are not merely analytical hurdles; they are critical steps that dictate the safety and efficacy of a potential drug candidate.

This guide provides an in-depth comparison of modern chromatographic strategies for resolving pyrimidine regioisomers. Moving beyond a simple listing of methods, we will explore the underlying chemical principles that govern separation selectivity. We will dissect the causality behind methodological choices, offering field-proven insights to guide you from method development to validation.

Pillar 1: Understanding the Separation Mechanism

The successful separation of regioisomers hinges on exploiting the subtle differences in their physicochemical properties. Unlike enantiomers, which have identical properties in an achiral environment, regioisomers differ in polarity, dipole moment, hydrogen bonding capability, and steric hindrance. The goal of any chromatographic method is to magnify these small differences through carefully selected interactions with the stationary and mobile phases.[3][4]

The primary intermolecular forces we manipulate are:

  • Hydrophobic Interactions: Governed by the partitioning of non-polar moieties of the analyte from the polar mobile phase to the non-polar stationary phase. This is the dominant mechanism in Reversed-Phase HPLC.

  • Hydrogen Bonding: The ability of the analyte to act as a hydrogen bond donor or acceptor with the stationary phase. This is a key interaction in both HILIC and Normal-Phase chromatography.

  • Dipole-Dipole Interactions: Exploiting differences in the net dipole moment of the isomers.

  • π-π Stacking: Aromatic interactions between the pyrimidine ring (or aromatic substituents) and stationary phases containing phenyl or other aromatic groups.[5]

  • Steric/Shape Selectivity: The ability of a stationary phase to differentiate isomers based on their three-dimensional shape and how they fit into the bonded phase structure.[6]

The following workflow illustrates the logical process of selecting a chromatographic technique for this challenge.

G cluster_0 Phase 1: Analyte & Mixture Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization & Validation A Define Regioisomers: - Polarity (LogP) - pKa - Presence of Chiral Centers C Reversed-Phase HPLC (RP-HPLC) (C18, C8) A->C Polar to Non-Polar D Hydrophilic Interaction Chromatography (HILIC) A->D Highly Polar F Chiral Chromatography (If Applicable) A->F Chiral Center Present B Assess Sample Complexity & Matrix E Supercritical Fluid Chromatography (SFC) B->E High Throughput Needed G Optimize Mobile Phase: - Organic Modifier - pH & Buffer - Additives C->G D->G E->G Co-solvent Tuning F->G H Optimize Stationary Phase: - Alternative Chemistries (e.g., Phenyl, Polar-Embedded) G->H Insufficient Resolution I Validate Method: - Specificity, Linearity, Accuracy - Precision, Robustness G->I Resolution Achieved H->I Resolution Achieved

Caption: Method Development Workflow for Pyrimidine Regioisomers.

Pillar 2: Comparative Analysis of Chromatographic Techniques

No single technique is universally superior; the optimal choice depends on the specific properties of the pyrimidine isomers . Here, we compare the most effective modalities: Reversed-Phase HPLC, HILIC, and SFC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry and often the first choice for separating moderately polar to non-polar compounds.[7] The separation is primarily driven by hydrophobic interactions.

  • Expertise & Experience: For pyrimidine regioisomers, standard C18 and C8 columns are the typical starting points.[8] However, subtle differences in polarity may not be sufficient for baseline resolution. The key to success often lies in mobile phase optimization, particularly pH control. Since pyrimidines contain basic nitrogen atoms, adjusting the mobile phase pH can change the ionization state of the isomers, dramatically altering their retention and selectivity.[9] For MS compatibility, volatile buffers like ammonium formate or acetate are preferred over non-volatile phosphates.[9][10]

  • Trustworthiness: A well-developed RP-HPLC method is highly robust and reproducible. System suitability tests (SSTs) are crucial to ensure consistent performance.

  • Authoritative Grounding: The selectivity of a separation can be significantly influenced by the choice of stationary phase chemistry.[3] While C18 phases are dominated by hydrophobic interactions, phases with different functionalities, such as embedded polar groups or aromatic rings (e.g., phenyl-hexyl), can introduce alternative interactions like hydrogen bonding or π-π stacking, which can be decisive for resolving closely related isomers.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar pyrimidine derivatives that are poorly retained in RP-HPLC.[11] The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[12]

  • Expertise & Experience: The elution order in HILIC is often the reverse of that in RP-HPLC, with more polar compounds being retained longer.[11] This provides an orthogonal separation mechanism, which is invaluable when RP-HPLC fails. Common stationary phases include bare silica, amide, and diol columns.[13] The mobile phase consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11] Method development involves optimizing the water content and the buffer pH and concentration.

  • Trustworthiness: HILIC methods require careful equilibration to ensure reproducible retention times. It is critical to ensure the sample is dissolved in a solvent mixture that is compatible with the high-organic mobile phase to avoid peak distortion.[13]

  • Authoritative Grounding: HILIC is not based on a single interaction but a combination of partitioning, hydrogen bonding, and electrostatic interactions.[12] This multi-modal nature makes it a powerful tool for separating polar isomers where differences in hydrogen bonding capacity and charge distribution are more pronounced than differences in hydrophobicity.[14]

Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[13] It has gained significant traction as a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption.[15]

  • Expertise & Experience: SFC is particularly effective for separating polar compounds and isomers.[13][16] The low viscosity of the supercritical fluid mobile phase allows for high flow rates without generating excessive backpressure, leading to very rapid analyses.[15] A wide range of stationary phases are available, with ethyl pyridine and diol columns being common choices for separating basic compounds like pyrimidines.[16]

  • Trustworthiness: Modern SFC systems offer excellent reproducibility. Method development focuses on optimizing the co-solvent percentage, the type of co-solvent (e.g., methanol, ethanol), and the use of additives (e.g., amines for basic compounds) to improve peak shape and selectivity.

  • Authoritative Grounding: The primary separation mechanism in SFC is adsorption onto the stationary phase. The selectivity can be finely tuned by changing the nature and concentration of the co-solvent, which modifies the overall polarity of the mobile phase and its interaction with both the analyte and the stationary phase.[17]

Chiral Chromatography

When pyrimidine derivatives possess one or more chiral centers, the separation of enantiomers is required.[18][19] Since enantiomers have identical physical properties in achiral environments, a chiral selector is necessary.[20]

  • Expertise & Experience: This is most commonly achieved using a chiral stationary phase (CSP).[20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile.[2] The separation can be performed in normal-phase, polar organic, or reversed-phase modes. Mobile phase selection is critical and highly dependent on the specific CSP and analyte.

  • Trustworthiness: Chiral methods must be validated to ensure the quantification of the minor enantiomer is accurate and precise, especially at low levels (e.g., <0.1%).[20]

  • Authoritative Grounding: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. For a separation to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) that differ in energy between the two enantiomer-CSP complexes.

Pillar 3: Data-Driven Method Selection

The following table summarizes typical performance characteristics and provides a starting point for method selection based on analyte properties.

Table 1: Comparative Performance of Chromatographic Techniques

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)Chiral HPLC/SFC
Primary Analytes Moderately polar to non-polar pyrimidinesHighly polar, ionizable pyrimidinesPolar to moderately polar pyrimidinesChiral pyrimidines (Enantiomers)
Primary Mechanism Hydrophobic PartitioningMulti-modal (Partitioning, H-Bonding)AdsorptionChiral Recognition
Typical Stationary Phase C18, C8, Phenyl-Hexyl[7][8]Silica, Amide, Diol[13]2-Ethylpyridine, Diol, Cyano[16]Polysaccharide-based (e.g., Chiralcel®)[2]
Analysis Speed Moderate (5-20 min)Moderate (5-20 min)Fast to Ultra-Fast (1-5 min)Varies (2-30 min)
Solvent Consumption High (Aqueous/Organic)High (High % Organic)Low (Mainly CO₂)[15]Varies
Key Advantage Robust, versatile, widely usedExcellent for very polar compoundsHigh speed, "green," orthogonal to RPSeparates enantiomers
Key Limitation Poor retention for polar compoundsRequires careful equilibrationRequires specialized instrumentationColumn selection can be complex

Experimental Protocols & Workflows

Here we provide foundational, step-by-step protocols. These should be considered starting points, requiring further optimization for specific applications.

Protocol 1: RP-HPLC Method for Pyrimidine Regioisomers

This protocol is designed for separating regioisomers with moderate polarity differences.

  • System Preparation:

    • Chromatographic System: An HPLC or UPLC system equipped with a UV or MS detector.[21][22] UPLC systems, using sub-2 µm particles, can offer faster analysis and better resolution.[23][24][25]

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm or equivalent UPLC column).[26]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[21]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS.[8]

    • Injection Volume: 5 µL.

    • Gradient Program (Illustrative):

      • 0-1 min: 5% B

      • 1-15 min: Ramp from 5% to 60% B

      • 15-17 min: Ramp to 95% B (column wash)

      • 17-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibration

  • Sample Preparation:

    • Dissolve the sample mixture in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis and Validation:

    • Perform system suitability injections to verify reproducibility and resolution.

    • Inject the sample and identify peaks corresponding to the regioisomers. Optimize the gradient slope to maximize resolution.[27]

G cluster_0 Preparation cluster_1 Execution & Analysis A Prepare Mobile Phases (A: Aqueous, B: Organic) C Install C18 Column & Equilibrate System A->C B Prepare Sample (~0.5 mg/mL) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect Analytes (UV or MS) E->F G Process Data & Assess Resolution F->G

Caption: General Workflow for RP-HPLC Analysis.

Protocol 2: HILIC Method for Polar Pyrimidine Regioisomers

This protocol is suitable for pyrimidines that are poorly retained under RP-HPLC conditions.

  • System Preparation:

    • Chromatographic System: HPLC or UPLC system.

    • Column: HILIC Amide or Silica column (e.g., 150 x 2.1 mm, 3 µm).[28]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (with Formic Acid).[13]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV or MS.

    • Injection Volume: 2 µL.

    • Gradient Program (Illustrative):

      • 0-2 min: Hold at 95% B

      • 2-15 min: Ramp from 95% to 50% B[13]

      • 15-17 min: Hold at 50% B

      • 17-18 min: Return to 95% B

      • 18-25 min: Re-equilibration (HILIC requires longer equilibration)

  • Sample Preparation:

    • Crucial Step: Dissolve the sample in the initial mobile phase condition (95% Acetonitrile). If solubility is an issue, use minimal amounts of a slightly more aqueous mixture (e.g., 90% Acetonitrile).

  • Analysis and Validation:

    • Ensure the column is fully equilibrated before the first injection to guarantee reproducible retention times.

    • Optimize the gradient by adjusting the starting %B and the gradient slope.

Conclusion: A Strategic Approach to Separation

The successful chromatographic separation of pyrimidine regioisomers is an achievable but nuanced task that demands a strategic, mechanism-based approach. There is no one-size-fits-all solution. Start with a thorough characterization of your analytes. For most pyrimidines, RP-HPLC with rigorous mobile phase optimization is a logical first step. If your compounds are highly polar and exhibit poor retention, HILIC provides a powerful, orthogonal alternative. For rapid, high-throughput screening and purification, SFC is an increasingly attractive option. Finally, when chirality is involved, specialized chiral stationary phases are non-negotiable. By understanding the chemical principles driving each technique and systematically optimizing key parameters, researchers can develop robust and reliable methods to resolve even the most challenging regioisomeric mixtures, ensuring the quality and integrity of their chemical entities.

References

  • ResearchGate. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. [Link]

  • ResearchGate. PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. [Link]

  • PubMed. A combinatorial approach to recognition of chirality: preparation of highly enantioselective aryl-dihydropyrimidine selectors for chiral HPLC. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. [Link]

  • JETIR. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • PubMed. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood. [Link]

  • ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

  • ZORA. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]

  • ResearchGate. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]

  • PubMed. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Scilit. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. [Link]

  • AFIN-TS. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]

  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]

  • AlisPharm. UPLC vs HPLC: what is the difference? [Link]

  • Biotage. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Compass Instruments. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • International Journal of Scientific Research & Technology. A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. [Link]

  • PubMed. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • ResearchGate. Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. [Link]

  • Pharma Group. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PubMed. A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures. [Link]

  • PubMed. Influence of stationary phase solvation on shape selectivity and retention in reversed-phase liquid chromatography. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • MDPI. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference? [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Shimadzu. SELECTING THE RIGHT SFC COLUMN. [Link]

  • MDPI. Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. [Link]

  • Diva-Portal.org. Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. [Link]

Sources

Safety Operating Guide

2-chloro-N-ethyl-5-iodopyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

As researchers, we often treat waste disposal as a janitorial afterthought.[1] However, when handling halogenated heteroaromatics like 2-chloro-N-ethyl-5-iodopyrimidin-4-amine , disposal is not merely about compliance—it is a critical component of laboratory safety and environmental stewardship.[1]

This compound presents a dual-halogen challenge (Chlorine at C2, Iodine at C5).[1] While the chlorine atom is standard for high-temperature incineration, the iodine atom introduces significant complexity.[1] Iodine is a heavy halogen that can sublime rather than combust, potentially passing through standard incinerator scrubbers as purple


 vapor if not properly diluted.[1] Furthermore, improper combustion of mixed halogenated rings can theoretically yield polyhalogenated dibenzodioxins/furans.[1]

Core Directive: This material must never be treated as general trash or flushed down the drain. It is strictly Halogenated Hazardous Waste .

Hazard Characterization & Waste Classification

Before disposal, you must understand the physicochemical profile of the waste.[1] This compound is likely a solid at room temperature (based on the pyrimidine scaffold), acting as an irritant and potential alkylating agent.

Table 1: Physicochemical Waste Profile
ParameterCharacteristicOperational Implication
Chemical Structure Pyrimidine core, Cl (C2), I (C5), Ethylamine (C4)High Halogen Content. Must go to high-temperature incineration (>1100°C) with scrubbers.[1]
Physical State Solid (Powder/Crystalline)Dust hazard. High potential for static charge during transfer.
Solubility Low in water; Soluble in DMSO, DCM, MeOHDo not flush. Aquatic toxicity is high for halogenated aromatics.[1]
Reactivity Stable, but susceptible to nucleophilic attack (SNAr)Segregate from strong oxidizers and strong acids to prevent uncontrolled decomposition.[1]
Combustion Byproducts

,

,

,

Fire Hazard. In a fire, this releases corrosive acid gases.[1]

Laboratory-Level Segregation Protocol

The most common failure point in disposal is improper segregation . Mixing this iodine-containing compound with non-halogenated solvents (like Acetone or Ethanol waste) ruins the non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.

The "Iodine Rule"

Because iodine is large and polarizable, some facilities require "High Iodine" waste to be segregated even from standard "Halogenated" waste. Check your institutional EHS guidelines. If no specific iodine stream exists, default to Halogenated Organic .[1]

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine State Physical State? Start->State Liquid Liquid (Solutions/Mother Liquor) State->Liquid Solid Solid (Pure Compound/Debris) State->Solid SolventCheck Solvent Type? Liquid->SolventCheck DebrisCheck Contamination Level? Solid->DebrisCheck HaloStream STREAM A: Halogenated Organic Waste (Green Tag) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halogenated (MeOH, Acetone) *Contaminated by Solute* SolidHaz STREAM B: Hazardous Solid Waste (Double Bagged) DebrisCheck->SolidHaz Gloves, Weigh Boats, Paper Towels LabPack STREAM C: Lab Pack (Pure Chemical) (Original Container) DebrisCheck->LabPack Expired/Unused Pure Substance

Figure 1: Decision logic for segregating 2-chloro-N-ethyl-5-iodopyrimidin-4-amine waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the solute renders the entire mixture halogenated.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Contaminated Debris)

Used for: Gloves, weigh boats, pipette tips, and filter paper.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Hazardous Waste" bucket with a sealing lid.

  • Bagging: Line the container with a clear, 6-mil polyethylene bag.

  • Collection: Place debris in the bag. Do not place sharp objects (needles/glass) in this bag; they require a separate sharps container.

  • Sealing: When full, twist and tape the bag neck (gooseneck seal). Lid the container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid debris contaminated with halogenated pyrimidines."

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinses)

Used for: Mother liquors, rotovap condensates, and glassware rinses.[1]

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use glass or fluorinated HDPE).

  • Transfer: Pour into the Halogenated Waste carboy.

    • Critical: Use a funnel. Avoid spills.

  • Logging: Immediately update the waste log sheet attached to the carboy.

    • Entry: "Halogenated Solvent Mixture (DCM/MeOH) with <1% 2-chloro-N-ethyl-5-iodopyrimidin-4-amine."

    • Note: Explicitly listing the compound helps the disposal vendor adjust incineration parameters for iodine content.

Scenario C: Disposal of Pure Substance (Lab Pack)

Used for: Expired vials or synthesis batches no longer needed.

  • Intact Container: Keep the chemical in its original glass vial with the screw cap tight.

  • Secondary Containment: Place the vial inside a Ziploc bag or a larger plastic jar with vermiculite (absorbent).

  • Lab Pack: Do not dump the solid into a carboy. This requires "Lab Packing"—where the vendor places the small bottle into a drum with compatible chemicals.

  • Tagging: Label the outer bag: "Ready for Lab Pack: 2-chloro-N-ethyl-5-iodopyrimidin-4-amine."

Emergency Procedures: Spill Response

In the event of a powder spill outside a containment hood, immediate action is required to prevent inhalation of dust.[1]

Visual Workflow: Spill Response Protocol

SpillResponse Assess 1. Assess Volume & Hazard Evac 2. Evacuate & Ventilate Area Assess->Evac If >10g or Dusty PPE 3. Don PPE: Nitrile Gloves x2, Goggles, N95/Resp Assess->PPE If <10g Evac->PPE Contain 4. Contain: Cover with wet paper towels PPE->Contain Clean 5. Clean: Scoop to bag, Soap/Water Wash Contain->Clean Notify 6. Notify EHS Clean->Notify

Figure 2: Operational workflow for responding to a solid spill of 2-chloro-N-ethyl-5-iodopyrimidin-4-amine.

Key Technical Nuance: Do not dry sweep. Dry sweeping generates dust. Cover the powder with damp paper towels (water or ethanol) to suppress dust, then scoop the damp slurry into a hazardous waste bag.

Regulatory & Compliance (RCRA Context)

While this specific molecule may not have a unique "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it is regulated by characteristic and chemical class:

  • F-List (F001/F002): If the compound is dissolved in spent halogenated solvents (Methylene Chloride, etc.), the entire mixture carries an F-code [1, 2].[1]

  • Characteristic Waste: If the waste exhibits toxicity (TCLP), it falls under D-codes .[1]

  • Halogenated Organic Carbon (HOC): EPA regulations strictly prohibit the land disposal of HOCs >1000 mg/kg. This mandates incineration [1].

Why Incineration? High-temperature incineration breaks the C-Cl and C-I bonds.

  • 
     (Captured by alkaline scrubbers).
    
  • 
     (Captured by scrubbers/filters).
    
  • Failure to incinerate leads to persistent environmental accumulation.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (F-Codes). 40 CFR § 261.31. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[1] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Comprehensive Safety & Handling Guide: 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1093847-73-4 Formula: C₆H₇ClIN₃ Molecular Weight: 283.49 g/mol Class: Halogenated Heterocyclic Amine / Pyrimidine Scaffold[1][2][3][4][5]

Executive Safety Summary

2-chloro-N-ethyl-5-iodopyrimidin-4-amine is a highly functionalized pyrimidine intermediate used primarily in the synthesis of bioactive kinase inhibitors and complex heterocycles.[1][2][4][5] Its structure features three distinct reactive sites: an electrophilic C-Cl bond (position 2), a nucleophilic N-ethylamino group (position 4), and a C-I bond (position 5) susceptible to metal-halogen exchange.[1][2][4][5]

Critical Hazard Profile (SAR-Based): Due to the specific structural combination of a halogenated pyrimidine and an alkylamine, this compound must be treated as a Severe Irritant and Potential Sensitizer .[1][2]

  • Health: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Potential for acute toxicity if swallowed (H302).

  • Reactivity: The C-Cl bond at position 2 is labile toward nucleophiles; the compound may hydrolyze or react exothermically with strong nucleophiles.[1][2][4]

  • Storage: Light-sensitive (due to C-I bond).[1][2] Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) analysis of analogous halogenated aminopyrimidines (e.g., 2-chloro-5-iodopyrimidine).[1][2][5]

Hazard CategoryGHS Classification (Inferred)Signal WordHazard Statements
Skin Corrosion/Irritation Category 2WARNING H315: Causes skin irritation.[1][2][4][5]
Serious Eye Damage Category 2AWARNING H319: Causes serious eye irritation.[2][6][7]
STOT - Single Exposure Category 3WARNING H335: May cause respiratory irritation.[1][2][4][8]
Acute Toxicity (Oral) Category 4WARNING H302: Harmful if swallowed.[2][9]

Mechanistic Insight: The electron-deficient pyrimidine ring increases the acidity of the N-H proton and the electrophilicity of the C-Cl bond.[1][2][5] Skin contact can lead to alkylation of proteins, driving the sensitization risk.

Personal Protective Equipment (PPE) Matrix

Objective: Zero-contact protocol.

PPE ComponentSpecificationRationale & Breakthrough Time
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, 5-8 mil)Nitrile offers excellent resistance to incidental splashes.[1][2][4][5] Note: If using chlorinated solvents (DCM/Chloroform) for synthesis, use Silver Shield/Laminate undergloves.
Eye/Face Chemical Goggles (ANSI Z87.[2]1)Standard safety glasses are insufficient for powders that act as lachrymators or severe irritants. Goggles seal against dust entry.
Respiratory N95/P2 Particulate Respirator (Solids)Half-mask with OV/AG Cartridges (Solutions)Prevents inhalation of dust during weighing.[1][2][4] Organic Vapor (OV) cartridges required if dissolved in volatile solvents.
Body Tyvek® Lab Coat or Chemical ApronCotton coats absorb liquids; Tyvek repels particulates and incidental splashes.[2]

Operational Handling Protocol

A. Weighing & Transfer (Solid State)

Context: The solid powder poses the highest inhalation risk.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique:

    • Tare the receiving vessel (flask) with a septum or cap before opening the chemical container.

    • Transfer using a disposable antistatic spatula.

    • Immediately recap the source container and seal with Parafilm.

    • Wipe the exterior of the receiving flask with a damp tissue (solvent-soaked) before removing from the hood.[2][4]

B. Reaction Setup (Solution State)

Context: Synthesis involving nucleophilic substitution or cross-coupling.

  • Solvent Choice: Dissolve in anhydrous solvents (DMF, DMSO, or THF) as quickly as possible to reduce volatility risks.

  • Inert Atmosphere: The C-I bond is sensitive to photo-degradation.[4] Wrap reaction vessels in aluminum foil and maintain under Nitrogen/Argon.

  • Temperature Control: If performing lithium-halogen exchange, cool to -78°C before adding reagents to prevent runaway exotherms.[2]

C. Decontamination of Tools[4]
  • Rinse all spatulas, needles, and glassware with Acetone into a dedicated "Halogenated Waste" beaker inside the hood.

  • Wash glassware with a 5% surfactant solution before removing from the hood for general cleaning.

Emergency Response & Spills

Spill Decision Logic

Use the following visual guide to determine the response level.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid Powder Assess->Solid Liquid Solution / Liquid Assess->Liquid MinorSolid < 5 grams Inside Hood Solid->MinorSolid MajorSolid > 5 grams Or Outside Hood Solid->MajorSolid ActionSolid 1. Dampen with inert oil/solvent 2. Wipe with chemically resistant pads 3. Dispose as Halogenated Waste Liquid->ActionSolid Absorb with Vermiculite MinorSolid->ActionSolid Evacuate EVACUATE LAB Call EHS / HazMat Team MajorSolid->Evacuate High Dust Risk

Figure 1: Decision logic for spill response.[2] Note that dry sweeping is prohibited to prevent dust aerosolization.[2][4]

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[10] Seek medical attention (ophthalmologist) due to potential corneal damage from the basic amine moiety.

  • Skin Contact: Wash with soap and water.[6][7][8][9][10][11][12] Do NOT use alcohol (ethanol/methanol) as it may enhance transdermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[7]

Disposal & Waste Management

Crucial Directive: This compound contains both Chlorine and Iodine. It MUST NOT be mixed with non-halogenated solvents (e.g., Acetone, Methanol) in the general waste stream if that stream is destined for fuel blending.

Waste Stream IDLabeling RequirementDisposal Method
Solid Waste "Hazardous Waste: Halogenated Pyrimidine Solid"High-Temperature Incineration (>1100°C) with scrubber.[1][2][4][5]
Liquid Waste "Halogenated Organic Solvents (Contains Iodine/Chlorine)"Incineration. Note: Iodine can corrode standard incinerator linings; alert the waste contractor.
Contaminated Sharps "Chemically Contaminated Sharps"Hard-walled container -> Incineration.[1][2][4][5]

Deactivation (Laboratory Scale): For small residues (<100 mg), treat with 10% aqueous bleach (Sodium Hypochlorite) for 1 hour to oxidize the amine and hydrolyze the C-Cl bond, then adjust pH to 7 before disposal into the halogenated waste container.[4] Warning: This may generate volatile chloramines; perform only in a fume hood.[2][4]

References

  • PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethyl-5-iodopyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-5-iodopyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.